molecular formula C7H7BrClN3 B1376923 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride CAS No. 1416354-42-1

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Cat. No.: B1376923
CAS No.: 1416354-42-1
M. Wt: 248.51 g/mol
InChI Key: VGHMOUGLZJHWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H7BrClN3 and its molecular weight is 248.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-4-1-5-6(9)3-11-7(5)10-2-4;/h1-3H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMOUGLZJHWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, featuring a fused pyridine and pyrrole ring, mimics the natural indole core of tryptophan while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This subtle yet critical modification enhances binding affinities and modulates physicochemical properties, making it a cornerstone for the development of targeted therapeutics.

This guide focuses on a key derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride (also known as 5-Bromo-7-azaindole-3-amine hydrochloride). The strategic placement of a bromine atom at the C5-position and an amine group at the C3-position creates a versatile building block. The bromine serves as a handle for cross-coupling reactions, enabling complex molecular architectures, while the primary amine provides a nucleophilic site for further functionalization[1]. This compound is particularly recognized as a crucial precursor in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy[1][2].

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its core chemical properties, reactivity, a representative synthetic workflow, and its significant applications in contemporary drug discovery.

Core Chemical and Physical Properties

The hydrochloride salt form of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine enhances its stability and handling characteristics compared to the free base. A summary of its fundamental properties is presented below.

PropertyDataSource(s)
Chemical Name This compoundN/A
Synonym 5-Bromo-7-azaindole-3-amine hydrochlorideN/A
CAS Number 1416354-42-1[3][4]
Molecular Formula C₇H₇BrClN₃[3][4]
Molecular Weight 248.51 g/mol [3][4]
Appearance Solid (based on parent compound)[5]
Melting Point 176-180 °C (for parent 5-Bromo-7-azaindole)[5]
Solubility Expected to have enhanced aqueous solubility over the free base.N/A
Structural Elucidation

The foundational structure is the planar 7-azaindole skeleton, formed by the fusion of a six-membered pyridine ring and a five-membered pyrrole ring[6][7]. The key functional groups for synthetic manipulation are the C5-bromo and C3-amine substituents.

Caption: Chemical structure of this compound.

Spectral Characteristics

While specific spectral data for the hydrochloride salt is not readily published, the analysis of the core 5-bromo-7-azaindole scaffold provides a strong reference.

  • ¹H NMR: In a deuterated solvent like DMF-d₇, the parent 5-bromo-1H-pyrrolo[2,3-b]pyridine shows characteristic signals for the pyrrole and pyridine protons. Key signals include a broad singlet for the N1-H around 11.91 ppm and distinct doublets for the pyridine protons HC⁶ and HC⁴ at approximately 8.30 ppm and 8.20 ppm, respectively[6][8]. The introduction of the 3-amine group would be expected to shift the adjacent proton signals and introduce a new broad signal for the -NH₂ protons.

  • ¹³C NMR: The carbon spectrum for the parent scaffold shows signals corresponding to the eight distinct carbons of the fused ring system[6][8].

  • Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature.

Chemical Reactivity, Handling, and Safety

The synthetic utility of this compound stems from its distinct reactive sites.

  • C3-Amine Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in reductive amination to build out molecular complexity from the C3 position.

  • C5-Bromo Group: This is the primary site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino substituents[1][9].

  • Pyrrole N-H: The indole-like nitrogen can be deprotonated and subsequently alkylated or protected with groups like tosyl (Ts) or benzyl (Bn) to modulate reactivity or block potential side reactions[9].

Safety and Handling

Based on data for the parent compound, 5-bromo-7-azaindole, appropriate precautions are necessary.

  • Hazards: The compound is classified as harmful if swallowed and can cause serious eye damage[5][10]. Standard GHS warnings apply[11].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood[11].

  • Storage: Store in a tightly closed container in a well-ventilated, locked-up space[11].

Representative Synthetic Protocol

A robust, multi-step synthesis is required to produce this compound from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The following protocol is a representative pathway derived from established methodologies for functionalizing the 7-azaindole core.

G start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) step1 Step 1: Bromination (5-Bromo-7-azaindole) start->step1 NBS, MeCN step2 Step 2: Nitration (5-Bromo-3-nitro-7-azaindole) step1->step2 HNO₃, H₂SO₄ step3 Step 3: Reduction (5-Bromo-7-azaindole-3-amine) step2->step3 SnCl₂, HCl end Final Product: 5-Bromo-1H-pyrrolo[2,3-b]pyridin- 3-amine hydrochloride step3->end HCl in Ether

Caption: Synthetic workflow from 7-azaindole to the target compound.

Step-by-Step Methodology

Step 1: Regioselective Bromination of 7-Azaindole

  • Objective: To install a bromine atom selectively at the C5 position.

  • Protocol:

    • Dissolve 7-azaindole (1.0 eq) in acetonitrile (MeCN).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Causality: NBS is a mild and effective brominating agent for electron-rich heterocycles. The C5 position is electronically favored for electrophilic substitution on the 7-azaindole ring.

Step 2: Nitration at the C3-Position

  • Objective: To introduce a nitro group at the C3 position, which will be reduced to the target amine.

  • Protocol:

    • Add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at -10 °C.

    • Slowly add a pre-chilled mixture of concentrated nitric acid (HNO₃) (1.1 eq) and sulfuric acid.

    • Stir the reaction at 0 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The precipitated solid, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with water, and dried.

  • Causality: The C3 position of the pyrrole ring is highly activated towards electrophilic attack. Using nitrating conditions allows for the regioselective installation of the nitro group.

Step 3: Reduction of the Nitro Group

  • Objective: To convert the C3-nitro group to a primary amine.

  • Protocol:

    • Suspend 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl).

    • Add tin(II) chloride (SnCl₂) (4-5 eq) and heat the mixture to reflux for 3-5 hours.

    • Cool the reaction, basify with aqueous NaOH to pH > 10, and extract with dichloromethane or ethyl acetate.

    • The combined organic layers are dried and concentrated to give the free base, 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.

  • Causality: Tin(II) chloride is a classic and robust reagent for the reduction of aromatic nitro groups to amines, especially in acidic media.

Step 4: Hydrochloride Salt Formation

  • Objective: To convert the free base into the more stable and handleable hydrochloride salt.

  • Protocol:

    • Dissolve the crude free base from Step 3 in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • Causality: The basic amine group readily reacts with HCl to form a stable, crystalline ammonium salt, which often improves the compound's shelf-life and handling properties.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for creating high-value therapeutic agents.

G scaffold 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl C3-Amine Functionalization C5-Cross Coupling inhibitors Kinase Inhibitors (e.g., FGFR, MLK3) scaffold:f0->inhibitors Amide/Urea Formation scaffold:f1->inhibitors Suzuki/Heck Coupling therapeutics Novel Therapeutic Agents (e.g., Anti-parasitic, Anti-inflammatory) scaffold->therapeutics Scaffold Hopping & Derivatization

Caption: Role as a central scaffold in therapeutic agent development.

  • Kinase Inhibitors: This is the most prominent application. The 7-azaindole core acts as a bioisostere of purine, allowing it to function as an effective "hinge-binder" in the ATP-binding pocket of many kinases. Derivatives have shown potent inhibitory activity against targets like Fibroblast Growth Factor Receptors (FGFRs) and mixed-lineage kinase 3 (MLK3), both of which are implicated in cancer and inflammatory diseases[1]. The synthesis of pexidartinib analogs, a CSF1R inhibitor, also utilizes this type of scaffold[1].

  • Anti-Parasitic Agents: Research has demonstrated the utility of the 3,5-disubstituted-7-azaindole core, derived from this starting material, in developing potent agents for treating Human African Trypanosomiasis[9].

  • Other Therapeutic Areas: The compound serves as a foundational structure for creating libraries of novel molecules. By systematically modifying the C3 and C5 positions, chemists can explore structure-activity relationships (SAR) to develop agents for a wide range of diseases[9].

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactive sites, coupled with the privileged nature of the 7-azaindole core, provide a reliable and versatile platform for the synthesis of next-generation targeted therapies. Understanding its chemical properties, reactivity, and synthetic pathways is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel drug discovery.

References

  • This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-AYlEfMXiKO2KuNTcf5hBUM81vsbl01NhqfikUDyxQh2JxI6SkuIVZznsov9iLqi0VNxaEEBX5C0lUIzsn90cIqg3HcYlOveHjdCb_l0NkVgAGYP2ZqEqWno9ixgi7CApOaPQsQ==]
  • This compound - Autech Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEAdXyC2qRGfJ3pUxSpx2agKmS8aPXyqLi3By3xanBokx9F30T85TyjQ3EHdQaLc2PF6UWzxBinQHDDqkX4NiAvq3ujDIfm9DKdeH8iZWx5gPcLDXIjYw3ATEfhclpVb9lxKGovRayODFmbUA7ET0rJ3lvIhPr6_BPPRGj-4zN_yPs3F_qf7PPAe4plrC3cfLEdxJbQA6Gk96auZpK1ofe_vSlkppgGB7OjkLYOHkoJ09lwBJ_B2W3]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfg2FdRwnbqXHAhY_trOtyydSorR6B5hQPCo6v4GuI6WiLaKwTfvlmqS4crjSS10x2NCVAd4U7sf1Q0-Fsa4BxAbVCPh2c-U8kmdGWSpGMaRWzhWa7m3CUo5kivW5LSK8-Djd-Ov01hnFC0k=]
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate. [URL: https://www.researchgate.net/publication/236128038_5-Bromo-1H-pyrrolo23-bpyridine]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride - BLDpharm. [URL: https://www.bldpharm.com/products/1416354-43-2.html]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B3217]
  • 5-bromo-1H-pyrrolo[2,3-b]pyridine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23476412/]
  • This compound : 연구용시약 아펙스. [URL: https://www.apexkorea.co.kr/shop/item.php?it_id=1661841398]
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834444/]
  • 5-Bromo-7-Azaindole Safety Data Sheet - Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/upload/files/5-Bromo-7-Azaindole-MSDS.pdf]
  • 5-Bromo-7-azaindole 97 | 183208-35-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/692549]

Sources

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride CAS number 1416354-42-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride (CAS 1416354-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized heterocyclic compound belonging to the 7-azaindole class of molecules. Its chemical architecture, featuring a bromine atom at the 5-position and a primary amine at the 3-position on the privileged 7-azaindole scaffold, establishes it as a highly valuable and versatile intermediate in medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed examination of its synthetic pathway, and an in-depth analysis of its primary application as a precursor for the development of potent kinase inhibitors. The strategic importance of the 7-azaindole core as a hinge-binding motif is explored, contextualizing the compound's role in targeting critical signaling pathways implicated in oncology and inflammatory diseases.

The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in modern drug discovery. Its structure is bioisosteric to indole but with a nitrogen atom in the 7-position of the fused ring system. This modification is critical; the pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[1] This unique arrangement allows 7-azaindole derivatives to form two key hydrogen bonds with the "hinge region" of the ATP binding pocket in many protein kinases.[1][2][3] By mimicking the adenine portion of ATP, these molecules can function as competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling cascades.

The dysregulation of kinase signaling is a hallmark of numerous cancers and other diseases, making them prime therapeutic targets.[4] The success of the 7-azaindole scaffold is exemplified by FDA-approved drugs like Vemurafenib, a B-RAF kinase inhibitor used in melanoma treatment.[2][3]

This compound (CAS 1416354-42-1) is a strategically functionalized version of this core.

  • The 3-Amine Group: Provides a crucial handle for further chemical elaboration, allowing medicinal chemists to append various side chains to explore structure-activity relationships (SAR) and optimize target binding, selectivity, and pharmacokinetic properties.

  • The 5-Bromo Group: The bromine atom serves two purposes. It enhances the electrophilicity of the scaffold, facilitating certain substitution reactions, and provides a vector for introducing additional molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).[4]

Physicochemical Properties and Characterization

The hydrochloride salt form of the compound enhances its aqueous solubility and stability, making it more amenable for use in research and development settings compared to its free base.[4]

PropertyValueReference
CAS Number 1416354-42-1[4][5]
Molecular Formula C₇H₇BrClN₃ (Hydrochloride)[5]
Molecular Weight 248.51 g/mol [4][5]
Synonyms 3-Amino-5-bromo-7-azaindole HClN/A
Appearance Typically an off-white to yellow solid
Purity ≥97% (typical for commercial suppliers)[5]
InChI Key VGHMOUGLZJHWLN-UHFFFAOYSA-N[4]

Synthesis and Manufacturing Pathway

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity. The most common and logical pathway begins with the commercially available 7-azaindole scaffold.

The overall transformation involves three key steps:

  • Electrophilic Bromination: Introduction of the bromine atom at the 5-position. The electron-rich nature of the 7-azaindole ring system directs bromination, but specific reagents are chosen to favor substitution on the pyridine ring portion.

  • Regioselective Nitration: Installation of a nitro group at the 3-position. This step is critical, as the nitro group acts as a precursor to the target amine. The directing effects of the existing ring nitrogens and the pyrrole moiety guide the incoming electrophile.

  • Nitro Group Reduction: Conversion of the 3-nitro group to the 3-amine functionality. This is typically achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Synthetic_Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Step1_Product 1. Bromination (e.g., NBS, CH₂Cl₂) Step2_Product 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Step1_Product->Step2_Product 2. Nitration (HNO₃/H₂SO₄) Step3_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Step2_Product->Step3_Product 3. Reduction (e.g., SnCl₂/HCl or H₂, Pd/C) Final_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl (CAS 1416354-42-1) Step3_Product->Final_Product 4. Salt Formation (HCl)

Synthetic workflow for the target compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound is as a foundational building block for synthesizing libraries of potent and selective kinase inhibitors.[4]

Mechanism of Action of Derivatives

Derivatives synthesized from this intermediate typically function as ATP-competitive inhibitors. By occupying the ATP binding site, they prevent the phosphorylation of substrate proteins, thereby blocking the propagation of signals that can lead to uncontrolled cell growth, proliferation, and survival. Research has shown that compounds derived from this scaffold can exhibit potent activity against various kinase families.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is often aberrantly activated in various cancers. A study reported a derivative of the core compound showing an IC₅₀ value of 7 nM against FGFR1, indicating strong inhibitory potential.[4][6] These inhibitors can induce apoptosis and inhibit migration and invasion in cancer cell lines.[4][6]

  • Mixed Lineage Kinase 3 (MLK3): This compound has been directly identified as a precursor for inhibitors of MLK3, suggesting potential therapeutic applications in oncology.[4]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival. The 7-azaindole scaffold is known to form two crucial hydrogen bonds with Val882 in the hinge region of PI3K, and derivatives have shown subnanomolar inhibitory concentrations.[7]

Kinase_Signaling_Pathway GF Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/AKT Pathway) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Inhibitor (Derived from CAS 1416354-42-1) Inhibitor->Block

Inhibition of a receptor tyrosine kinase pathway.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis and analysis of 7-azaindole derivatives.

Protocol 1: Representative Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

This protocol is illustrative. Researchers must consult primary literature and perform their own risk assessments.

Step A: Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • To a cooled (0 °C) solution of concentrated sulfuric acid, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the resulting solution until all starting material has dissolved.

  • Add fuming nitric acid (1.1 eq) dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The precipitated solid, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step B: Reduction to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Suspend the 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) from Step A in ethanol or a mixture of ethanol and water.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.

  • Purify the product via column chromatography if necessary. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of HCl.

Protocol 2: Quality Control by HPLC
  • System: A standard reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Analysis: The retention time and peak purity should be compared against a qualified reference standard to confirm identity and assess purity.

Conclusion and Future Perspectives

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its strategic design, combining the privileged 7-azaindole core with versatile functional handles, provides a robust starting point for the development of next-generation targeted therapies. As our understanding of kinase biology deepens, the demand for sophisticated and highly tailored molecular probes and drug candidates will grow. This compound is perfectly positioned to meet that demand, offering a validated scaffold upon which countless variations can be built to target newly identified kinases or to overcome resistance mechanisms to existing drugs. Future research will undoubtedly continue to leverage this intermediate to create novel inhibitors with improved potency, selectivity, and clinical outcomes.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Retrieved January 19, 2026, from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2018). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and established synthetic routes. The significance of the 7-azaindole core, and specifically the strategic placement of the 3-amino and 5-bromo substituents, will be explored in the context of its pivotal role as a pharmacophore, particularly in the development of targeted kinase inhibitors. This guide will further detail the analytical characterization of the molecule and discuss its applications in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is recognized as a "privileged structure" in medicinal chemistry. Its bioisosteric relationship to purine and indole allows it to mimic the interactions of these crucial biological motifs with various enzymatic targets. The strategic incorporation of a nitrogen atom into the indole ring system can modulate the molecule's physicochemical properties, such as solubility, pKa, and lipophilicity, thereby enhancing its drug-like characteristics.

Among the various functionalized 7-azaindole derivatives, this compound has emerged as a particularly valuable intermediate. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wide chemical space. The amino group at the 3-position is crucial for establishing key hydrogen bonding interactions with target proteins, a feature extensively exploited in the design of kinase inhibitors. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in various synthetic and screening applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the planar, aromatic 7-azaindole core with a strategically positioned amino group and a bromine atom. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic pyridine nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BrClN₃[1]
Molecular Weight 248.51 g/mol [1]
CAS Number 1416354-42-1[1]
Appearance White to off-white solidN/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General Knowledge
pKa (of 7-azaindole) ~7.7[2]

The planarity of the fused ring system is a key feature, allowing for effective π-stacking interactions within protein binding pockets. The bromine atom introduces a region of positive electrostatic potential (a sigma-hole), which can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Synthesis and Chemical Reactivity

The synthesis of this compound typically starts from the commercially available 5-Bromo-1H-pyrrolo[2,3-b]pyridine. A common and effective strategy involves a two-step process: nitration at the C3 position followed by reduction of the nitro group to the desired amine.

Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitration->Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Amine 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Reduction->Amine Salt_Formation Salt Formation (HCl in ether or isopropanol) Amine->Salt_Formation Final_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0°C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Causality: The electron-rich pyrrole ring of the 7-azaindole is susceptible to electrophilic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile, with substitution occurring preferentially at the C3 position.

Step 2: Reduction of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • To a suspension of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as ethanol or ethyl acetate, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over Palladium on carbon), is employed.

  • The reaction mixture is heated to reflux or stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.

Causality: The nitro group is readily reduced to an amino group by various reducing agents. The choice of reagent can depend on the presence of other functional groups and desired reaction conditions.

Step 3: Hydrochloride Salt Formation

  • The crude 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with the solvent, and dried under vacuum.

Causality: The basic nitrogen atoms of the 7-azaindole core are protonated by hydrochloric acid to form the more stable and often more crystalline hydrochloride salt, which also typically exhibits improved aqueous solubility.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

TechniqueDataSource
¹H NMR (DMF-d₇)δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, H6), 8.20 (d, J = 2.0 Hz, 1H, H4), 7.63 (t, J = 2.8 Hz, 1H, H2), 6.50 (m, 1H, H3)[3]
¹³C NMR (DMF-d₇)δ 147.5 (C7a), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C3a), 111.1 (C5), 100.0 (C3)[3]
Mass Spec (MS) Expected m/z for C₇H₅BrN₂ [M+H]⁺: 196.97, 198.97General Knowledge

For this compound, one would expect to see characteristic shifts in the NMR spectra due to the presence of the amino group at C3 and the protonation of the ring system. The mass spectrum would show a molecular ion peak corresponding to the free amine.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound. A typical analysis would involve a reverse-phase C18 column with a gradient elution using a mixture of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. Purity is determined by the peak area percentage of the main component.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP with the kinase hinge region.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold Hinge_NH Backbone N-H Hinge_CO Backbone C=O Pyrrole_NH Pyrrole N-H Pyrrole_NH->Hinge_CO H-bond (donor) Pyridine_N Pyridine N Pyridine_N->Hinge_NH H-bond (acceptor)

Caption: Hydrogen bonding interactions of the 7-azaindole scaffold with the kinase hinge region.

The 3-amino group of this compound can be further functionalized to introduce substituents that can occupy adjacent pockets in the ATP binding site, thereby enhancing potency and selectivity. The 5-bromo position is a key diversification point. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions, a wide array of aryl, heteroaryl, or alkyl groups can be introduced. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological profile of the lead compounds.

Conclusion

This compound is a high-value building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its inherent structural features, including the privileged 7-azaindole core and the strategically placed functional groups, make it a cornerstone in the development of targeted therapies, particularly in the field of oncology. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its effective utilization in drug discovery programs.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link][3]

  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). This compound. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a robust and scalable three-step pathway, commencing with the commercially available starting material, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Each step is elucidated with mechanistic insights, field-proven experimental procedures, and characterization data to ensure scientific integrity and reproducibility.

I. Strategic Overview of the Synthesis Pathway

The synthesis of the target compound, this compound, is strategically designed in three distinct stages:

  • Electrophilic Nitration: The initial step involves the regioselective nitration of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) scaffold at the C3 position. This is achieved through the use of a potent nitrating agent, setting the stage for the introduction of the desired amino functionality.

  • Reduction of the Nitro Group: The pivotal transformation is the reduction of the 3-nitro group to the corresponding 3-amino group. This guide will detail two primary, reliable methods for this conversion: catalytic hydrogenation and chemical reduction, allowing for flexibility based on available laboratory resources and substrate compatibility.

  • Hydrochloride Salt Formation: The final step involves the conversion of the synthesized 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine into its more stable and handleable hydrochloride salt.

This overall strategy is depicted in the workflow diagram below:

Synthesis_Workflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) Nitration Step 1: Electrophilic Nitration Start->Nitration Intermediate 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Nitration->Intermediate Reduction Step 2: Nitro Group Reduction Intermediate->Reduction Amine 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Reduction->Amine Salt_Formation Step 3: Hydrochloride Salt Formation Amine->Salt_Formation Final_Product This compound (Target Compound) Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

II. Step 1: Electrophilic Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The first step in the synthesis is the introduction of a nitro group at the C3 position of the pyrrolo[2,3-b]pyridine ring system. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution. The C3 position is generally the most reactive site in 7-azaindoles for such reactions.

Experimental Protocol: Nitration

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-1H-pyrrolo[2,3-b]pyridine197.0410.0 g0.051 mol
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (>90%)63.014.5 mL~0.102 mol

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly and portion-wise, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (10.0 g) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, stir the mixture until all the solid has dissolved.

  • Slowly add fuming nitric acid (4.5 mL) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the collected solid under vacuum to yield 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Expected Yield: 85-95%

III. Step 2: Reduction of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

The reduction of the 3-nitro group to a 3-amino group is a critical step. Two robust methods are presented here: catalytic hydrogenation and chemical reduction using tin(II) chloride. The choice of method may depend on the availability of a hydrogenation apparatus and the desired scale of the reaction.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) or Raney Nickel are common catalysts for this transformation. This method avoids the use of stoichiometric amounts of metal reductants and simplifies the work-up procedure.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine242.035.0 g0.021 mol
10% Palladium on Carbon (Pd/C)-0.5 g-
Ethanol or Ethyl Acetate-100 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • To a hydrogenation vessel, add 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5.0 g) and the solvent (100 mL).

  • Carefully add 10% Pd/C (0.5 g) to the mixture.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake and TLC analysis. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Method B: Chemical Reduction with Tin(II) Chloride

Reduction with tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines[1]. It is particularly useful when hydrogenation equipment is not available.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine242.035.0 g0.021 mol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6323.4 g0.104 mol
Ethanol46.07100 mL-
Concentrated Hydrochloric Acid (37%)36.4610 mL-

Procedure:

  • In a round-bottom flask, suspend 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5.0 g) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (23.4 g) to the suspension.

  • Carefully add concentrated hydrochloric acid (10 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.

IV. Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which is often more stable, crystalline, and easier to handle.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine212.06~4.4 g~0.021 mol
Anhydrous Diethyl Ether or Dioxane-100 mL-
HCl in Diethyl Ether (2.0 M) or HCl gas-~15 mL~0.03 mol

Procedure:

  • Dissolve the crude 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in anhydrous diethyl ether or dioxane (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt will form. Continue the addition of HCl until no further precipitation is observed.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

V. Characterization Data

Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 11.91 (br s, 1H), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0

VI. Safety Considerations

  • Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is exothermic and requires careful temperature control.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and purged of air to avoid the risk of explosion. Handle pyrophoric catalysts like Pd/C with care.

  • Chemical Reduction: Tin(II) chloride and concentrated hydrochloric acid are corrosive. Perform the reaction in a fume hood.

  • General: Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

VII. Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols and safety precautions, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and development.

VIII. References

  • Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.7 (1954). (Provides a general procedure for the reduction of a nitro group using tin and HCl).

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the structural features of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. We will begin by examining the foundational spectroscopic signature of the core scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and progressively build our understanding of how the introduction of a 3-amino group and subsequent hydrochloride salt formation modulate these characteristics.

The Spectroscopic Landscape of the 5-Bromo-7-azaindole Core

A thorough understanding of the spectroscopic properties of the parent scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), is paramount. The fused pyridine and pyrrole rings create a unique electronic environment that is reflected in its NMR and MS data.

NMR Signature of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The NMR spectra of 5-Bromo-1H-pyrrolo[2,3-b]pyridine provide a detailed map of its proton and carbon framework. The data presented here is based on analysis in a polar aprotic solvent, which is a common choice for this class of compounds.

Table 1: 1H and 13C NMR Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
1-NH~11.9 (broad singlet)-
2-H~7.6 (triplet)~128.2
3-H~6.5 (multiplet)~100.0
4-H~8.2 (doublet)~130.3
5-Br-~111.1
6-H~8.3 (doublet)~142.9
7-N--
C7a-~122.1
C3a-~147.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The downfield shift of the pyrrolic N-H proton is characteristic and indicative of its involvement in hydrogen bonding in solution. The aromatic protons on the pyridine ring (H-4 and H-6) are observed at lower fields due to the electron-withdrawing effect of the pyridine nitrogen.

Mass Spectrometry of the Core Scaffold

Mass spectrometry of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals its isotopic pattern, which is a hallmark of bromine-containing compounds. The presence of the nearly equally abundant 79Br and 81Br isotopes results in a characteristic M and M+2 pattern in the mass spectrum.

Introduction of the 3-Amino Group: Spectroscopic Consequences

The introduction of an amino group at the 3-position of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold significantly alters its electronic and, consequently, its spectroscopic properties.

Predicted 1H and 13C NMR Shifts for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

The amino group is a strong electron-donating group, which will cause a general upfield shift of the proton and carbon signals in the pyrrole ring.

  • 1H NMR: The proton at the 2-position is expected to shift upfield due to the electron-donating nature of the adjacent amino group. The protons on the pyridine ring (H-4 and H-6) will be less affected. A new broad signal corresponding to the amino protons (-NH2) will appear, typically in the range of 4-6 ppm, though its position and appearance are highly dependent on the solvent, concentration, and temperature.

  • 13C NMR: The carbon at the 3-position will experience a significant downfield shift due to the direct attachment of the electronegative nitrogen atom of the amino group. Conversely, the C-2 and C-3a carbons will likely shift upfield due to the resonance donation of the amino group.

Mass Spectrometry of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

The molecular ion peak in the mass spectrum will increase by the mass of the amino group (NH2, approximately 16 amu). The characteristic bromine isotopic pattern will be retained.

The Influence of Hydrochloride Salt Formation

The formation of the hydrochloride salt involves the protonation of the most basic nitrogen atom in the molecule. In the case of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, this is expected to be the pyridine nitrogen (N-7), as the pyrrole nitrogen's lone pair is part of the aromatic system, and the amino group's basicity is reduced by delocalization into the pyrrole ring.

Predicted NMR Changes upon Protonation

Protonation of the pyridine nitrogen will have a pronounced effect on the NMR spectrum.

  • 1H NMR: The protons on the pyridine ring (H-4 and H-6) will experience a significant downfield shift due to the increased electron-withdrawing effect of the now positively charged pyridinium nitrogen. The protons of the pyrrole ring will also be affected, but to a lesser extent. A new, broad signal corresponding to the ammonium proton on the pyridine nitrogen may be observable, depending on the solvent and its exchange rate.

  • 13C NMR: The carbons of the pyridine ring, particularly C-4 and C-6, will shift downfield upon protonation.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD). The choice of solvent is critical, as it will affect the chemical shifts and the observation of exchangeable protons.

  • 1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Due to the lower natural abundance of 13C, a longer acquisition time will be necessary.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh Compound Solvent Add Deuterated Solvent Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Tube Transfer to NMR Tube Vortex->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC/HMBC COSY->HSQC Processing Fourier Transform & Phasing HSQC->Processing Integration Integration & Peak Picking Processing->Integration Assignment Structure Assignment Integration->Assignment

Caption: Standard workflow for NMR data acquisition and analysis.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is the preferred method for this type of polar, pre-charged molecule.

  • Mass Analysis: Acquire a full scan mass spectrum in positive ion mode using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements and confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): To further confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe characteristic fragmentation patterns.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation A Dissolve sample in suitable solvent B Infuse into ESI source A->B C Acquire Full Scan MS (Positive Ion Mode) B->C D Select Molecular Ion C->D F Determine Molecular Weight & Isotopic Pattern C->F E Perform MS/MS Analysis D->E G Analyze Fragmentation for Structural Confirmation E->G

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a logical process that builds upon the understanding of its constituent parts. By first analyzing the core 5-bromo-7-azaindole scaffold, the effects of the 3-amino substituent and subsequent hydrochloride salt formation can be rationally predicted and interpreted. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this important molecule in their drug discovery endeavors.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(35), 31053–31063. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

An In-depth Technical Guide to the Biological Activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, certain molecular frameworks have earned the designation of "privileged structures." The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold. Its significance lies in its structural mimicry of the purine core of ATP, which allows it to effectively bind to the ATP-binding site of a wide array of protein kinases.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring enhances its ability to form critical hydrogen bond interactions within the kinase hinge region, a feature essential for potent inhibition.[1]

This guide focuses on a key derivative of this scaffold: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride (CAS: 1416354-42-1). The introduction of a bromine atom at the 5-position is not a trivial modification; it serves as a versatile chemical handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The amine group at the 3-position provides another vector for chemical modification, further enhancing its utility as a foundational building block in drug discovery.

While this compound is often utilized as a crucial intermediate in the synthesis of more complex molecules, understanding its inherent biological activities and the methodologies to assess them is fundamental for researchers in oncology, immunology, and inflammatory diseases. This document provides a comprehensive overview of its mechanism of action, detailed protocols for its biological evaluation, and insights into the interpretation of the resulting data.

Part 1: Mechanism of Action - Targeting Key Signaling Cascades

The primary biological role of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer. The 7-azaindole core of this compound is adept at competing with endogenous ATP for the kinase active site.[1] Two kinase families of particular relevance to this scaffold are the Fibroblast Growth Factor Receptors (FGFRs) and the Mixed Lineage Kinases (MLKs).

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis.[4][6][7] Its aberrant activation, through mutations, amplifications, or fusions, is a known driver in a variety of cancers.[8][9] Derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine have demonstrated potent inhibitory activity against FGFRs.[5][8]

The mechanism of inhibition involves the compound occupying the ATP-binding pocket of the FGFR kinase domain. This prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates, effectively halting the signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG Cofactor HSPG->FGFR FRS2 FRS2 FGFR->FRS2 pY PLCg PLCγ FGFR->PLCg pY PI3K PI3K FGFR->PI3K pY GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT AKT->Gene Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (or derivative) Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and the point of inhibition.

Modulation of the Mixed Lineage Kinase 3 (MLK3) Pathway

Mixed Lineage Kinase 3 (MLK3), also known as MAP3K11, is a serine/threonine kinase that acts as an upstream activator of the JNK and p38 MAPK signaling pathways.[10][11] These pathways are involved in cellular responses to stress, inflammation, and apoptosis.[12] MLK3 has been implicated in promoting cell proliferation, migration, and invasion in several types of cancer.[10][12] Inhibition of MLK3 can therefore be a valuable therapeutic strategy.

MLK3_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Stimuli Stress / Cytokines Cdc42 Cdc42/Rac Stimuli->Cdc42 MLK3 MLK3 Cdc42->MLK3 Activation MKK47 MKK4/7 MLK3->MKK47 p JNK JNK MKK47->JNK p cJun c-Jun JNK->cJun p Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (or derivative) Inhibitor->MLK3 Inhibition Apoptosis Apoptosis / Inflammation cJun->Apoptosis

Caption: MLK3 signaling cascade and the point of inhibition.

Part 2: Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a multi-tiered approach is necessary, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to evaluate its effects in a more physiological context.

Workflow for Assessing Kinase Inhibitor Activity

The following diagram outlines a typical workflow for the evaluation of a potential kinase inhibitor.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_synthesis Compound Synthesis & Characterization KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50 IC50 Determination KinaseAssay->IC50 ProlifAssay Cell Proliferation Assay (e.g., MTS/MTT) IC50->ProlifAssay GI50 GI50 Determination ProlifAssay->GI50 ApoptosisAssay Apoptosis Assay (Western Blot for Cleaved PARP/Caspase-3) ApoptosisConfirm Confirmation of Apoptosis ApoptosisAssay->ApoptosisConfirm GI50->ApoptosisAssay Synthesis Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl Synthesis->KinaseAssay

Caption: General workflow for kinase inhibitor evaluation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, luminescence-based assay suitable for high-throughput screening.

  • Causality: We choose a biochemical assay first to confirm direct interaction and inhibition of the purified kinase enzyme, independent of cellular uptake, metabolism, or off-target effects. The ADP-Glo™ format is selected for its high sensitivity and broad dynamic range.[13][14]

  • Self-Validating System:

    • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine) is run in parallel to validate assay performance.[14]

    • Negative Control: A "no enzyme" control is included to determine the background signal.

    • Vehicle Control: A DMSO-only control is used to establish the 100% kinase activity level.

  • Methodology:

    • Reagent Preparation:

      • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[13]

      • Dilute the target kinase (e.g., FGFR1) and the substrate (e.g., a generic tyrosine kinase substrate like Poly(E,Y)4:1) in Kinase Buffer.

      • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibition is accurately measured.

      • Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Buffer.

    • Kinase Reaction:

      • In a 384-well plate, add 1 µL of the diluted compound or control.

      • Add 2 µL of the diluted kinase solution to each well.

      • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

      • Initiate the reaction by adding 2 µL of the 2X ATP/substrate mix.

      • Incubate for 60 minutes at 30°C.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate for 30 minutes at room temperature.

      • Read luminescence on a plate reader.

    • Data Analysis:

      • Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Apoptosis Assay (Western Blot)

This protocol determines if the inhibition of kinase activity in a cellular context translates to the induction of programmed cell death (apoptosis).

  • Causality: We assess apoptosis to link the anti-proliferative effects of the compound to a specific cell death mechanism. Western blotting for cleaved Caspase-3 and cleaved PARP is a definitive method to confirm the activation of the apoptotic cascade.[15][16][17]

  • Self-Validating System:

    • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine or Etoposide) are used as a positive control for the activation of the apoptotic pathway.[18]

    • Negative Control: Untreated or vehicle-treated cells serve as the negative control.

    • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all lanes.

  • Methodology:

    • Cell Treatment:

      • Plate a cancer cell line known to have aberrant signaling in the pathway of interest (e.g., a cell line with FGFR amplification) at an appropriate density.

      • Allow cells to adhere overnight.

      • Treat cells with varying concentrations of this compound (centered around the GI50 value from a proliferation assay) for 24-48 hours. Include positive and negative controls.

    • Protein Extraction:

      • Harvest the cells and wash with ice-cold PBS.

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

      • Separate the proteins by size on an SDS-polyacrylamide gel.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunodetection:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP (and the loading control) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Signal Detection:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Image the resulting chemiluminescent signal.

    • Data Interpretation:

      • An increase in the bands corresponding to the cleaved forms of Caspase-3 (e.g., 17/19 kDa) and PARP (e.g., 89 kDa) in compound-treated cells compared to the negative control indicates the induction of apoptosis.

Part 3: Quantitative Data Presentation

As 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is primarily a scaffold for further synthesis, publicly available quantitative biological data for the parent compound is limited. However, extensive research on its derivatives demonstrates the potential of this chemical class. The following table summarizes representative data for a potent derivative, compound 4h , from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[8]

Compound/DerivativeTarget KinaseBiochemical IC50 (nM)Cell LineCellular Outcome
Derivative 4h FGFR174T1 (Breast Cancer)Inhibition of proliferation
FGFR29Induction of apoptosis
FGFR325Inhibition of migration
FGFR4712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[8]

Conclusion

This compound is a strategically designed molecular scaffold with significant potential in the field of kinase inhibitor drug discovery. Its 7-azaindole core provides a robust platform for engaging the ATP-binding site of key oncogenic kinases such as FGFRs and MLKs. The bromine and amine functionalities offer versatile points for chemical modification, enabling the generation of libraries of compounds for structure-activity relationship studies. The experimental protocols detailed in this guide provide a rigorous framework for evaluating the biological activity of this compound and its derivatives, from direct enzyme inhibition to the induction of apoptosis in cancer cells. While the parent compound serves primarily as a foundational building block, the potent anti-cancer activities of its derivatives underscore the value of this scaffold in developing next-generation targeted therapies.

References

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. Available at: [Link]

  • MLK3 Signaling in Cancer Invasion - PMC - PubMed Central - NIH. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. Available at: [Link]

  • Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. Available at: [Link]

  • FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Schematic diagram of MLK3 domains. Domains of MLK3 are indicated: SH3,... - ResearchGate. Available at: [Link]

  • MLK3 signaling in cancer cell migration and invasion. MLK3 transduces... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. Available at: [Link]

  • The MLK3 signaling pathway. In response to extracelluar stimuli, MLK3... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. Available at: [Link]

  • MLK3-mediated signaling. The details of MLK3 regulation/signaling are described within the text. - ResearchGate. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]

  • A Network Map of FGF-1/FGFR Signaling System - PMC - NIH. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • FGFR2 Assay Kit - BPS Bioscience. Available at: [Link]

Sources

The Strategic Core: An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride as a Privileged 7-Azaindole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 7-Azaindole Scaffold - A Cornerstone in Modern Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has indisputably achieved the status of a "privileged scaffold." Its remarkable success is fundamentally tethered to its innate ability to mimic the purine core of adenosine triphosphate (ATP), allowing it to function as a highly effective hinge-binding motif within the ATP-binding sites of a vast array of protein kinases.[1][2] This bioisosteric relationship enables 7-azaindole derivatives to form critical bidentate hydrogen bonds with the kinase hinge region, a foundational interaction for potent and selective kinase inhibition.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, anchoring the inhibitor and providing a stable platform for further functionalization to achieve desired potency and selectivity profiles. The clinical success of Vemurafenib, a B-RAF kinase inhibitor built upon this scaffold, stands as a testament to the power of this molecular framework in oncology.[2][3] This guide delves into a key derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, a versatile building block poised for the next generation of kinase-targeted therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a key intermediate for the synthesis of a diverse range of bioactive molecules. The presence of the bromine atom at the 5-position and the amino group at the 3-position provides two strategic vectors for chemical modification, making it a highly valuable synthon in drug discovery programs.

PropertyValueSource
Molecular Formula C₇H₇BrClN₃[4]
Molecular Weight 248.51 g/mol [4]
CAS Number 1207163-54-3N/A
Appearance Expected to be a solidGeneral Knowledge
Spectroscopic Characterization
NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignment
¹H NMR
11.91bsH-1 (pyrrole NH)
8.30d2.2H-6
8.20d2.0H-4
7.63t2.8H-2
6.50mH-3
¹³C NMR
147.5C-7a
142.9C-6
130.3C-4
128.2C-2
122.1C-3a
111.1C-5
100.0C-3

Spectroscopic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine as reported in a crystallographic study.[5][6] The chemical shifts for the target molecule, this compound, will differ due to the presence of the amino group at C-3.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be strategically approached from the readily available precursor, 5-bromo-7-azaindole. The introduction of the 3-amino group is proposed via a two-step sequence of nitration followed by reduction.

Synthesis_Pathway Start 5-Bromo-7-azaindole Intermediate 5-Bromo-3-nitro-7-azaindole Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Intermediate->Product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) FinalProduct This compound Product->FinalProduct Salt Formation (HCl in ether) Reactivity_and_Applications cluster_0 Reactivity at C-5 (Bromine) cluster_1 Reactivity at C-3 (Amine) Core 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Amide Amide Bond Formation (R-COCl) Core->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl) Core->Sulfonamide ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Core->ReductiveAmination KinaseInhibitors KinaseInhibitors Suzuki->KinaseInhibitors Generation of diverse kinase inhibitors Sonogashira->KinaseInhibitors Generation of diverse kinase inhibitors Buchwald->KinaseInhibitors Generation of diverse kinase inhibitors Amide->KinaseInhibitors Sulfonamide->KinaseInhibitors ReductiveAmination->KinaseInhibitors

Key reaction pathways for the derivatization of the 3-amino-5-bromo-7-azaindole scaffold.
Palladium-Catalyzed Cross-Coupling at the C-5 Position

The bromine atom at the 5-position serves as an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, which is crucial for achieving selectivity and potency.

  • Suzuki-Miyaura Coupling: Enables the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: Facilitates the installation of alkynyl groups, which can act as linkers or interact with specific residues.

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing various amine functionalities.

Derivatization of the C-3 Amino Group

The 3-amino group provides a nucleophilic center for a range of chemical transformations, allowing for the extension of the molecule towards the ribose-binding pocket of the kinase.

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group can introduce additional hydrogen bond donors and acceptors, as well as hydrophobic groups.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to a diverse array of secondary and tertiary amines.

The combination of these derivatization strategies allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of the resulting kinase inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound, based on established methodologies for similar transformations.

Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (Proposed)

Materials:

  • 5-Bromo-7-azaindole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-7-azaindole (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (Proposed)

Materials:

  • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide Solution (e.g., 10 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and basify with a sodium hydroxide solution to pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, which can be used in the next step without further purification or purified by column chromatography.

Formation of this compound

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Hydrochloric Acid solution in Diethyl Ether (e.g., 2 M)

  • Diethyl Ether

  • Anhydrous Methanol or Ethyl Acetate

Procedure:

  • Dissolve the crude or purified 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in a minimal amount of anhydrous methanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate should form upon addition. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Conclusion and Future Perspectives

This compound represents a strategically designed molecular scaffold with significant potential in the field of kinase inhibitor discovery. The orthogonal reactivity of the 5-bromo and 3-amino substituents provides a robust platform for the generation of diverse chemical libraries. The inherent ability of the 7-azaindole core to engage with the kinase hinge region provides a strong starting point for the development of potent inhibitors. Future work will undoubtedly focus on the elaboration of this core structure to target specific kinases implicated in various diseases, with the ultimate goal of developing novel and effective therapeutic agents. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the arsenal of medicinal chemists.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link] [2][3]2. Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link] [5]3. Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664-668. [Link]

  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link] [6]20. RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

Sources

Potential targets of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Targets of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the biological targets for derivatives of this compound. We will dissect the core scaffold, analyze the roles of its functional groups, and synthesize data from numerous studies to illuminate the primary target classes and signaling pathways modulated by these versatile compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

The 7-Azaindole Scaffold: A Privileged Motif in Drug Discovery

The core of the molecule is 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This heterocyclic system has earned the status of a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its significance stems from its structural and electronic resemblance to the purine core of Adenosine Triphosphate (ATP), the universal phosphate donor for kinases.[3]

The strategic placement of a nitrogen atom at the 7-position, combined with the pyrrolic nitrogen (N1), creates a unique hydrogen bonding pattern. This arrangement allows the 7-azaindole motif to act as an exceptional "hinge-binding" element, forming two critical hydrogen bonds with the backbone of the kinase hinge region.[4][5] This bidentate interaction, which is more potent than what is typically achieved by a traditional indole scaffold, provides a strong anchor for the inhibitor in the ATP-binding pocket, often leading to significantly enhanced potency.[1][5] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[4][5]

The 5-Bromo and 3-amine substituents on this core are not arbitrary; they serve critical functions:

  • 5-Bromo Group : This halogen atom provides a versatile synthetic handle. It is strategically positioned for elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) by introducing a wide array of substituents.[6][7] These modifications are crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties.

  • 3-Amine Group : The amine at this position can serve as a hydrogen bond donor or a point for further derivatization, allowing for the exploration of additional interactions with the target protein and the surrounding solvent-exposed region. The hydrochloride salt form is typically used to enhance the aqueous solubility and improve the handling characteristics of the parent compound.

Primary Target Class: Protein Kinases

The vast majority of research on 7-azaindole derivatives points toward a single, dominant class of biological targets: protein kinases .[4][8] Kinases are a large family of enzymes that regulate nearly all aspects of cellular life, and their dysregulation is a hallmark of many diseases, especially cancer.[9] Derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine function primarily as ATP-competitive inhibitors, leveraging the core scaffold's affinity for the kinase hinge region.[5]

Surveys of drug discovery databases reveal that 7-azaindole-based inhibitors have been developed against more than 90 different kinases, covering the entire human kinome.[5] Key signaling pathways and kinase families targeted by these derivatives are detailed below.

Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target.[10][11] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[10][12] These compounds work by blocking the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways that control cell proliferation and survival.[11]

One study reported a derivative that exhibited an IC₅₀ value of 7 nM against FGFR1, demonstrating strong inhibitory potential.[12] A separate investigation led to the discovery of compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative with potent activity against multiple FGFR isoforms.[10][13]

B-RAF/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth and proliferation.[1] The 7-azaindole scaffold is famously incorporated into Vemurafenib, an inhibitor of the V600E mutant of B-RAF kinase used to treat melanoma.[7] This pathway is a frequent target for inhibitors built upon this core structure.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 7-Azaindole Derivatives (e.g., Vemurafenib) Inhibitor->BRAF PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Survival mTOR->Growth Inhibitor 7-Azaindole Derivatives Inhibitor->PI3K

Caption: PI3K/AKT/mTOR pathway with PI3K as a target.

Other Notable Kinase Targets

Research has identified a broad range of other kinases that are potently inhibited by 7-azaindole derivatives:

  • Mixed Lineage Kinase 3 (MLK3) : this compound itself has been identified as an inhibitor of MLK3. [12]* Janus Kinases (JAKs) : Decernotinib, a JAK inhibitor developed for rheumatoid arthritis, is built on a 7-azaindole core. [14]* Dual-specificity tyrosine-regulated kinases (DYRKs) : Derivatives have shown nanomolar potency against DYRK1B and DYRK2, which are implicated in glioblastoma. [15]* Hematopoietic Progenitor Kinase 1 (HPK1) : A structure-based design approach led to the discovery of spiro-azaindoline HPK1 inhibitors for immuno-oncology applications. [16]* Aurora Kinases : These mitotic kinases have also been targeted by compounds containing the 7-azaindole scaffold. [8]

    Target Kinase Family Specific Example(s) Therapeutic Area Reported Potency (IC₅₀) Reference(s)
    FGFR FGFR1, FGFR2, FGFR3 Cancer 7 nM (FGFR1) [10][12][13]
    RAF B-RAF V600E Melanoma 31 nM [7]
    PI3K PI3Kγ Cancer, Inflammation Subnanomolar to low nM [17][18]
    MLK MLK3 Cancer Not specified [12]
    DYRK DYRK1B, DYRK2 Glioblastoma Nanomolar [15]

    | JAK | JAK family | Rheumatoid Arthritis | Not specified | [14]|

Other Potential Target Classes

While kinases are the predominant targets, the versatility of the 7-azaindole scaffold allows its derivatives to interact with other important protein families.

  • Histone Deacetylases (HDACs) : A 7-azaindole sulfonamide derivative showed anti-tumor activity through the inhibition of HDAC6. [15]More recently, novel HDAC inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have been designed with potent activity against HDACs 1, 2, 3, and 6. [19]* Phosphodiesterases (PDEs) : A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as potent and selective inhibitors of PDE4B, a target for inflammatory and central nervous system diseases. [20]* Orai Channels : Synthesis and SAR studies have described 7-azaindole derivatives as potent inhibitors of Orai calcium channels, showing efficacy in preclinical asthma models. [21]* Protein-Protein Interactions : In a novel application, 7-azaindole derivatives were identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, preventing viral entry into host cells. [22]

Experimental Workflows for Target Validation

Identifying and validating the targets of novel compounds is a systematic process. The general workflow involves initial screening to identify "hits," followed by biochemical and cell-based assays to confirm activity and mechanism of action.

Target_Validation_Workflow cluster_0 Discovery Phase cluster_1 Validation & Optimization Lib Compound Library Synthesis HTS High-Throughput Screening (HTS) Lib->HTS Hit Hit Identification HTS->Hit Biochem Biochemical Assays (e.g., Kinase Inhibition) Hit->Biochem Cell Cell-Based Assays (e.g., Proliferation) Biochem->Cell Engage Target Engagement (e.g., CETSA) Cell->Engage Lead Lead Optimization (SAR) Engage->Lead Lead->Biochem

Caption: General workflow for target identification and validation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to quantify kinase activity and measure inhibition. It is a self-validating system as controls (no enzyme, no inhibitor) are run in parallel.

Principle: The amount of ADP produced in a kinase reaction is converted to ATP, which is then used by luciferase to generate light. The light signal is proportional to the ADP produced and inversely proportional to the kinase inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase, its specific substrate peptide, and ATP at a concentration near its Km) to each well.

  • Compound Addition: Add 2.5 µL of the 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine derivative at various concentrations (typically a 10-point serial dilution). For control wells, add 2.5 µL of vehicle (e.g., DMSO).

  • Initiate Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating FGFR mutation) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: The next day, remove the media and add fresh media containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot them against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol confirms direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand (the inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift to a higher denaturation temperature in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either the test compound at a fixed concentration or vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the supernatant using an antibody-based method like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

Derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine are built upon the 7-azaindole scaffold, a highly validated and privileged motif in modern drug discovery. The primary and most extensively validated targets for this class of compounds are protein kinases, where the scaffold's unique structure enables potent, ATP-competitive inhibition through strong interactions with the kinase hinge region. Key kinase families targeted include FGFR, RAF, PI3K, and JAK, which are central to oncology and immunology. Furthermore, the chemical versatility of this scaffold has enabled the development of inhibitors for other important target classes, including HDACs and PDEs. The robust experimental workflows available for target validation provide a clear path for researchers to characterize novel derivatives and advance them as potential therapeutic agents. The continued exploration of this scaffold promises to yield a new generation of targeted medicines.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Solomon, V. R., & Lee, H. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(10), 8656-8697. [Link]

  • Tummala, R., et al. (2020). Azaindole Therapeutic Agents. RSC Medicinal Chemistry, 11(8), 865-878. [Link]

  • Solomon, V. R., & Lee, H. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(10), 8656-8697. [Link]

  • Wang, X., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 7(5), 513-518. [Link]

  • Harrison, T., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 64(24), 18047-18063. [Link]

  • Li, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2993. [Link]

  • Amblard, F., et al. (2017). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1266-1271. [Link]

  • Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1217-1222. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22171-22181. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115603. [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14457. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22171-22181. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. ChemMedChem, 18(14), e202200683. [Link]

  • Penumutchu, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22171-22181. [Link]

Sources

The Strategic Role of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space of potential inhibitors, the 7-azaindole scaffold has emerged as a "privileged structure," prized for its ability to mimic the purine core of ATP and effectively engage the hinge region of the kinase ATP-binding site. This technical guide delves into the pivotal role of a key derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, as a versatile and strategic starting material in the synthesis of novel kinase inhibitors. We will explore its chemical attributes, its application in the design and synthesis of targeted inhibitor libraries, and the methodologies for their biological evaluation, providing a comprehensive resource for scientists in the field.

The 7-Azaindole Scaffold: A Privileged Framework in Kinase Inhibition

Protein kinases, as central regulators of a myriad of cellular processes, represent a major class of drug targets.[1] The development of small molecule inhibitors that target the ATP-binding site has proven to be a highly successful therapeutic strategy. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of adenine, the nitrogenous base in ATP, making it an ideal anchor for kinase inhibitors.[2] This scaffold's unique arrangement of a pyridine nitrogen and a pyrrole NH group allows it to form two crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[3]

The strategic placement of functional groups on the 7-azaindole ring is critical for modulating potency, selectivity, and pharmacokinetic properties. This compound offers two key points for chemical diversification: the bromine atom at the 5-position and the amine group at the 3-position. This dual functionality makes it a highly valuable building block for generating diverse libraries of kinase inhibitors.

Chemical Significance of this compound

The utility of this compound in kinase inhibitor synthesis is rooted in its chemical reactivity. The hydrochloride salt form enhances stability and solubility, facilitating its use in various reaction conditions.

  • The 5-Bromo Position: The bromine atom serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] This allows for the exploration of the hydrophobic pocket adjacent to the ATP-binding site, a common strategy to enhance inhibitor potency and selectivity.

  • The 3-Amino Position: The primary amine at the 3-position provides a nucleophilic site for further functionalization. It can be acylated, alkylated, or used in reductive amination reactions to introduce various side chains that can interact with other regions of the kinase active site or solvent-exposed areas.[5] This position is often crucial for fine-tuning the inhibitor's properties.

Synthetic Strategies for Kinase Inhibitor Libraries

The generation of diverse chemical libraries is a cornerstone of hit-to-lead optimization in drug discovery. This compound is an ideal starting point for such endeavors.

Suzuki-Miyaura Cross-Coupling at the 5-Position

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is employed to couple aryl or heteroaryl boronic acids (or their esters) to the 5-position of the 7-azaindole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically an aqueous solution of K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[6][7]

Buchwald-Hartwig Amination at the 5-Position

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties at the 5-position.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq.), a phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.1 eq.), and a base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 eq.).

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane are typically used.

  • Heating: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.[9][10]

Functionalization of the 3-Amino Group

The 3-amino group can be readily modified to further explore the structure-activity relationship (SAR). Common modifications include acylation with acid chlorides or anhydrides, and reductive amination with aldehydes or ketones.

Diagram: Synthetic Diversification Pathways

Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screening (e.g., LanthaScreen) B IC50 Determination A->B C Selectivity Profiling (Kinase Panel) B->C D Target Engagement (e.g., CETSA) C->D Advance Hits E Cellular Potency (Phosphorylation Assay) D->E F Functional Assays (Proliferation, Apoptosis) E->F G G F->G Lead Optimization

Caption: A typical kinase inhibitor screening cascade.

Biochemical Assays

Biochemical assays are performed in vitro using purified recombinant kinases to determine the direct inhibitory activity of a compound.

  • LanthaScreen® Kinase Assays: This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a popular choice for high-throughput screening. It can be configured as a binding assay, which measures the displacement of a fluorescent tracer from the kinase active site, or as an activity assay that detects the phosphorylation of a substrate. [11][12]

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay (General Overview)

  • Reagent Preparation: Prepare solutions of the test compound, the kinase fused to a tag, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer.

  • Assay Plate Setup: Add the test compound, the kinase/antibody mixture, and the tracer to the wells of a microtiter plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding equilibrium to be reached.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 615 nm (europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the signal ratio against the inhibitor concentration. [13][14]

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can enter cells and inhibit the target kinase in a physiological context.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding. [15][16]

Experimental Protocol: Cellular Thermal Shift Assay (General Overview)

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures to induce protein denaturation and precipitation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature, typically by Western blotting or other immunoassays.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [17][18]

  • Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the inhibitor provides evidence of cellular potency.

Conclusion

This compound is a highly valuable and versatile building block in the discovery of novel kinase inhibitors. Its strategic placement of a bromine atom and an amino group on the privileged 7-azaindole scaffold provides medicinal chemists with multiple avenues for rapid library synthesis and structure-activity relationship exploration. By leveraging powerful synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings, and employing a robust cascade of biochemical and cell-based assays, researchers can efficiently advance from this core structure to potent and selective kinase inhibitors with therapeutic potential. This in-depth guide provides a solid foundation for scientists and drug development professionals to effectively utilize this key intermediate in their kinase inhibitor discovery programs.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Nature Protocols. Retrieved January 18, 2026, from [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay - Fisher Scientific. (n.d.). Retrieved January 18, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved January 18, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7). Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee. (2022, April 13). Retrieved January 18, 2026, from [Link]

  • Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents. (n.d.).
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. (2010, December 1). Retrieved January 18, 2026, from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved January 18, 2026, from [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved January 18, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023, September 19). Retrieved January 18, 2026, from [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. (2016, September 29). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (2011, March 21). Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021, February 1). ACS Publications. Retrieved January 18, 2026, from [Link]

  • novel process for the manufacture of 5-halogenated-7-azaindoles - Justia Patents. (2011, September 15). Retrieved January 18, 2026, from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents. (n.d.).
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). MDPI. Retrieved January 18, 2026, from [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved January 18, 2026, from [Link]

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). Retrieved January 18, 2026, from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16). Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-Aryl/Heteroaryl-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-7-azaindoles in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has rendered it a valuable core motif for the design of a plethora of kinase inhibitors and other therapeutic agents. The introduction of an amino group at the 3-position and a bromo substituent at the 5-position, yielding 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, provides a versatile platform for the synthesis of diverse compound libraries. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties at a key vector for interaction with biological targets. This document provides detailed protocols and technical insights for the utilization of this key building block in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, pivotal transformations in modern drug discovery.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₇H₇BrClN₃
Molecular Weight 248.51 g/mol
Appearance Off-white to light yellow solid
CAS Number 1416354-42-1
Storage Store at room temperature, protected from light and moisture.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the 7-azaindole core is amenable to functionalization via palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents to probe the chemical space and optimize pharmacological properties. The two most pertinent transformations for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A critical consideration when working with this compound is the presence of the hydrochloride salt and the free amino group at the C3 position. The hydrochloride salt necessitates neutralization, typically achieved by the addition of a suitable base in the reaction mixture. The C3-amino group, along with the pyrrole N-H, can potentially coordinate to the palladium catalyst. However, established protocols for similar systems, such as unprotected halo-7-azaindoles, have demonstrated that selective cross-coupling at the halogenated position is highly feasible with the appropriate choice of catalyst, ligand, and reaction conditions[1].

Diagram of Synthetic Pathways

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination start_suzuki 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride reagents_suzuki Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) start_suzuki->reagents_suzuki C-C Bond Formation product_suzuki 3-Amino-5-aryl/heteroaryl-1H-pyrrolo[2,3-b]pyridine reagents_suzuki->product_suzuki start_buchwald 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride reagents_buchwald Primary/Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOt-Bu, Cs₂CO₃) start_buchwald->reagents_buchwald C-N Bond Formation product_buchwald N-Aryl/Heteroaryl-5-(1H-pyrrolo[2,3-b]pyridin-3,5-diamine) reagents_buchwald->product_buchwald G A Combine Reactants: - 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl - Arylboronic acid - Base (K₂CO₃ or Cs₂CO₃) B Add Pd Catalyst: - Pd(PPh₃)₄ or PdCl₂(dppf) A->B C Inert Atmosphere: Evacuate and backfill with N₂ or Ar B->C D Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water C->D E Heat Reaction: - Reflux (typically 80-100 °C) - Monitor by TLC or LC-MS D->E F Work-up & Purification: - Aqueous work-up - Extraction - Column Chromatography E->F G A Combine Catalyst and Ligand: - Pd₂(dba)₃ - Phosphine Ligand (e.g., XPhos) B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Reactants and Base: - 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl - Amine - Base (e.g., NaOt-Bu) B->C D Add Anhydrous Solvent: - Toluene or 1,4-Dioxane C->D E Heat Reaction: - Typically 80-110 °C - Monitor by TLC or LC-MS D->E F Work-up & Purification: - Quench with NH₄Cl - Extraction - Column Chromatography E->F

Sources

Suzuki coupling with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Abstract

This comprehensive application note provides a detailed protocol and expert guidance for the successful execution of the Suzuki-Miyaura cross-coupling reaction using this compound. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] This guide delves into the reaction mechanism, offers a robust step-by-step protocol, discusses optimization strategies, and provides a thorough troubleshooting guide tailored to the challenges presented by nitrogen-rich heterocyclic substrates.

Introduction: The Power of C-C Bonds for Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[4][5][6] This reaction's broad functional group tolerance and the use of generally stable and non-toxic organoboron reagents make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[6][7]

The 7-azaindole core of the starting material is of particular interest due to its role as a bioisostere of indole, enabling crucial hydrogen-bonding interactions with biological targets.[2] Functionalizing the 5-position of the 7-azaindole nucleus with various aryl or heteroaryl groups via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves as a practical guide for researchers to confidently and efficiently utilize this compound as a key building block for novel compound synthesis.

The Mechanism: A Palladium-Powered Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-azaindole, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻).[8][9] The choice of base is therefore critical to the reaction's success.[10]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-Br (5-Bromo-7-azaindole) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Boronate->Transmetal

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine with Phenylboronic Acid

This protocol describes a representative coupling reaction on a 0.5 mmol scale.

Materials and Equipment
  • Reagents : this compound, Phenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized water, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel.

  • Equipment : Round-bottom flask, magnetic stir bar, reflux condenser, nitrogen or argon gas line with manifold, heating mantle with stirrer, standard laboratory glassware, rotary evaporator, flash chromatography system.

Reagent Table
CompoundRoleMW ( g/mol )Equiv.Amount
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HClElectrophile249.511.0125 mg (0.5 mmol)
Phenylboronic AcidNucleophile121.931.591 mg (0.75 mmol)
Pd(dppf)Cl₂Catalyst731.700.0518.3 mg (0.025 mmol)
K₂CO₃Base138.213.0207 mg (1.5 mmol)
1,4-Dioxane / H₂O (4:1)Solvent--5 mL

Scientist's Note: Three equivalents of base are used. One equivalent is required to neutralize the hydrochloride salt of the starting material, and two equivalents are used to drive the catalytic cycle, as is common in Suzuki protocols.[8]

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (125 mg), phenylboronic acid (91 mg), Pd(dppf)Cl₂ (18.3 mg), and potassium carbonate (207 mg).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition : Add the degassed solvent mixture (4 mL 1,4-dioxane and 1 mL water) via syringe. Causality Check: Degassing the solvent is crucial to prevent oxidation of the Pd(0) species and competitive homocoupling of the boronic acid, both of which are promoted by oxygen.[11]

  • Heating : Place the flask in a preheated 90 °C oil bath and stir vigorously for 12-16 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting bromide.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, rinsing the flask and pad with ethyl acetate (20 mL).[12][13]

    • Transfer the filtrate to a separatory funnel and add 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product, 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine.

Workflow start Start setup 1. Add Solids to Flask (Substrate, Boronic Acid, Catalyst, Base) start->setup inert 2. Evacuate & Backfill (Inert Atmosphere) setup->inert solvent 3. Add Degassed Solvent (Dioxane/H₂O) inert->solvent react 4. Heat and Stir (90 °C, 12-16h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Workup (Celite Filtration, Extraction, Drying) monitor->workup Complete purify 7. Purification (Flash Chromatography) workup->purify product Final Product purify->product

Figure 2: Experimental workflow for the Suzuki coupling.

Optimization and Troubleshooting

Achieving high yields with heteroaromatic amines can be challenging due to potential catalyst inhibition by the nitrogen lone pairs.[14][15] If the standard protocol gives suboptimal results, systematic optimization is recommended.

Parameter Screening Guide

The following table outlines key parameters and common variations to explore for reaction optimization.

ParameterStandard ConditionAlternative 1Alternative 2Rationale & Comments
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄XPhos Pd G3Pd(dppf)Cl₂ is robust for many heteroaryl couplings.[16] Pd(PPh₃)₄ is a classic choice. Modern Buchwald palladacycles (e.g., XPhos G3) can be highly effective for challenging substrates.[11]
Base K₂CO₃ (aq.)K₃PO₄ (aq.)Cs₂CO₃ (aq.)K₃PO₄ is a stronger base that can be effective for less reactive chlorides.[10][17] Cs₂CO₃ is highly soluble and often used for difficult couplings.[10]
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O2-MeTHF/H₂OThe solvent system impacts the solubility of all components. Toluene or 2-MeTHF can be effective alternatives to dioxane.[4][18]
Temperature 90 °C80 °C100 °CHigher temperatures can increase reaction rates but may also lead to degradation. A temperature screen is often beneficial.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.2. Insufficiently degassed system.3. Insufficient base.1. Use a fresh bottle of catalyst or a more robust pre-catalyst.[11]2. Ensure thorough degassing of the solvent and maintain a positive inert gas pressure.[11]3. Confirm the use of at least 3 equivalents of base to neutralize the HCl salt and drive the reaction.
Protodeboronation 1. Boronic acid is unstable under the reaction conditions (common with electron-rich heteroaryl boronic acids).2. Reaction temperature is too high or run time is too long.1. Switch to a milder base like KF or Na₂CO₃.[11]2. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[7]3. Lower the reaction temperature and monitor carefully for completion.
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[11]
Product is Water Soluble / Difficult Extraction The product retains the polar amine and 7-azaindole N-H groups, increasing water solubility. Dioxane is water-miscible and can carry product into the aqueous layer.[13]1. After filtering through Celite, evaporate the solvent completely and purify the residue directly via chromatography, skipping the aqueous workup.[13]2. Use a different extraction solvent like dichloromethane (DCM) or a mixture of EtOAc/THF.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the C5-arylation of the 7-azaindole scaffold, starting from this compound. Success with this substrate class hinges on a solid understanding of the reaction mechanism, careful attention to experimental setup—particularly maintaining an inert atmosphere—and a rational approach to optimization. By selecting the appropriate combination of catalyst, base, and solvent, researchers can efficiently generate diverse libraries of 5-aryl-7-azaindoles for applications in drug discovery and materials science.

References

  • The Suzuki coupling, or Suzuki–Miyaura reaction, is a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates under basic conditions to form a new C–C sigma bond. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Hydrophilic Suzuki-coupling product workup? Reddit. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism for the coupling reaction of 7‐chloro‐6‐azaindole using Pd‐catalyst. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Scientia Pharmaceutica. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

  • The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. ResearchGate. [Link]

  • A Generalized Synthesis of 3-Amino-5-aryl-, 3-Amino-5-polyfluorophenyl-, and 3-Amino-5-alkyl-1,2,4-oxadiazoles Through Ring-Degenerate Rearrangements. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and C-N Bond Formation

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structure, which is a bioisostere of indole and purine, allows it to function as a versatile hinge-binding element for protein kinases.[3][4] This has led to its incorporation into numerous clinically evaluated and FDA-approved therapeutics, most notably in oncology.[3] The functionalization of the 7-azaindole core is therefore of paramount importance for the generation of novel drug candidates with tailored pharmacological profiles.

The Buchwald-Hartwig amination stands as one of the most powerful and transformative methods for the construction of carbon-nitrogen (C–N) bonds in modern organic synthesis.[5][6] This palladium-catalyzed cross-coupling reaction enables the formation of aryl and heteroaryl amines from (hetero)aryl halides or pseudohalides and a vast array of primary and secondary amines.[7] Its broad substrate scope and functional group tolerance have made it an indispensable tool, supplanting harsher, more traditional methods.[5]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride. This specific substrate presents unique challenges due to the presence of multiple nitrogen atoms—the pyrrole N-H, the pyridine nitrogen, and the C3-amine—which can potentially coordinate to the palladium catalyst and influence reactivity. The hydrochloride salt form also necessitates careful consideration of the base used. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 5-substituted 7-azaindole derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][8] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst, coordinated to phosphine ligands, inserts into the carbon-bromine bond of the 5-bromo-7-azaindole substrate. This forms a Pd(II) intermediate.[7][9]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][10] The choice of base is critical and is influenced by the solvent and the pKa of the amine.[11]

  • Reductive Elimination : The final, product-forming step is the reductive elimination from the palladium-amido complex. This step forms the desired C–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(L_n)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)(L_n)-NR₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂) center

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters and Component Selection

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, which is an electron-rich and potentially coordinating heterocycle, these choices are particularly critical.[12][13]

ParameterRecommended Choice & Rationale
Palladium Source Palladium Precatalysts (e.g., G3/G4 Buchwald Precatalysts) : These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ. They offer high reactivity and good solubility, often allowing for lower catalyst loadings. Traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are also effective but may require more careful handling and optimization.[12][14]
Ligand Bulky Biarylphosphines (e.g., BrettPhos, XPhos, RuPhos) : These ligands are essential for promoting the key steps of the catalytic cycle, particularly for challenging heteroaromatic substrates.[5][15] Their steric bulk favors the formation of monoligated palladium species, which enhances the rates of oxidative addition and reductive elimination.[5] For N-free heterocycles, ligands like BrettPhos have shown particular efficacy.[13]
Base Strong, Non-nucleophilic Bases (e.g., NaOt-Bu, LiHMDS, K₃PO₄) : A strong base is required to deprotonate the coordinated amine.[7] For the hydrochloride salt starting material, at least two equivalents of base are necessary—one to neutralize the HCl and one for the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[16] Lithium hexamethyldisilazide (LiHMDS) can be useful for substrates with protic functional groups and for reactions at lower temperatures.[13][16]
Solvent Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, THF) : These solvents are widely used due to their ability to solubilize the reagents and their general inertness under reaction conditions.[12][17] The choice can affect reaction rates and product distribution.[18] Toluene and 1,4-dioxane are common starting points.[14] All solvents must be anhydrous and degassed to prevent catalyst deactivation.

Recommended Experimental Protocol

This protocol provides a robust starting point for the amination of this compound. Optimization may be necessary depending on the specific amine coupling partner.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).[19][20]

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[21]

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (primary or secondary) (1.2–1.5 equiv)

  • BrettPhos Pd G3 Precatalyst (2–5 mol%)

  • BrettPhos ligand (optional, 2–5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5–3.0 equiv)

  • Anhydrous, degassed toluene (to achieve 0.1–0.2 M concentration)

  • Oven-dried Schlenk flask or sealable reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add solids: - 5-Bromo-7-azaindole HCl - NaOt-Bu - BrettPhos Pd G3 B Evacuate & Backfill with Argon (3x) A->B C Add anhydrous, degassed Toluene via syringe B->C D Add Amine (liquid or solution) C->D E Heat with stirring (e.g., 80-110 °C) D->E F Monitor progress (TLC, LC-MS) E->F G Cool to RT Quench with sat. aq. NH₄Cl F->G H Dilute with EtOAc Filter through Celite® G->H I Wash with water/brine Dry organic layer (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, sodium tert-butoxide, and the BrettPhos Pd G3 precatalyst.

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[22]

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.[23]

  • Reagent Addition : Add the amine coupling partner via syringe. If the amine is a solid, it can be added in the first step with the other solids.

  • Reaction Conditions : Place the sealed flask in a preheated oil bath and stir vigorously at a temperature between 80–110 °C.[7]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[22]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[22]

  • Filtration : Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.[21][24]

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[23]

  • Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the desired 5-amino-substituted-1H-pyrrolo[2,3-b]pyridin-3-amine.[24][25]

Troubleshooting and Scientific Insights

Troubleshooting Problem Problem Low or No Conversion Cause1 Catalyst Inactivation Cause: Oxygen/Moisture Contamination Solution: Ensure rigorous inert technique; use fresh, anhydrous/degassed solvents. Problem:p->Cause1 Cause2 Insufficient Basicity Cause: Only 1 equiv base used for HCl salt Solution: Use ≥2.5 equiv of a strong base like NaOt-Bu or LiHMDS. Problem:p->Cause2 Cause3 Suboptimal Ligand/Temp Cause: Poor reductive elimination rate Solution: Screen bulky biarylphosphine ligands (e.g., BrettPhos); screen temperatures (80-120 °C). Problem:p->Cause3 Cause4 Substrate Inhibition Cause: N-coordination to Pd center Solution: Use a more sterically hindered ligand; consider N-protection of the pyrrole (e.g., SEM, Boc) if direct amination fails. Problem:p->Cause4

Caption: A decision tree for troubleshooting low-yield reactions.

Causality Behind Experimental Choices:

  • Why a Precatalyst? Buchwald precatalysts are designed for rapid, clean generation of the active L-Pd(0) species upon addition of the base. This avoids induction periods and side reactions that can occur with other Pd sources, which is particularly beneficial for sensitive or coordinating substrates.

  • The Role of Ligand Steric Hindrance: For heteroaromatic amines like 7-azaindole, the pyridine and pyrrole nitrogens can act as competing ligands, deactivating the catalyst. Bulky biarylphosphine ligands create a sterically crowded environment around the palladium center, which disfavors coordination of the substrate's nitrogen atoms and promotes the desired catalytic cycle.[5][13]

  • Base Stoichiometry for Hydrochloride Salts: The starting material is a salt (R-NH₃⁺Cl⁻). The first equivalent of base is consumed in an acid-base reaction to generate the free amine. A second equivalent is required for the deprotonation step within the catalytic cycle. Using an excess (e.g., 2.5-3.0 equiv) ensures the reaction does not stall due to insufficient base.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing novel chemical matter in drug discovery. While the substrate's inherent properties present challenges, a successful outcome can be achieved through the rational selection of modern catalytic systems, particularly palladium precatalysts paired with bulky biarylphosphine ligands, and careful control of reaction parameters under inert conditions. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively implement this powerful C-N coupling reaction.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 18, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 18, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 18, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved January 18, 2026, from [Link]

  • Gandon, V., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved January 18, 2026, from [Link]

  • Reddit. (2024). BH amination side products and purification. Retrieved January 18, 2026, from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 18, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the N-Arylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation on the 7-Azaindole Scaffold

The 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and structural features make it a valuable building block for a diverse range of biologically active molecules, including kinase inhibitors and central nervous system agents. The targeted functionalization of this core, particularly through the formation of a C-N bond at the 3-amino position, opens up a vast chemical space for the generation of novel molecular entities with tailored pharmacological profiles.

This document provides a comprehensive guide to the experimental procedures for the N-arylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. Moving beyond a simple recitation of steps, this guide delves into the underlying principles of the most pertinent catalytic systems, offering researchers and drug development professionals the insights necessary to not only execute these reactions but also to troubleshoot and optimize them for their specific arylating partners. We will explore the nuances of Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and the Chan-Lam coupling, providing detailed protocols and a comparative analysis to empower the rational design of synthetic routes.

Understanding the Reactive Landscape of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

The successful N-arylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine requires an appreciation of its structural and electronic characteristics. The molecule presents two primary sites for N-arylation: the endocyclic pyrrole nitrogen (N-1) and the exocyclic 3-amino group. While the N-1 position of the 7-azaindole core is known to undergo N-arylation, achieving selective arylation at the 3-amino position necessitates carefully chosen reaction conditions to overcome potential competition. The electron-rich nature of the pyrrolo[2,3-b]pyridine system and the presence of multiple nitrogen atoms can also lead to catalyst inhibition or undesired side reactions. Therefore, the choice of catalyst, ligand, base, and solvent is paramount in directing the reaction to the desired outcome.

Core Methodologies for N-Arylation

Three primary transition-metal-catalyzed cross-coupling reactions have proven to be the most effective for the formation of C(aryl)-N bonds:

  • Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed reaction for coupling amines with aryl halides.[1] Its broad substrate scope and high functional group tolerance make it a first-line approach for many N-arylation challenges.

  • Ullmann Condensation: A classical copper-catalyzed reaction that provides an economical alternative to palladium-based methods.[2] While traditionally requiring harsh conditions, modern ligand development has enabled milder and more efficient Ullmann-type couplings.

  • Chan-Lam Coupling: A copper-mediated reaction that utilizes aryl boronic acids as the arylating agent.[3] It is often characterized by its mild reaction conditions and can be performed open to the air.

The selection of the optimal method will depend on the specific arylating agent, functional group compatibility, and desired scale of the reaction.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the N-arylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine using the three core methodologies. It is crucial to note that these are starting-point protocols and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the N-arylation of a wide range of amines, including heteroaromatic amines. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the catalytic cycle and achieving high yields.[1]

Reaction Scheme:

Materials and Reagents:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask or microwave vial under an inert atmosphere, combine 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).

  • Addition of Reagents: Add the base (e.g., 1.5 equiv NaOtBu) and the aryl halide (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst and Ligand: The choice of ligand is crucial. For heteroaromatic amines, bulky biarylphosphine ligands like XPhos or RuPhos often provide excellent results. The palladium source can be varied, with precatalysts often offering more consistent results.[4]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be employed, often requiring higher reaction temperatures.[5]

  • Solvent: Toluene and dioxane are common choices. The solubility of the starting materials and the reaction temperature will influence the optimal solvent.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine - Aryl Halide - Pd Precatalyst & Ligand - Base setup Combine Solids in Inert Atmosphere prep_reagents->setup prep_solvent Prepare Anhydrous, Degassed Solvent add_solvent Add Solvent prep_solvent->add_solvent setup->add_solvent heat Heat and Stir (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Upon Completion extract Dilute & Extract cool->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation offers a more cost-effective approach to N-arylation. While classic conditions are harsh, the use of ligands such as diamines or amino acids can facilitate the reaction under milder conditions.[6][7]

Reaction Scheme:

Materials and Reagents:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Aryl iodide or bromide

  • Copper(I) source (e.g., CuI)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the copper(I) source (e.g., 10 mol% CuI) and the ligand (e.g., 20 mol% L-proline).

  • Addition of Reagents: Add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), the aryl halide (1.5 equiv), and the base (e.g., 2.0 equiv K₂CO₃).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.2 M).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Copper Source and Ligand: CuI is a common and effective catalyst. The addition of a simple and inexpensive ligand like L-proline can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.

  • Base and Solvent: Inorganic bases like potassium carbonate are typically used in polar aprotic solvents such as DMF or DMSO.

Protocol 3: Copper-Mediated Chan-Lam Coupling

The Chan-Lam coupling is an attractive option when starting from an aryl boronic acid. The reaction is often performed under aerobic conditions and at room temperature, offering a milder alternative to the other methods.[3]

Reaction Scheme:

Materials and Reagents:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., dichloromethane, methanol)

  • Molecular sieves (optional, for anhydrous conditions)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask open to the air, combine 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), the aryl boronic acid (1.5 equiv), and copper(II) acetate (1.0-2.0 equiv). A catalytic amount of a copper salt can also be used.[8]

  • Solvent and Base Addition: Add the solvent (e.g., dichloromethane) and the base (e.g., 2.0 equiv pyridine).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours to reach completion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. A moderate yield of 50% was reported for the coupling of 3-amino-5-bromopyridine with phenylboronic acid.[8]

Causality and Optimization:

  • Copper Source: Stoichiometric amounts of Cu(OAc)₂ are often used, although catalytic systems are also effective.

  • Base: A mild organic base like pyridine or triethylamine is typically employed to facilitate the reaction.

  • Solvent: Dichloromethane is a common solvent, but others like methanol can also be used.

Comparative Data and Key Considerations

ParameterBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)Copper (e.g., Cu(OAc)₂)
Aryl Source Aryl halides (Cl, Br, I), triflatesAryl halides (I, Br)Aryl boronic acids
Ligand Bulky phosphines (e.g., XPhos, RuPhos)Diamines, amino acids (e.g., L-proline)Often pyridine or none required
Base Strong (NaOtBu) or weak (K₃PO₄, Cs₂CO₃)Inorganic (K₂CO₃, K₃PO₄)Mild organic (pyridine, Et₃N)
Temperature 80-110 °C110-180 °CRoom Temperature to 50 °C
Atmosphere Inert (Ar, N₂)Inert (Ar, N₂)Often aerobic
Advantages Broad scope, high yields, functional group toleranceCost-effectiveMild conditions, uses boronic acids
Disadvantages Cost of Pd and ligands, air-sensitive reagentsHigher temperatures, sometimes lower yieldsStoichiometric copper, longer reaction times

Catalytic Cycle Overviews

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ pd2_complex->amine_complex Amine Association (R'NH₂) amido_complex L-Pd(II)(Ar)(HNR') amine_complex->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product Ullmann_Cycle cu1 L-Cu(I)-X cu_amide L-Cu(I)-NHR' cu1->cu_amide Amine Coordination & Deprotonation (R'NH₂, Base) cu3_complex L-Cu(III)(Ar)(NHR') cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination product Ar-NHR' cu3_complex->product

Sources

Synthesis of CSF1R inhibitors using 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis of CSF1R Inhibitors Utilizing 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Abstract

This document provides a comprehensive guide for the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, leveraging the versatile chemical scaffold of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic importance of CSF1R as a therapeutic target, the rationale for utilizing the 7-azaindole core, and provide detailed, field-tested protocols for the synthesis, purification, and characterization of these inhibitors. The methodologies described herein are grounded in established palladium-catalyzed cross-coupling reactions and are designed to be both robust and reproducible.

Introduction: CSF1R - A Critical Node in Disease Pathology

The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a pivotal regulator of the survival, differentiation, and proliferation of macrophages and their precursors.[1] Dysregulation of the CSF1R signaling pathway, which is activated by its ligands CSF-1 and IL-34, is implicated in a spectrum of pathologies, including various cancers, inflammatory disorders, and bone diseases.[1][2] In the context of oncology, tumor-associated macrophages (TAMs), whose differentiation is largely CSF1R-dependent, often adopt an immunosuppressive M2 phenotype, fostering tumor progression, angiogenesis, and metastasis.[2][3] Consequently, the inhibition of CSF1R signaling has emerged as a compelling therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.[2][4]

The 7-azaindole scaffold, the core of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its bioisosteric relationship with indole and pyrrolopyrimidines makes it a valuable component in structure-activity relationship (SAR) studies.[5] The strategic placement of the bromine atom and the primary amine group on this scaffold provides orthogonal handles for the sequential introduction of molecular diversity through well-established synthetic methodologies.

Strategic Synthesis Plan: Leveraging Palladium Catalysis

The synthesis of diverse libraries of CSF1R inhibitors from 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hinges on the strategic application of palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling for the introduction of various aryl or heteroaryl moieties, while the amine group at the 3-position can be functionalized, for instance, through Buchwald-Hartwig amination. The order of these reactions can be tailored to the specific target molecule and the reactivity of the coupling partners.

Diagram: Overall Synthetic Strategy

G A 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B Step 1 C Intermediate A B->C D Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Base) C->D Step 2 F Alternative Functionalization C->F Further Derivatization E Final CSF1R Inhibitor D->E

Sources

The Strategic Application of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged 7-Azaindole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] Within the vast landscape of chemical fragments, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibition.[3][4] Its ability to mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP has made it a recurring theme in the development of targeted therapies.[3][4]

This application note provides a detailed guide for the utilization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride , a key 7-azaindole derivative, in FBDD campaigns. We will delve into the rationale behind its selection, its physicochemical properties, and provide comprehensive, step-by-step protocols for its integration into screening and hit-to-lead optimization workflows.

The 5-bromo and 3-amino substitutions on the 7-azaindole core offer strategic vectors for chemical elaboration, providing a "poised" fragment ripe for optimization once a binding interaction with a target protein is confirmed. The bromine atom can serve as a handle for cross-coupling reactions, while the amine group offers a site for amide bond formation or other modifications to explore the surrounding chemical space of the binding pocket.

Physicochemical Properties and Handling of the Fragment

A thorough understanding of the fragment's properties is paramount for the design of robust and reproducible screening assays. The hydrochloride salt form of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine influences its solubility and requires careful consideration during stock solution preparation.

PropertyValue/ConsiderationRationale & Implications
Molecular Weight ~277.5 g/mol (hydrochloride salt)Adheres to the "Rule of Three" for fragments (MW < 300 Da), ensuring higher ligand efficiency.
Solubility Enhanced aqueous solubility due to the hydrochloride salt. Generally soluble in DMSO.[3][4]The hydrochloride form improves solubility in aqueous buffers, which is critical for biophysical assays. A primary stock in 100% DMSO is recommended for long-term storage and serial dilutions.
pKa The amine group is basic.The pH of the final assay buffer must be carefully controlled to ensure the desired protonation state of the fragment. A buffer pH of ~7.4 is a standard starting point for many biological assays.
Stability Generally stable. Monitor for potential degradation in DMSO over long-term storage.[5]Prepare fresh dilutions from a frozen DMSO stock for each experiment to minimize the risk of compound degradation.
Purity ≥95% recommendedHigh purity is essential to avoid false positives or negatives in screening assays. Verify purity by LC-MS or NMR before use.

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_optimization Phase 4: Hit-to-Lead Optimization prep Fragment Stock Preparation qc Quality Control (LC-MS, NMR) prep->qc screen_nmr NMR Spectroscopy (Protein or Ligand Observed) qc->screen_nmr screen_spr Surface Plasmon Resonance (SPR) qc->screen_spr Screening Concentration screen_xray X-ray Crystallography qc->screen_xray itc Isothermal Titration Calorimetry (ITC) screen_nmr->itc screen_spr->itc Confirmed Hits sar Structure-Activity Relationship (SAR) screen_xray->sar ortho Orthogonal Biophysical Method itc->ortho ortho->sar sbd Structure-Based Design sar->sbd chem Medicinal Chemistry (Fragment Growing/Linking) sbd->chem

Caption: FBDD workflow for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl.

Experimental Protocols

Protocol 1: Fragment Stock Solution Preparation and Quality Control

Objective: To prepare a high-concentration stock solution of this compound and verify its identity and purity.

Materials:

  • This compound (≥95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • LC-MS and NMR instrumentation

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the fragment hydrochloride salt.

    • Dissolve the fragment in anhydrous DMSO to a final concentration of 100 mM. This high concentration stock is crucial for subsequent dilutions.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • pH Considerations for Aqueous Buffers:

    • When diluting the DMSO stock into aqueous buffers for assays, the hydrochloride salt will create a slightly acidic solution.

    • It is critical to use a well-buffered system (e.g., HEPES, phosphate buffer) at a concentration sufficient to maintain the desired physiological pH (typically 7.4).

    • For sensitive assays, it is advisable to prepare a concentrated aqueous stock of the fragment and adjust the pH with a dilute base (e.g., NaOH) before final dilution into the assay buffer. However, be cautious of potential precipitation.

  • Quality Control:

    • LC-MS Analysis: Dilute a small aliquot of the 100 mM DMSO stock and analyze by LC-MS to confirm the molecular weight and assess purity. The purity should be ≥95%.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the fragment in DMSO-d₆ to confirm its chemical structure.

Expert Insight: The quality of your fragment stock is the foundation of a successful FBDD campaign. Impurities can lead to false positives or negatives, wasting significant time and resources. Always use fresh, high-quality DMSO, as it is hygroscopic and can absorb water, which may affect fragment solubility and stability.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify a direct binding interaction between this compound and a target protein immobilized on an SPR sensor surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

  • Target protein (≥95% purity)

  • 100 mM fragment stock in DMSO

  • SPR running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • DMSO for buffer matching

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a suitable chemistry, such as amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Assay Development:

    • Ensure that the running buffer contains a matched concentration of DMSO to the final fragment solutions (typically 1-5%). This is critical to minimize solvent-related artifacts.[2]

    • Test the stability and activity of the immobilized protein surface.

  • Fragment Screening:

    • Prepare a series of dilutions of the this compound from the 100 mM DMSO stock into the running buffer. A typical starting concentration for fragment screening is in the 100 µM to 1 mM range.

    • Inject the fragment solutions over the protein and reference flow cells.

    • Monitor the sensorgram for a concentration-dependent binding response on the protein surface that is absent or significantly lower on the reference surface.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Analyze the steady-state binding responses to determine the dissociation constant (KD). For fragments, affinities are typically in the micromolar to millimolar range.

SPR_Workflow cluster_spr SPR Screening Protocol immobilize Immobilize Target Protein on Sensor Chip assay_dev Assay Development (DMSO Matching) immobilize->assay_dev screen Inject Fragment over Protein & Reference Surfaces assay_dev->screen analyze Analyze Sensorgram for Concentration-Dependent Binding screen->analyze

Caption: Key steps in an SPR-based fragment screening protocol.

Expert Insight: Non-specific binding can be a challenge in SPR-based fragment screening. Including a detergent like Tween-20 in the running buffer can help mitigate this. Always include positive and negative controls in your screening runs to ensure the assay is performing as expected.

Protocol 3: Hit Validation using Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of this compound to the target protein in solution and to determine the thermodynamic parameters of the interaction. ITC is considered the "gold standard" for hit validation in FBDD.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein in a suitable buffer (e.g., PBS, HEPES)

  • This compound stock solution

  • The same buffer used for the protein for fragment dilution

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a suitable concentration (typically 10-50 µM) in the ITC buffer.

    • Prepare a solution of the fragment at a concentration 10-20 times higher than the protein concentration in the same buffer. Ensure the final DMSO concentration is identical in both the protein and fragment solutions to minimize heat of dilution effects.

    • Thoroughly degas both the protein and fragment solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform a series of injections of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Expert Insight: A control experiment where the fragment is injected into buffer alone is crucial to determine the heat of dilution of the fragment. This value should be subtracted from the protein-fragment binding data for accurate analysis.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once this compound is confirmed as a binder, the next phase is to elaborate its structure to improve potency and selectivity. The key to this phase is structural information, typically obtained from X-ray crystallography or NMR spectroscopy.

X-ray Crystallography for Structure-Based Design

Obtaining a co-crystal structure of the fragment bound to the target protein provides a detailed 3D map of the binding site. This information is invaluable for guiding the medicinal chemistry effort.

General Workflow:

  • Co-crystallization or Soaking: Protein crystals are either grown in the presence of the fragment (co-crystallization) or soaked in a solution containing a high concentration of the fragment.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the protein and fragment structures are built and refined.

The resulting structure will reveal the binding mode of the 7-azaindole core and the vectors at the 5-bromo and 3-amino positions, indicating how to best "grow" the fragment to engage nearby amino acid residues and improve affinity.

SBD_Cycle cluster_sbd Structure-Based Design Cycle xray Obtain Co-crystal Structure (Fragment-Protein Complex) design Design New Analogs (Fragment Growing/Linking) xray->design Iterative Optimization synthesis Synthesize New Compounds design->synthesis Iterative Optimization assay Biological Assay (Potency, Selectivity) synthesis->assay Iterative Optimization assay->xray Iterative Optimization

Caption: The iterative cycle of structure-based drug design.

Example Optimization Strategies:

  • Fragment Growing: If the 3-amino group is pointing towards a hydrophobic pocket, a library of amides can be synthesized to occupy that pocket.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the 5-bromo position can be used in a Suzuki coupling reaction to link the two fragments together, potentially leading to a significant increase in potency.

Conclusion

This compound is a valuable and versatile fragment for FBDD campaigns, particularly against kinase targets. Its privileged 7-azaindole core provides a high-quality starting point, and its functional handles are well-positioned for rapid and rational hit-to-lead optimization. By following the detailed protocols and considerations outlined in this application note, researchers can effectively leverage this fragment to accelerate the discovery of novel and potent therapeutic agents.

References

  • Scott, D. E., & Coyne, A. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777.
  • Besse, A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(5), 8429-8461.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
  • Lopes, J. C. D., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130.
  • Baurin, N., et al. (2004). The benzoxazole, a "privileged" structure in medicinal chemistry?. Journal of Medicinal Chemistry, 47(27), 6761-6769.
  • Navarro, A., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 4-7.
  • Renaudet, O., & Dumy, P. (2005). Fragment-based lead discovery. Current Medicinal Chemistry, 12(2), 151-161.
  • Gesner, E. M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3196.
  • Bao S, Sun N, Sun W ,et al. (2022). Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-9.
  • Pierce, A. C., et al. (2004). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 9(10), 441-447.
  • Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, which can be viewed as an isostere of indole, features a unique combination of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring[1]. This arrangement imparts distinct physicochemical properties and creates a versatile hydrogen bonding pattern, making it a cornerstone for designing potent and selective kinase inhibitors, as well as agents targeting other key biological pathways[2][3].

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a particularly valuable building block. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The 3-amino group provides a crucial interaction point for binding to biological targets. This guide provides detailed, field-proven protocols for three essential classes of coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to empower researchers in medicinal chemistry and drug development to effectively leverage this critical intermediate.

General Considerations for Coupling Reactions

The unique electronic nature and bifunctionality of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine require careful consideration of reaction parameters:

  • Dual N-H Reactivity: The substrate contains two potentially reactive N-H bonds: the pyrrole nitrogen (N1) and the exocyclic amine (N3). While the 3-amino group is the primary nucleophile in desired C-N couplings, the pyrrole N-H can be deprotonated by strong bases, potentially leading to side reactions or catalyst inhibition. In many cases, N1-protection (e.g., with SEM or Boc groups) is employed, but the protocols herein focus on conditions often compatible with the unprotected scaffold.

  • Catalyst and Ligand Selection: The success of these transformations is critically dependent on the palladium catalyst and, more importantly, the supporting ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base Selection: The choice of base is non-trivial. It must be strong enough to facilitate the catalytic cycle (e.g., for transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination) but not so strong as to cause undesired side reactions. Inorganic bases like carbonates and phosphates are often preferred for their functional group tolerance[4].

Suzuki-Miyaura Coupling: C5-Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties at the C5 position.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition product_end Ar-R pd0:e->product_end:w trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation trans_complex:e->pd0:w Reductive Elimination product_complex [Ar-R-Pd(II)L₂]* sub_start Ar-Br sub_start->oa_complex boronic_start R-B(OH)₂ boronic_start->trans_complex base_start Base base_start->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: C5-Arylation with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki coupling of various aryl and heteroaryl boronic acids.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)[5]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv)[6]

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture)

Procedure:

  • To a Schlenk flask or microwave vial, add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to yield 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine[7].

Data Summary & Causality
ParameterRecommended ConditionRationale & E-E-A-T Insights
Catalyst Pd(dppf)Cl₂An excellent, air-stable Pd(II) precatalyst. The dppf ligand provides a good balance of electron-richness and steric bulk, promoting efficient reductive elimination without being overly hindered for this substrate class[5].
Base K₂CO₃ or K₃PO₄These inorganic bases are effective and exhibit good functional group tolerance. K₃PO₄ is slightly stronger and can be beneficial for less reactive boronic acids[6]. They are preferred over alkoxides which could react with the N-H protons.
Solvent Dioxane/H₂O or DMEThe aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]
Temperature 85-100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step, at a reasonable rate.

Buchwald-Hartwig Amination: C5-Nitrogen Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of primary and secondary amines at the C5 position.[8][9]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. Key steps include oxidative addition of Pd(0) to the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical, as it heavily influences the rate and efficiency of the reductive elimination step.

Buchwald_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition product_end Ar-NR¹R² pd0:e->product_end:w amido_complex Ar-Pd(II)L₂(NR¹R²) oa_complex:n->amido_complex:n Amine Binding & Deprotonation amido_complex:s->pd0:s Reductive Elimination sub_start Ar-Br sub_start->oa_complex amine_start HNR¹R² amine_start->oa_complex base_start Base base_start->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: C5-Coupling with Morpholine

This protocol utilizes a modern catalyst system known for its high activity and broad substrate scope.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Morpholine (1.2 - 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (1.1 - 1.2 equiv relative to Pd)[1]

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 equiv), Xantphos (0.022 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv).

  • Evacuate and backfill the tube with Argon.

  • Add anhydrous, degassed 1,4-dioxane, followed by morpholine (1.5 equiv) via syringe.

  • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by flash column chromatography to yield the desired product.

Data Summary & Causality
ParameterRecommended ConditionRationale & E-E-A-T Insights
Catalyst System Pd(OAc)₂ / Xantphos or Pd₂(dba)₃ / RuPhosXantphos is a bidentate ligand with a large natural bite angle, which is known to promote the reductive elimination step for a wide range of amines[1]. RuPhos is a bulky, electron-rich monophosphine ligand also highly effective for C-N coupling[10]. Using a Pd(0) source like Pd₂(dba)₃ can sometimes lead to faster initiation.
Base Cs₂CO₃ or LHMDSCs₂CO₃ is a strong yet relatively mild base, effective for deprotonating the amine-Pd complex without causing excessive side reactions[1]. For particularly sensitive substrates, LHMDS has been shown to be effective, potentially by forming a lithium aggregate that acts as an in-situ protecting group.
Solvent Dioxane or TolueneAnhydrous, aprotic solvents are required to prevent quenching of the anionic intermediates in the catalytic cycle.
Atmosphere Inert (Argon/Nitrogen)The Pd(0) species central to the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.

Sonogashira Coupling: C5-Alkynylation

The Sonogashira coupling provides a direct route to install terminal alkynes at the C5 position, creating a linear C(sp²)-C(sp) bond that is useful for further transformations or as a structural element itself.[11]

Mechanistic Rationale

This reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, regenerating the copper catalyst and advancing the palladium cycle towards reductive elimination.[13]

Protocol: C5-Coupling with Phenylacetylene

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Phenylacetylene (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent)

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) to a dry Schlenk flask.

  • Evacuate and backfill with Argon three times.

  • Add anhydrous THF, followed by anhydrous Et₃N (3-5 equiv).

  • Degas the resulting solution with a stream of Argon for 10-15 minutes.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to afford the C5-alkynylated product.

Data Summary & Causality
ParameterRecommended ConditionRationale & E-E-A-T Insights
Pd Catalyst Pd(PPh₃)₂Cl₂A classic, reliable, and commercially available catalyst for Sonogashira couplings. It is stable and effective for a wide range of aryl halides[13].
Cu Co-catalyst Copper(I) Iodide (CuI)Essential for the traditional Sonogashira mechanism. It activates the terminal alkyne, facilitating the crucial transmetalation step[12][14]. Copper-free conditions exist but often require specialized ligands or conditions.
Base Et₃N or DIPEAThe amine base serves a dual purpose: it acts as the base to deprotonate the alkyne and neutralizes the HBr formed during the reaction. It can often be used as the solvent itself[11].
Temperature Room Temp to 60 °CThe reaction is often feasible at or near room temperature, making it a mild transformation. Gentle heating can be used to accelerate the coupling of less reactive bromides[15].

Overall Experimental Workflow

The following diagram illustrates the logical flow from reaction setup to the isolation of a purified final product, applicable to all three coupling types discussed.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Weigh Reagents (Substrate, Coupling Partner, Base) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst System (Pd Catalyst, Ligand, Cu Salt) inert->catalyst solvent 4. Add Degassed Solvent(s) catalyst->solvent react 5. Heat & Stir (Specified Temp & Time) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor quench 7. Cool & Quench (Dilute with Solvent/Water) monitor->quench Upon Completion extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Purified Product purify->product

Caption: A standard laboratory workflow for palladium-catalyzed cross-coupling reactions.

References

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Beilstein Journals. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. Available at: [Link]

  • PubMed Central (PMC). (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • PubMed Central (PMC). (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Available at: [Link]

  • MDPI. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • University of Southampton ePrints. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes Scaffolds. Available at: [Link]

  • PubMed Central (PMC). (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2000). A Generalized Synthesis of 3-Amino-5-aryl-, 3-Amino-5-polyfluorophenyl-, and 3-Amino-5-alkyl-1,2,4-oxadiazoles Through Ring-Degenerate Rearrangements. Available at: [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Available at: [Link]

  • PubMed Central (NIH). (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a derivative of 7-azaindole, is a critical building block in medicinal chemistry and drug discovery. Its unique structural motif is found in numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1] The successful synthesis of novel drug candidates from this starting material is contingent upon the effective purification of its reaction products. The inherent basicity of the pyrrolopyridine core, coupled with the reactivity of the 3-amino group and the 5-bromo position, can lead to complex reaction mixtures containing starting materials, reagents, desired products, and various byproducts.

This comprehensive guide provides detailed application notes and robust protocols for the purification of common reaction products derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. It is designed for researchers, scientists, and drug development professionals seeking to streamline their purification workflows and ensure the high purity of their target compounds. The methodologies described herein are grounded in established chromatographic principles and tailored to the specific chemical properties of this important class of heterocyclic compounds.

Understanding the Chemistry: Key Considerations for Purification

The purification strategy for derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine must account for the physicochemical properties of the target molecule and potential impurities. The 7-azaindole scaffold possesses multiple basic nitrogen atoms (the pyridine nitrogen and the pyrrole nitrogen), which can lead to undesirable interactions with acidic silica gel, resulting in peak tailing and poor separation during column chromatography.[2]

Common reactions involving the 3-amino group include N-acylation and N-alkylation, while the 5-bromo position is frequently utilized in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Ullmann couplings. Each of these transformations presents a unique purification challenge.

Typical Impurities May Include:

  • Unreacted 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Excess reagents (e.g., acylating agents, alkylating agents, boronic acids)

  • Catalyst residues (e.g., palladium, copper)

  • Byproducts from side reactions (e.g., di-acylated or di-alkylated products, homocoupling of boronic acids)

  • Hydrolysis products

A logical workflow for purification is essential for efficient and successful isolation of the desired product.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 High Purity Polishing A Reaction Mixture B Quenching A->B C Aqueous Extraction B->C D Flash Column Chromatography C->D E Recrystallization C->E If product crashes out F Preparative HPLC D->F E->F G Final Product (>95% Purity) F->G

Figure 1: A general workflow for the purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine reaction products.

Section 1: Purification of N-Acylation Products

N-acylation of the 3-amino group is a common transformation to introduce amide functionalities. The resulting products are often less basic than the starting amine, which can simplify purification.

Application Note:

Purification of N-acylated products typically involves an initial aqueous work-up to remove excess acylating agent and water-soluble byproducts. The primary purification method is often flash column chromatography on silica gel. Due to the potential for residual basicity and interaction with silica, the use of a basic modifier in the eluent is highly recommended to obtain symmetrical peaks and improved separation.[2]

Protocol 1: Flash Column Chromatography of an N-Acylated Product

This protocol is a general guideline and should be optimized for each specific compound.

1. Pre-Purification Work-up: a. Upon reaction completion, cool the reaction mixture to room temperature. b. If the reaction was run in an aprotic solvent (e.g., DCM, THF), dilute with ethyl acetate. c. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench any unreacted acid chloride/anhydride), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). d. To mitigate peak streaking, add a small amount of a basic modifier to the eluent. A common choice is 0.5-1% triethylamine (TEA) or a 1-5% solution of 7N ammonia in methanol added to the polar solvent.[2] e. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.

3. Column Preparation and Loading: a. Choose an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight). b. Pack the column using the chosen eluent system (containing the basic modifier). c. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. d. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

4. Elution and Fraction Collection: a. Elute the column with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing the proportion of the polar solvent, is often effective. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure product and concentrate under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolOffers a good polarity range for many organic compounds.
Modifier 0.5-1% Triethylamine or 1-5% of 7N NH3 in MeOHNeutralizes acidic silanol groups, preventing peak tailing of basic compounds.[2]
Loading Technique Dry loadingRecommended for compounds with limited solubility in the mobile phase to ensure a narrow starting band.

Section 2: Purification of N-Alkylation Products

N-alkylation introduces alkyl groups to the 3-amino moiety. The resulting secondary or tertiary amines can still exhibit significant basicity, making purification challenging.

Application Note:

Similar to N-acylated products, purification begins with an aqueous work-up to remove unreacted alkylating agents and base. Flash chromatography is the primary purification method. The use of a basic modifier in the eluent is often essential to achieve good peak shape and separation. For particularly challenging separations or to achieve very high purity, preparative HPLC may be necessary.

Protocol 2: Recrystallization of an N-Alkylated Product

Recrystallization is a powerful technique for purifying solid compounds, especially when the desired product is the major component of the crude mixture.

1. Solvent Selection: a. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. b. Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes). c. Place a small amount of the crude product in a test tube and add a small volume of the test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the chosen solvent at or near its boiling point. b. If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once crystal formation appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to remove residual solvent.

3. Purity Assessment: a. Check the purity of the recrystallized product by TLC, HPLC, and measure its melting point. A sharp melting point is indicative of high purity.

Section 3: Purification of Cross-Coupling Products (Suzuki, Buchwald-Hartwig, Ullmann)

Cross-coupling reactions at the 5-bromo position are pivotal for introducing aryl, heteroaryl, or other substituents. These reactions often employ metal catalysts (palladium or copper), ligands, and bases, all of which must be removed during purification.

Application Note:

The work-up for cross-coupling reactions is crucial for removing a significant portion of the inorganic salts and catalyst residues. A common work-up involves partitioning the reaction mixture between an organic solvent and water. For Buchwald-Hartwig and Ullmann reactions, which often use strong bases, a wash with a mild acidic solution (e.g., saturated aqueous ammonium chloride) may be necessary.

Purification of the crude product is typically achieved by flash column chromatography. Residual palladium catalysts can sometimes be challenging to remove completely by chromatography alone. In such cases, treatment with a scavenger resin or filtration through a pad of celite or activated carbon may be beneficial. For high-purity requirements, preparative HPLC is often the final polishing step.[3][4]

Protocol 3: Preparative HPLC for High-Purity Isolation

Preparative HPLC is a high-resolution technique ideal for separating complex mixtures or for obtaining highly pure compounds for biological testing or as analytical standards.

Prep_HPLC_Workflow A Crude or Partially Purified Product B Dissolve in Suitable Solvent (e.g., DMSO, DMF, MeOH) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject onto Preparative HPLC Column C->D E Elute with Gradient (e.g., Water/Acetonitrile with Modifier) D->E F Fraction Collection Based on UV Detection E->F G Analyze Fractions by Analytical HPLC or LC-MS F->G H Combine Pure Fractions G->H I Remove Solvent (Lyophilization or Rotary Evaporation) H->I J High Purity Product I->J

Figure 2: A detailed workflow for purification by preparative HPLC.

1. Method Development: a. Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. b. A reversed-phase C18 column is a common starting point. c. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol). d. To improve peak shape for basic compounds, an acidic modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is usually added to the mobile phase.

2. Scale-Up to Preparative HPLC: a. The analytical method is scaled up to a preparative column with the same stationary phase. The column diameter and particle size will be larger. b. The flow rate and injection volume are increased proportionally to the column dimensions. c. The gradient profile is adjusted to maintain the separation achieved at the analytical scale.

3. Sample Preparation and Injection: a. Dissolve the crude or partially purified product in a suitable solvent at a high concentration. The solvent should be compatible with the mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column. c. Inject the filtered solution onto the preparative HPLC system.

4. Fraction Collection and Analysis: a. Collect fractions as the compounds elute from the column, guided by the UV chromatogram. b. Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity.

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the mobile phase solvents. For volatile mobile phases, rotary evaporation can be used. For water-rich mobile phases, lyophilization (freeze-drying) is often preferred to obtain a fluffy solid.

Troubleshooting Guide

Problem Possible Cause Solution
Peak Tailing/Streaking on Silica Gel TLC/Column Acidic silanol groups on silica interacting with the basic nitrogen atoms of the 7-azaindole core.Add a basic modifier (0.5-1% triethylamine or ammonia in methanol) to the eluent.[2] Alternatively, use a less acidic stationary phase like neutral or basic alumina.
Poor Separation of Closely Eluting Impurities The chosen solvent system has insufficient selectivity.Try a different solvent system with different polarity and selectivity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Employ a shallower gradient during column chromatography.
Product is Insoluble in the Mobile Phase High crystallinity or polarity of the product.Use a stronger solvent to dissolve the sample and perform a dry load onto the column.
Colored Impurities Co-eluting with the Product Residual metal catalysts (e.g., palladium) or highly conjugated byproducts.Stir the crude product in a solvent with a scavenger resin or activated carbon before chromatography. A final purification by preparative HPLC may be necessary.
Low Recovery from Recrystallization The product has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent to dissolve the product. Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. Try a different solvent or a co-solvent system.

Conclusion

The purification of reaction products of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a critical step in the synthesis of novel compounds for drug discovery. A systematic approach, beginning with an appropriate aqueous work-up followed by a well-chosen primary purification technique such as flash column chromatography or recrystallization, is essential for success. For achieving high levels of purity, preparative HPLC is an invaluable tool. By understanding the chemical nature of the 7-azaindole core and anticipating potential impurities, researchers can develop robust and efficient purification strategies, thereby accelerating the drug development process.

References

  • Windhorst, A. D., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. [Link]

  • ResearchGate. (2020). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. [Link]

  • Veeprho. Vemurafenib Impurities and Related Compound. [Link]

  • Patrick, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important 7-azaindole derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the multi-step synthesis of this compound, a process that typically involves the nitration of a 5-bromo-7-azaindole precursor, followed by reduction of the nitro group, and concluding with hydrochloride salt formation.

Problem 1: Low Yield in the Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Potential Causes:

  • Acid-Catalyzed Polymerization: The indole core of 7-azaindoles is highly susceptible to polymerization in the presence of strong acids, which are often used in nitration reactions. Protonation at the C3 position can initiate a chain reaction, leading to the formation of insoluble tars and significantly reducing the yield of the desired 3-nitro product.[1]

  • Formation of Multiple Isomers: While the C3 position is the most electron-rich and favored site for electrophilic attack, nitration can also occur on the benzene portion of the bicyclic system under harsh conditions, leading to a mixture of isomers that are difficult to separate.[1]

  • Over-Nitration: The use of an excessive amount of the nitrating agent or elevated reaction temperatures can lead to the formation of dinitrated byproducts.[1]

Suggested Solutions:

  • Choice of Nitrating Agent: Avoid using strong, aggressive nitrating agents like mixed nitric and sulfuric acids. Milder, non-acidic reagents such as acetyl nitrate or benzoyl nitrate can provide better control and minimize polymerization.[1]

  • Temperature Control: Maintain a low reaction temperature (e.g., -20 °C to 0 °C) throughout the addition of the nitrating agent and for the duration of the reaction. This helps to control the reaction rate and suppress side reactions.

  • Stoichiometry: Carefully control the amount of the nitrating agent used, typically a slight excess (1.05-1.1 equivalents) is sufficient to drive the reaction to completion without promoting over-nitration.[1]

  • N-Protection: Protecting the indole nitrogen with a suitable group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, can modulate the reactivity of the ring system and improve the regioselectivity of the nitration.

Problem 2: Incomplete Reduction of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Potential Causes:

  • Catalyst Inactivity: The catalyst, whether it's Palladium on carbon (Pd/C), Raney Nickel, or others, may be old, poisoned, or not sufficiently activated.

  • Insufficient Reductant: The amount of the reducing agent (e.g., hydrogen gas, hydrazine, sodium borohydride) may not be adequate for the complete conversion of the nitro group.

  • Poor Mass Transfer: In heterogeneous catalysis (e.g., with Pd/C), inefficient stirring or poor solubility of the starting material can limit the interaction between the substrate and the catalyst.

Suggested Solutions:

  • Catalyst Selection and Handling:

    • Pd/C: This is a common and effective catalyst for nitro group reductions. However, it can also catalyze dehalogenation, potentially removing the desired bromine atom.[2]

    • Raney Nickel: Often a good alternative to Pd/C when dehalogenation is a concern.[2]

    • Iron (Fe) or Zinc (Zn) in Acid: These provide a mild method for reducing nitro groups and are often compatible with other reducible functional groups.[2]

    • Tin(II) Chloride (SnCl₂): Another mild reducing agent that can be used in the presence of sensitive functional groups.

  • Reaction Conditions:

    • Hydrogenation: If using catalytic hydrogenation, ensure the system is properly purged and maintained under a positive pressure of hydrogen. Monitor the uptake of hydrogen to gauge the reaction progress.

    • Solvent Choice: Use a solvent in which the starting material is reasonably soluble to facilitate contact with the catalyst.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.

Problem 3: Difficulty in Isolating 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine as the Hydrochloride Salt

Potential Causes:

  • Weak Basicity of the Amine: Aromatic amines, like the 3-amino-7-azaindole, are generally weak bases. This can make the formation of a stable, crystalline hydrochloride salt challenging.[3]

  • Improper Solvent System: The choice of solvent for the salt formation and precipitation is crucial. A solvent that is too polar may keep the salt dissolved, while a solvent that is too non-polar may cause the free base to crash out.

  • Presence of Water: Water can interfere with the salt formation and crystallization process, sometimes leading to the formation of oils or gums instead of a solid.

Suggested Solutions:

  • Acid Selection and Addition:

    • Use a strong acid like hydrochloric acid (HCl) to ensure complete protonation of the weakly basic amine.[3]

    • HCl is often introduced as a solution in an anhydrous solvent like diethyl ether or isopropanol.

  • Solvent System for Precipitation:

    • After salt formation, you may need to add a less polar co-solvent (an "anti-solvent") like hexanes or acetone to induce precipitation.[3]

  • Anhydrous Conditions: Ensure all solvents and glassware are dry to prevent the formation of hydrates or oils.

  • Crystallization Technique:

    • Slow cooling and scratching the inside of the flask can help to initiate crystallization.

    • If an oil forms, try to triturate it with a suitable solvent to induce solidification.

II. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the 5-bromo-7-azaindole starting material?

A1: A common and effective method starts with the bromination of 2-aminopyridine to give 2-amino-5-bromopyridine.[4] This can then be further elaborated through various synthetic strategies to construct the pyrrole ring, such as the Fischer indole synthesis or cyclization of a suitably substituted pyridine derivative.[5][6]

Q2: How can I purify the intermediate and final products?

A2: Column chromatography on silica gel is a standard method for purifying the neutral intermediates.[7] For the final hydrochloride salt, recrystallization from an appropriate solvent system (e.g., ethanol/ether) is often the best way to achieve high purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. The bromination and nitration steps should be performed in a well-ventilated fume hood as they involve corrosive and toxic reagents.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When working with hydrogen gas for reductions, ensure there are no nearby ignition sources.

Q4: Can I use a different counter-ion for the salt formation?

A4: While hydrochloride salts are very common for amine-containing pharmaceuticals due to their good solubility and stability, other counter-ions like hydrobromide, mesylate, or fumarate can also be used.[8] The choice of counter-ion can affect the physicochemical properties of the final compound, such as its solubility, melting point, and stability.

III. Experimental Protocols & Visualizations

Generalized Experimental Workflow

The following diagram illustrates a typical synthetic sequence for preparing this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine A->B Nitrating Agent (e.g., Acetyl Nitrate) Low Temperature C 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine D 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine C->D Reducing Agent (e.g., H2, Pd/C or Fe/HCl) E 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine F 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl E->F Anhydrous HCl (in Ether or IPA)

Caption: General synthetic pathway.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical flow for diagnosing and resolving issues of low yield.

G cluster_nitration Nitration Step cluster_reduction Reduction Step cluster_salt Salt Formation Step start Low Yield Observed check_step At which step is the yield low? start->check_step nitration_issue Check for Polymerization/Tar check_step->nitration_issue Nitration reduction_issue Is starting material consumed? check_step->reduction_issue Reduction salt_issue Is the product an oil/gum? check_step->salt_issue Salt Formation nitration_yes Use milder nitrating agent Lower reaction temperature nitration_issue->nitration_yes Yes nitration_no Check for multiple spots on TLC (Isomers/Over-nitration) nitration_issue->nitration_no No nitration_isomers Optimize stoichiometry Consider N-protection nitration_no->nitration_isomers reduction_no Check catalyst activity Increase reductant amount reduction_issue->reduction_no No reduction_yes Check for dehalogenation (LC-MS analysis) reduction_issue->reduction_yes Yes reduction_dehalogenation Switch to non-dehalogenating reductant (e.g., Fe/HCl) reduction_yes->reduction_dehalogenation salt_yes Ensure anhydrous conditions Use anti-solvent for precipitation salt_issue->salt_yes Yes salt_no Is the product soluble? salt_issue->salt_no No salt_soluble Concentrate and re-precipitate with a less polar solvent system salt_no->salt_soluble

Caption: Decision tree for troubleshooting.

IV. References

  • Benchchem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis. Available from:

  • YouTube. Amine and HCl - salt formation reaction. 2022. Available from:

  • Benchchem. optimization of reaction conditions for 7-Azaoxindole synthesis. Available from:

  • Reddit. Ways of crashing out amines. 2018. Available from:

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from:

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from:

  • PharmaBlock. Azaindoles in Medicinal Chemistry. Available from:

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. 2019. Available from:

  • chemicalbook. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. Available from:

  • This compound. Available from:

  • Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide. Available from:

  • Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole. Available from:

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Available from:

  • Google Patents. CN104387384A - Synthetic process of 5-bromo-7-azaindole. Available from:

  • Organic & Biomolecular Chemistry (RSC Publishing). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. 2013. Available from:

  • Benchchem. common side products in the nitration of 1H-indole. Available from:

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. 2022. Available from:

  • Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole. Available from:

  • Nitro Reduction - Common Conditions. Available from:

  • NIH. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available from:

  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7. Available from:

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Available from:

  • BLDpharm. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride. Available from:

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from:

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. 2022. Available from:

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from:

  • ResearchGate. Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF. Available from:

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from:

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from:

  • Organic Syntheses Procedure. 2,3-diaminopyridine. Available from:

  • Semantic Scholar. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. 2014. Available from:

  • PubMed. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. 2019. Available from:

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available from:

  • PubMed. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. 2013. Available from:

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from:

  • chemicalbook. 5-Bromo-7-azaindole synthesis. Available from:

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from:

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 2018. Available from:

Sources

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured, in-depth resource to ensure the successful synthesis of your target compound.

Introduction: A Strategic Overview of the Synthesis

The synthesis of this compound is a sequential process that requires careful control at each stage to minimize the formation of impurities. The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Bromination Start->Step1 Intermediate1 5-Bromo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Step3->Intermediate3 Step4 Salt Formation Intermediate3->Step4 FinalProduct 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride Step4->FinalProduct

Caption: Overall synthetic workflow.

This guide is structured in a question-and-answer format to directly address specific issues that may arise at each of these critical steps.

Part 1: Bromination of 1H-Pyrrolo[2,3-b]pyridine

The initial bromination of the 7-azaindole core is a crucial step that dictates the purity of subsequent intermediates.

Q1: My bromination reaction is producing multiple products, and the yield of the desired 5-bromo isomer is low. What are the likely byproducts and how can I improve the regioselectivity?

A1: The electrophilic bromination of 7-azaindole can be complex due to the presence of two rings with differing electron densities. The pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring.

  • Common Byproducts:

    • 3-Bromo-1H-pyrrolo[2,3-b]pyridine: The C3 position of the pyrrole ring is highly activated and a common site for electrophilic attack.

    • 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine: Over-bromination can lead to the formation of dibrominated species.

    • Other Polybrominated Isomers: Depending on the reaction conditions, other polybrominated byproducts may also be formed.[1]

  • Causality of Poor Regioselectivity: Direct bromination with reagents like N-bromosuccinimide (NBS) or bromine can lead to a mixture of isomers due to the high reactivity of the pyrrole ring.

  • Troubleshooting and Optimization:

    • Protecting Group Strategy: To enhance regioselectivity for the C5 position, a protecting group strategy can be employed. One effective method involves the reaction of 7-azaindole with sodium bisulfite to form the dihydro-7-azaindole-2-sodium sulfonate. This temporarily deactivates the pyrrole ring, directing bromination to the C5 position of the pyridine ring. The sulfonate group can then be removed under basic conditions to yield 5-bromo-7-azaindole.[2]

    • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent to minimize over-bromination. A 1:1 molar ratio of substrate to brominating agent is a good starting point.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0-10 °C) to reduce the rate of side reactions.[3]

Experimental Protocol: Regioselective Bromination via Sulfonate Protection

  • Protection: Dissolve 1H-pyrrolo[2,3-b]pyridine in an aqueous solution of sodium bisulfite and stir at room temperature for 24-48 hours until the formation of dihydro-7-azaindole-2-sodium sulfonate is complete (monitor by TLC or LC-MS).

  • Bromination: Cool the reaction mixture to 0-5 °C and slowly add a stoichiometric amount of bromine. Maintain the temperature and stir until the starting material is consumed.

  • Deprotection: Add a solution of sodium hydroxide to the reaction mixture and heat to 50-60 °C to eliminate the sulfonate group.

  • Workup and Purification: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]

Part 2: Nitration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The introduction of a nitro group at the C3 position is a key step to enable the subsequent formation of the amine.

Q2: I am observing the formation of multiple nitrated isomers during the nitration of 5-bromo-1H-pyrrolo[2,3-b]pyridine. How can I improve the yield of the desired 3-nitro isomer?

A2: The nitration of 5-bromo-7-azaindole is an electrophilic aromatic substitution. The pyrrole ring is highly susceptible to nitration.

  • Common Byproducts:

    • Isomeric Nitro Compounds: Nitration at other positions of the pyrrole or pyridine ring, although less favored, can occur.

    • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated species, especially under harsh conditions.

  • Causality of Isomer Formation: The regioselectivity of nitration is influenced by the reaction conditions, particularly the nitrating agent and temperature.

  • Troubleshooting and Optimization:

    • Choice of Nitrating Agent: Use a mild nitrating agent. A mixture of nitric acid and sulfuric acid is commonly used, but the concentration and ratio should be carefully controlled.

    • Temperature Control: Maintain a low reaction temperature (typically below 0 °C) to minimize the formation of byproducts.

    • Slow Addition: Add the nitrating agent slowly to the solution of the substrate to maintain a low concentration of the electrophile and control the exotherm.

Experimental Protocol: Regioselective Nitration

  • Cool a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid to -5 to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 0 °C.

  • Stir the reaction mixture at low temperature for the specified time (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium hydroxide) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Purify the crude product by recrystallization or column chromatography.

Part 3: Reduction of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

The reduction of the nitro group to an amine is a critical transformation. The choice of reducing agent is paramount to avoid unwanted side reactions.

Q3: During the reduction of the nitro group, I am losing the bromine substituent. What is causing this, and what are the alternative reduction methods?

A3: The loss of the bromine atom is due to a side reaction called hydrodehalogenation, which is common during catalytic hydrogenation.

  • Common Byproducts:

    • Dehalogenated Amine (1H-pyrrolo[2,3-b]pyridin-3-amine): This is the primary byproduct when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[4][5]

    • Partially Reduced Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine derivatives.[5]

    • Azo Compounds: Under certain conditions, particularly with metal hydrides, azo compounds can be formed.

  • Causality of Hydrodehalogenation: The palladium catalyst used in hydrogenation is also effective at catalyzing the cleavage of carbon-halogen bonds.[4]

  • Troubleshooting and Optimization:

    • Alternative Reducing Agents: To avoid hydrodehalogenation, use chemical reducing agents. Tin(II) chloride (SnCl2) in a protic solvent like ethanol or ethyl acetate is a widely used and effective method for reducing aromatic nitro groups in the presence of halogens.[6] Iron powder in acidic medium is another alternative.

    • Workup for Tin(II) Chloride Reduction: A common issue with SnCl2 reduction is the formation of tin salts during workup, which can make product isolation difficult. To address this, after the reaction is complete, basify the mixture to a high pH (e.g., pH > 10) with a strong base like NaOH. This will precipitate tin oxides, which can be removed by filtration through celite. The product can then be extracted from the filtrate.

Reduction_Troubleshooting Start Reduction of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Method1 Catalytic Hydrogenation (e.g., H2/Pd-C) Start->Method1 Method2 Chemical Reduction (e.g., SnCl2/EtOH) Start->Method2 Outcome1 High risk of Hydrodehalogenation Method1->Outcome1 Outcome2 Preserves Bromine Substituent Method2->Outcome2 Challenge2 Workup can be challenging (Tin salt precipitation) Method2->Challenge2 Byproduct1 1H-pyrrolo[2,3-b]pyridin-3-amine Outcome1->Byproduct1 DesiredProduct 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Outcome2->DesiredProduct Solution2 Basify to high pH to precipitate tin oxides Challenge2->Solution2

Sources

Overcoming poor reactivity of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride

Welcome to the technical support guide for this compound (also known as 3-Amino-5-bromo-7-azaindole hydrochloride). This molecule is a vital heterocyclic building block, particularly in the synthesis of kinase inhibitors and other pharmacologically active compounds. However, its unique electronic and structural properties often lead to challenges in achieving desired reactivity, especially in palladium-catalyzed cross-coupling reactions.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and general reactivity of this compound.

Q1: Why is this compound often described as having "poor reactivity," especially in cross-coupling reactions?

A1: The challenging reactivity stems from a combination of electronic and structural factors:

  • Catalyst Inhibition: The 7-azaindole core contains two nitrogen atoms (at positions 1 and 7) that can act as Lewis bases. The pyridine nitrogen (N7) is particularly known to coordinate strongly with palladium catalysts. This coordination can sequester the active catalyst, effectively poisoning it and preventing it from participating in the desired catalytic cycle.[1]

  • Electronic Effects: The pyridine ring is electron-deficient, which generally makes oxidative addition of the C-Br bond to a Pd(0) center more facile. However, the fused, electron-rich pyrrole ring, along with the amino group at C3, donates electron density into the system, partially mitigating this effect. This complex electronic balance can complicate reaction optimization.

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt. In this form, the 3-amino group is protonated (-NH3+), making it non-nucleophilic and deactivating the ring system towards certain reactions. The pyridine nitrogen may also be protonated, further altering the electronic landscape and significantly reducing solubility in common aprotic organic solvents.

Q2: Is it necessary to convert the hydrochloride salt to the freebase before my reaction?

A2: Yes, in most cases, it is highly recommended. Running a reaction with the hydrochloride salt directly often requires adding excess base to first neutralize the salt and then to serve as the reaction base. This can be inefficient, lead to inconsistent results, and complicate reaction workup. Converting to the freebase provides a clean, well-defined starting material.

Q3: What is a reliable protocol for converting the hydrochloride salt to its freebase form?

A3: A standard aqueous basic workup is effective.

  • Dissolve or suspend the this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir vigorously.[2] Using a strong base like NaOH is possible but can sometimes lead to side reactions if other sensitive functional groups are present.[3]

  • Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the freebase.

    • Pro-Tip: The freebase is an amine and can be susceptible to air oxidation over time.[4] It is best to use it immediately after preparation or store it under an inert atmosphere (Nitrogen or Argon) at low temperatures.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific synthetic transformations where this compound is notoriously challenging.

Scenario 1: Failed Suzuki-Miyaura Coupling

Problem: "I am trying to couple an arylboronic acid to the 5-bromo position, but I am seeing no product, low yield, or decomposition of my starting material."

Causality & Solution Workflow:

A failed Suzuki coupling is often a multifactorial problem involving the catalyst, base, solvent, or starting material integrity.[5][6][7] The workflow below provides a systematic approach to troubleshooting.

Suzuki_Troubleshooting start Suzuki Reaction Failed check_freebase Step 1: Verify Freebase Was the HCl salt fully neutralized? start->check_freebase check_freebase->check_freebase check_reagents Step 2: Assess Reagent Quality Is the boronic acid pure? Is the solvent degassed? check_freebase->check_reagents  Yes   check_reagents->check_reagents optimize_catalyst Step 3: Optimize Catalyst System Is the ligand appropriate for a heteroaromatic substrate? check_reagents->optimize_catalyst  Yes   optimize_base Step 4: Re-evaluate Base & Solvent Is the base strong enough? Is the solvent appropriate? optimize_catalyst->optimize_base  Screened, still fails   success Reaction Successful optimize_catalyst->success  Improved   optimize_base->start  All attempts failed. Consider N-protection. optimize_base->success  Improved  

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Verify Starting Material: Ensure you are using the freebase form. Any residual HCl will quench the reaction base.

  • Reagent and System Purity:

    • Oxygen Sensitivity: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[6] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) and the reaction is run under a strict inert atmosphere.

    • Boronic Acid Quality: Boronic acids can undergo homocoupling or protodeboronation upon storage.[6] Use a fresh, high-purity batch or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

  • Catalyst and Ligand Selection (Critical):

    • The Problem: The N7-pyridine nitrogen can poison catalysts like Pd(PPh₃)₄.

    • The Solution: Use modern catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and sterically hinder catalyst poisoning by the substrate.[8]

    • Recommended Systems: See the table below for specific recommendations. Buchwald-type ligands and precatalysts are often highly effective for challenging heterocyclic substrates.[7][9]

  • Base and Solvent Choice:

    • The base's role is to facilitate the transmetalation step. Its strength and solubility are critical.

    • For this substrate, a moderately strong inorganic base is a good starting point. If that fails, a stronger base may be required.

    • Solvent: Aprotic polar solvents are typical. A mixture including water can sometimes be beneficial, but for sensitive substrates, anhydrous conditions can prevent side reactions like protodeboronation.[6]

Table 1: Recommended Conditions for Suzuki Coupling

ParameterCondition 1 (Starting Point)Condition 2 (For Difficult Cases)Rationale
Catalyst Pd(dppf)Cl₂XPhos Pd G3 or RuPhos Pd G3Buchwald precatalysts are robust, air-stable, and highly active for heteroaromatic couplings.[9][10]
Ligand (Included in precatalyst)(Included in precatalyst)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Cesium carbonate is more soluble and basic, often accelerating slow reactions.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Toluene or CPME (degassed)Anhydrous conditions can minimize protodeboronation of the boronic acid.[6]
Temperature 80-100 °C100-110 °CHigher temperatures may be needed to overcome the activation barrier.

Advanced Strategy: N-H Protection

If the above optimizations fail, the issue may be interference from the N-H protons on the pyrrole (N1) and amine (N3) groups. Protecting one or both can dramatically improve reactivity.

  • N1-Tosyl (Ts) or N1-Benzenesulfonyl (Bs) Protection: These groups are robust and can be installed under standard conditions (TsCl or BsCl, base). Research has shown that N-tosylated 7-azaindoles undergo successful Suzuki reactions.[9] The protecting group can typically be removed later under basic conditions.

Scenario 2: Failed Buchwald-Hartwig Amination

Problem: "I am attempting a C-N cross-coupling at the 5-bromo position with a primary or secondary amine, but the reaction is sluggish and gives low yields."

Causality & Solution Workflow:

The Buchwald-Hartwig amination shares many of the same challenges as the Suzuki coupling, particularly catalyst poisoning.[11][12] The choice of ligand and base is even more critical here.

Buchwald_Troubleshooting start Buchwald-Hartwig Reaction Failed check_base Step 1: Evaluate Base Strength Is the base strong enough to deprotonate the amine nucleophile? start->check_base check_base->check_base check_catalyst Step 2: Select Appropriate Ligand Is the ligand sterically bulky and electron-rich? check_base->check_catalyst  Yes   check_catalyst->check_catalyst optimize_conditions Step 3: Optimize Conditions Adjust temperature and solvent. check_catalyst->optimize_conditions  Yes   consider_protection Step 4: Consider N-Protection Is the substrate's 3-amino group interfering? optimize_conditions->consider_protection  Still fails   success Reaction Successful optimize_conditions->success  Improved   consider_protection->success  Protection strategy successful  

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Base Selection is Paramount:

    • The base must be strong enough to deprotonate the amine coupling partner to form the active nucleophile.

    • Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[12] Weaker bases like K₂CO₃ are generally insufficient.

    • For substrates with base-sensitive functional groups, a strong, non-nucleophilic amide base like Lithium bis(trimethylsilyl)amide (LiHMDS) can be an excellent alternative.[9][13]

  • Catalyst and Ligand Systems:

    • As with Suzuki couplings, bulky biarylphosphine ligands are essential. They facilitate the C-N reductive elimination, which is often the rate-limiting step.

    • Recommended Systems: Josiphos, RuPhos, or XPhos-based palladium precatalysts are industry standards and have demonstrated high efficacy.[9][14]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (General)Condition 2 (For Sensitive Substrates)Rationale
Catalyst Pd₂(dba)₃ with RuPhos or XPhosRuPhos Pd G3Using a Pd(0) source like Pd₂(dba)₃ with a separate ligand allows for flexibility. Precatalysts offer convenience and air stability.[13]
Base NaOt-Bu (1.5-2.0 equiv.)LiHMDS (1.5-2.0 equiv.)NaOt-Bu is a powerful, standard base. LiHMDS is useful for substrates with acidic protons (like free glutarimides) as it can act as an in-situ protecting group.[13]
Solvent Toluene or 1,4-Dioxane (degassed)THF (degassed)Toluene is standard. THF can be useful with LiHMDS.
Temperature 90-110 °C60-90 °CHigher temperatures are often necessary, but should be optimized to prevent degradation.

Advanced Strategy: Protecting the 3-Amino Group

The free 3-amino group on the 7-azaindole core can potentially compete as a nucleophile or interfere with the catalyst. If you observe side products or low conversion, consider protecting it.

  • Protection: A simple acylation to form an amide (e.g., acetyl) or carbamate (e.g., Boc) can block this reactivity. The protecting group can be removed post-coupling. Studies have successfully used an acetamide group on a similar pyridine core during Suzuki couplings.[15][16]

Part 3: Protocols and Data

Protocol 1: Free-Basing of this compound
  • Setup: To a round-bottom flask, add the hydrochloride salt (1.0 equiv).

  • Dissolution/Suspension: Add ethyl acetate (approx. 10-20 mL per gram of salt).

  • Neutralization: Add saturated aqueous NaHCO₃ solution (approx. 10 mL per gram). Stir the biphasic mixture vigorously for 30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the organic layer.

  • Extraction: Extract the aqueous layer twice more with fresh portions of ethyl acetate.

  • Wash and Dry: Combine all organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the freebase as a solid. Use immediately or store under inert gas.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol assumes the use of an air-stable precatalyst.

  • Inert Atmosphere: To an oven-dried reaction vial containing a stir bar, add the 3-amino-5-bromo-7-azaindole freebase (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Seal and Purge: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (1-3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

References

  • Merour, J.-Y., & Joseph, B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • Dreher, S. D., et al. (2008). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? [Link]

  • Zhang, H., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 509(7498), 298–303. [Link]

  • Patterson-O'Rourke, K., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 3025–3037. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Link]

  • Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 275-284. [Link]

  • Foley, C. A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 14(2), 181–187. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Reddit. (2023). What is the best way of making free amina base from its salt? r/chemistry. [Link]

  • Khan, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

Sources

Technical Support Center: Suzuki Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique heteroaromatic structure of this substrate, a 7-azaindole derivative, presents distinct challenges that require careful consideration of reaction parameters to achieve high yields and purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments. Our goal is to equip you with the scientific understanding and practical solutions to overcome these hurdles.

Troubleshooting Guide: Navigating Common Side Reactions

The Suzuki coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is susceptible to several side reactions that can diminish the yield of your desired product and complicate purification. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in your reaction mixture.

Potential Causes and Solutions:

Probable Cause Explanation Recommended Solution
Catalyst Inhibition The Lewis basic nitrogen atoms in the pyridine ring and the amino group of your substrate can coordinate with the palladium catalyst, leading to its deactivation.[1]Use a higher catalyst loading (2-5 mol %). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[2][3]
Inactive Catalyst System The Pd(0) species is the active catalyst in the Suzuki-Miyaura reaction.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0).Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. This can often be achieved by the phosphine ligand or through a small amount of boronic acid homocoupling.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst.
Poor Solubility The starting materials, particularly the 7-azaindole derivative or the boronic acid, may have poor solubility in the chosen solvent, leading to a sluggish reaction.Screen a variety of solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, or DMF, often with the addition of water to aid in the dissolution of the base and boronate species.[1][5]
Insufficient Base Strength The base plays a crucial role in the transmetalation step.[6] An inappropriate base may not be effective in activating the boronic acid.For this substrate, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[7] The choice of base should be optimized in conjunction with the solvent system.
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct

You observe a biaryl byproduct derived from the coupling of two boronic acid molecules.

Potential Causes and Solutions:

Probable Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[4][8]Rigorously degas all solvents and reagents.[1] This can be done by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[8]
Inefficient Reduction of Pd(II) Precatalyst If a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes occur via homocoupling of the boronic acid.[4]While a small amount of homocoupling can initiate the catalytic cycle, excessive amounts point to a slow primary coupling reaction. Focus on optimizing the conditions for the main reaction to outcompete this side reaction.
High Boronic Acid Concentration A high concentration of the boronic acid can favor the homocoupling pathway.[9][10]Consider using a "slow release" strategy with boronic esters (e.g., MIDA boronates or organotrifluoroborates) which hydrolyze gradually to provide a low, steady concentration of the active boronic acid.[10][11]
Issue 3: Protodeboronation of the Boronic Acid

You detect the arene corresponding to your boronic acid, indicating the C-B bond has been cleaved and replaced by a C-H bond.

Potential Causes and Solutions:

Probable Cause Explanation Recommended Solution
Presence of Protic Sources The boronic acid is replaced by a proton, a reaction known as protodeboronation.[11] This is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids, and is often facilitated by water or other protic species in the reaction mixture.[1]Use anhydrous solvents and ensure all reagents are dry. If aqueous conditions are necessary, consider using a milder base like KF.[12] Alternatively, using boronic esters can reduce the concentration of the susceptible boronic acid at any given time.[11]
High Temperatures Elevated reaction temperatures can accelerate the rate of protodeboronation.Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Issue 4: Dehalogenation of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

You observe the formation of 1H-pyrrolo[2,3-b]pyridin-3-amine, the de-brominated starting material.

Potential Causes and Solutions:

Probable Cause Explanation Recommended Solution
Slow Transmetalation If the transmetalation step is slow, the palladium-aryl intermediate can undergo side reactions, including reductive dehalogenation.[1][13] This can be exacerbated by steric hindrance.Choose a ligand that accelerates transmetalation. Bulky, electron-rich phosphines are often beneficial.[2] Ensure the chosen base is effective for the specific boronic acid partner.
Hydride Sources Solvents (like THF) or certain bases can act as hydride sources, leading to the reduction of the aryl halide.[1]Screen alternative solvents such as toluene or dioxane. Be mindful of the base used and its potential to contribute to this side reaction.
Pyrrole N-H Acidity The acidic proton on the pyrrole ring can interfere with the reaction. In some cases, deprotonation of the pyrrole nitrogen can lead to alternative reaction pathways or catalyst inhibition.[14][15]Consider N-protection of the pyrrole ring with a suitable protecting group (e.g., Boc, SEM).[14] However, be aware that some protecting groups may not be stable under all Suzuki coupling conditions.[14]

Visualizing the Suzuki Coupling and its Side Reactions

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the pathways of the most common side reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Bromo-7-azaindole (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Boronic Boronic Acid (R-B(OH)₂) Base Base Boronic->Base Base->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions ArX 5-Bromo-7-azaindole (Ar-X) Dehalogenation Dehalogenation (Ar-H) ArX->Dehalogenation Hydride source Boronic Boronic Acid (R-B(OH)₂) Homocoupling Homocoupling (R-R) Boronic->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation (R-H) Boronic->Protodeboronation H⁺ source Pd_catalyst Pd Catalyst Pd_catalyst->Homocoupling Pd_catalyst->Dehalogenation

Caption: Major side reaction pathways in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine?

A1: There is no single "best" combination as the optimal choice often depends on the specific boronic acid coupling partner. However, for challenging heteroaromatic substrates like this 7-azaindole derivative, catalyst systems employing bulky, electron-rich phosphine ligands are generally a good starting point. Combinations such as Pd₂(dba)₃ with SPhos or XPhos, or commercially available pre-catalysts like XPhos Pd G3, are often successful.[3][12] These ligands can promote the oxidative addition and reductive elimination steps while mitigating catalyst inhibition by the nitrogen atoms of the substrate.[1]

Q2: How do I choose the right base and solvent for my reaction?

A2: The choice of base and solvent is interdependent and critical for success.

  • Base: A moderately strong base is usually required to facilitate the transmetalation step. K₃PO₄ and K₂CO₃ are excellent starting points.[7] Stronger bases like NaOH or alkoxides can sometimes promote side reactions like protodeboronation or starting material degradation.[12]

  • Solvent: Aprotic polar solvents are commonly used. 1,4-Dioxane, toluene, and DMF are popular choices.[5] Often, a mixture with water (e.g., Dioxane/H₂O 10:1) is employed to help dissolve the base and the boronate intermediate.[1][12] For substrates prone to protodeboronation, anhydrous conditions may be beneficial.[12]

Q3: My boronic acid is unstable and decomposes during the reaction. What can I do?

A3: The instability of boronic acids, leading to side reactions like protodeboronation, is a common issue.[11]

  • Use Boronic Esters: Consider using more stable derivatives like pinacol boronate esters or potassium organotrifluoroborates.[10][16] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition pathways.[10][11]

  • Optimize Reaction Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a good yield of the desired product.

Q4: Is it necessary to protect the N-H of the pyrrole and the amino group?

A4: This is a substrate-specific consideration.

  • Pyrrole N-H: The acidic proton of the pyrrole can sometimes interfere with the catalytic cycle or lead to side reactions.[14][15] If you are experiencing persistent low yields or complex side product formation, N-protection with a group like SEM or Boc might be necessary to suppress these issues.[14]

  • Amino Group: The primary amine is a potential site for catalyst coordination.[1] While protection is an option, it adds extra steps to your synthesis. It is often preferable to first screen different ligands and conditions that may allow the reaction to proceed with the free amine.

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[1]

  • TLC: Allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • LC-MS: Provides more detailed information, allowing you to track the formation of your desired product and identify the masses of any byproducts, which is invaluable for troubleshooting.

By understanding the underlying chemical principles and systematically addressing the challenges associated with this specific substrate, you can significantly improve the outcome of your Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • NIH National Library of Medicine. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. Suzuki proto-dehalogenation problem. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • PubMed Central. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the palladium-catalyzed cross-coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this specific transformation. The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its inherent electronic properties and multiple coordination sites present unique challenges for C-N bond formation. This guide is structured to address the most common issues encountered in the lab, moving from direct troubleshooting to broader conceptual questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?

This is the most frequent issue. Low conversion with a substrate like 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a 7-azaindole derivative, typically stems from catalyst inhibition or suboptimal reaction parameters. The substrate contains two N-H protons (pyrrole and amine) and two nitrogen lone pairs (pyridine and pyrrole) that can coordinate to the palladium center, leading to catalytically inactive species.[1][2]

Root Cause Analysis and Solutions:

  • Catalyst Deactivation/Inhibition: The unprotected N-H groups of the 7-azaindole core are prime suspects for deactivating the palladium catalyst.[1]

    • Solution A - N-H Protection: While adding steps, protecting the pyrrole nitrogen with a group like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can prevent this inhibitory interaction. This is often a critical strategy for complex heterocyclic substrates.[1]

    • Solution B - Advanced Catalyst Systems: Modern Buchwald-Hartwig protocols often utilize specialized ligands and palladium pre-catalysts designed to be robust against coordination from heterocyclic substrates, sometimes allowing for successful coupling on the unprotected core.[3] Using well-defined palladium precatalysts can lead to more reliable formation of the active catalytic species compared to sources like Pd(OAc)₂.[4]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical variable. Its steric and electronic properties dictate the stability and reactivity of the palladium center throughout the catalytic cycle.[5]

    • Solution: For challenging, electron-rich heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands are the gold standard. They promote the formation of the crucial monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination.[5] Consider screening ligands like RuPhos, BrettPhos, or XPhos, which have demonstrated success with similar heterocyclic systems.[3][6]

  • Suboptimal Base/Solvent System: The base's role is not just to deprotonate the amine nucleophile; it is intimately involved in the catalytic cycle, and its effectiveness is highly dependent on the solvent, ligand, and substrate.[7][8]

    • Solution: Strong, non-nucleophilic bases are typically required. While sodium tert-butoxide (NaOtBu) is a common choice, it can be harsh on sensitive functional groups.[9] For 7-azaindoles, lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective.[3][10] Weaker carbonate bases like Cs₂CO₃ often provide good results due to their solubility and tolerance of functional groups.[11][12] The choice of solvent (e.g., toluene, dioxane, THF) influences base solubility and the stability of reaction intermediates.[7][13]

Troubleshooting Workflow: Low Yield

G start Low / No Yield Observed q1 Is the catalyst system appropriate for a coordinating heterocycle? start->q1 sol1 Action: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) with a suitable Pd precatalyst. q1->sol1 No q2 Is catalyst deactivation by substrate N-H likely? q1->q2 Yes sol2 Action: Protect the pyrrole N-H (e.g., SEM, Ts) or screen catalyst systems known for unprotected heterocycles. q2->sol2 Yes q3 Have Base & Solvent been optimized? q2->q3 No / Unsure sol3 Action: Screen bases (LiHMDS, Cs₂CO₃, K₃PO₄) and anhydrous aprotic solvents (Toluene, Dioxane). q3->sol3 No sol4 Action: Increase reaction temperature (80-120 °C) and monitor over extended time (4-24h). q3->sol4 Yes

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Q2: I am observing a significant amount of a hydrodehalogenation side product (where the bromine is replaced by hydrogen). How can I suppress this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can arise from pathways like β-hydride elimination from the palladium-amide intermediate or from protonolysis of the oxidative addition complex.

Solutions:

  • Ligand Modification: This side reaction competes with the desired reductive elimination step. Using sterically hindered, electron-donating ligands can accelerate reductive elimination, outcompeting the pathways that lead to hydrodehalogenation.[5] The same ligands recommended for improving yield (RuPhos, XPhos, etc.) are often effective here.

  • Base and Amine Stoichiometry: Ensure precise stoichiometry. An excess of base or the presence of water can sometimes promote hydrodehalogenation. Use anhydrous solvents and handle reagents under an inert atmosphere.

  • Temperature Control: While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions. If hydrodehalogenation is severe, try running the reaction at a slightly lower temperature for a longer duration.

Q3: My product is difficult to purify. How can I effectively remove the palladium catalyst and ligand byproducts?

Purification can be challenging due to the presence of residual palladium, phosphine oxides, and other reaction components that may have similar polarities to the desired product.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer with water and brine. If your product is basic, a wash with a dilute aqueous solution of citric acid or NaHCO₃ might be necessary to remove certain impurities, but be mindful of your product's stability and solubility.[13]

  • Palladium Scavenging:

    • Filtration: A common first step is to filter the crude organic solution through a pad of Celite® or silica gel to remove a significant portion of the insoluble palladium species.[13][14]

    • Thiol-Based Scavengers: For more stubborn residual palladium, consider stirring the organic solution with a scavenger resin (e.g., thiol-functionalized silica) for a few hours before filtering.

  • Chromatography: Column chromatography on silica gel is typically the final step. A gradient elution system, often starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with ethyl acetate, is usually effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from streaking on the column if it is basic.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader topics to enhance your foundational understanding of the reaction.

Q1: How do I select the optimal palladium source, ligand, and base for my specific amine?

The "best" conditions are a synergistic combination of these three components, tailored to the specific aryl halide and amine coupling partners.

Component Selection Logic
ComponentRole in Catalytic CycleSelection Considerations & Recommendations
Palladium Source The core catalytic metal.Precatalysts (e.g., G3/G4 Palladacycles) are often preferred as they provide a reliable, rapid entry into the active Pd(0) catalytic cycle.[9] Pd₂(dba)₃ or Pd(OAc)₂ are common bulk sources but require in situ reduction to Pd(0), which can sometimes be less efficient.[9][15]
Ligand Modulates the steric and electronic environment of the Pd center, influencing all steps of the cycle.For Heterocyclic Amines & Anilines: Bulky dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos, XPhos, SPhos ) are excellent starting points.[6][9] For Aliphatic Amines: Ligands like tBuXPhos or certain Josiphos-type ligands can be very effective.[5][6]
Base Facilitates deprotonation of the amine and the [Pd]-amine complex to generate the key amide intermediate.Strong Bases (NaOtBu, KOtBu, LiHMDS): Most common and effective, but can be incompatible with sensitive functional groups.[9] Weaker Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): Offer broader functional group tolerance and are often used in modern protocols.[9][11] The choice is often empirical and requires screening.
The Buchwald-Hartwig Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Br pd2_complex L-Pd(II)(Ar)(Br) oa->pd2_complex assoc Amine Association pd2_complex->assoc + R-NH₂ pd2_amine [L-Pd(II)(Ar)(H₂NR)]⁺ Br⁻ assoc->pd2_amine deprot Deprotonation (Base) pd2_amine->deprot pd2_amide L-Pd(II)(Ar)(HNR) deprot->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 + Ar-NHR

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.[15]

Q2: What are the best practices for setting up the reaction to ensure reproducibility?

Buchwald-Hartwig aminations are notoriously sensitive to air and moisture, which can deactivate the catalyst.[16] Rigorous adherence to inert atmosphere techniques is critical for success and reproducibility.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for your specific amine.

Reagents & Equipment:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Place the stir bar in the Schlenk flask and flame-dry under vacuum. Allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, the amine, the base, the palladium precatalyst, and the ligand to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Degassing (Optional but Recommended): For maximum reproducibility, subject the sealed reaction mixture to several cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A small aliquot can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed.

  • Workup & Purification: Once complete, cool the reaction to room temperature and proceed with the purification protocol described in the troubleshooting section.[17]

References

  • D. S. Surry, S. L. Buchwald, The Role of the Base in Buchwald-Hartwig Amination. J. Org. Chem. 2014, 79 (24), 12266–12278.
  • Wikipedia, Buchwald–Hartwig amination. URL: [Link]

  • S. V. Kumar, et al., Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem. 2014, 10, 2246–2257. URL: [Link]

  • WuXi AppTec, How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • ResearchGate, The Role of the Base in Buchwald-Hartwig Amination. Request PDF. URL: [Link]

  • Reddit, Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. URL: [Link]

  • BenchChem, Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. BenchChem Technical Support.
  • Chemistry LibreTexts, Buchwald-Hartwig Amination. URL: [Link]

  • A. Gevorgyan, et al., Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021, 40 (21), 3616–3624. URL: [Link]

  • ResearchGate, Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Request PDF. URL: [Link]

  • R. Dorel, C. P. Grugel, A. M. Haydl, The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2019, 58, 1-28. URL: [Link]

  • ResearchGate, Effect of various bases in the Buchwald coupling reaction. Table. URL: [Link]

  • S. K. Kashani, J. E. Jessiman, S. D. Taylor, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amination Reagent Guide. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable, Preparation of sec and tert amines by Buchwald-Hartwig Amination. URL: [Link]

  • Chemistry Stack Exchange, Purification of Buchwald-Hartwig amination. URL: [Link]

  • D. C. Leitch, et al., Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. 2017, 358 (6364), 778-783. URL: [Link]

  • T. J. Maimone, et al., Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Org. Lett. 2011, 13 (23), 6342–6345. URL: [Link]

  • M. Pawlak, et al., Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem. 2022, 87 (1), 402–414. URL: [Link]

  • M. Abarbri, et al., Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Org. Lett. 2020, 22 (1), 22-26. URL: [Link]

  • S. Ikram, et al., Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22 (2), 199. URL: [Link]

  • A. Gevorgyan, et al., Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021. URL: [Link]

  • C. G. Nasveschuk, et al., Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett. 2023. URL: [Link]

  • A. Ruff, et al., Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Org. Lett. 2022, 24 (43), 7951–7956. URL: [Link]

  • BenchChem, Buchwald-Hartwig Amination of 5-Bromo-N-phenylpyridin. Application Notes.
  • S. D. Tay, et al., Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett. 2014, 16 (2), 532–535. URL: [Link]

  • ResearchGate, A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. URL: [Link]

Sources

Stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical advice for the successful use of this versatile building block. We will address common challenges and questions regarding its stability and handling in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a hydrochloride salt, which enhances its stability compared to the free base.[1] However, it is still susceptible to degradation. For long-term storage, it is recommended to keep it in a tightly sealed container in a dark place at 2-8°C.[2] Some suppliers suggest room temperature storage is also acceptable for shorter periods.[3] The key is to protect it from moisture and light.

Q2: How soluble is this compound in common organic solvents?

As a hydrochloride salt, its solubility is generally good in polar protic solvents like methanol and ethanol. It may have limited solubility in less polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, especially at room temperature. For reactions requiring these solvents, gentle warming or the addition of a co-solvent may be necessary. Always perform a small-scale solubility test before committing to a large-scale reaction. The related 3-Amino-7-azaindole dihydrochloride is noted for its excellent solubility, which is advantageous in screening applications.[4]

Q3: Is the compound stable to air and moisture?

The hydrochloride salt form provides a degree of protection against atmospheric conditions. However, the 7-azaindole core, particularly when deprotonated, can be sensitive to air and moisture.[5] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are run over extended periods or at elevated temperatures, especially if a base is used that will generate the free amine. The analogous 3-aminoindole hydrochloride is known to be hygroscopic.[1]

Q4: Can I use this compound directly in palladium-catalyzed cross-coupling reactions?

Yes, 7-azaindole derivatives are frequently used in palladium-catalyzed reactions.[2] Studies have shown that palladium-catalyzed amination can be successfully performed on unprotected halo-7-azaindoles.[6][7] This indicates a good degree of stability of the core structure under these conditions. However, the choice of base, ligand, and temperature is crucial to prevent side reactions or degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: The reaction mixture turns dark brown or black upon addition of a base.

Potential Causes:

  • Oxidation of the Free Base: The addition of a base will neutralize the hydrochloride salt, generating the free 3-amino-7-azaindole. Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by air, heat, and trace metal impurities, leading to the formation of colored polymeric species. The 7-azaindol-1-yl anion, formed under strongly basic conditions, is also reported to be unstable in the presence of air.[5]

  • Reaction with the Solvent: In certain solvents, particularly at elevated temperatures, the free base may react or degrade.

Solutions:

  • Inert Atmosphere: Ensure your reaction is thoroughly deoxygenated by sparging the solvent with nitrogen or argon before adding the reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of Base: Use a non-nucleophilic, hindered base if possible. The timing of base addition can also be critical. In some cases, adding the base at a lower temperature before heating the reaction can mitigate decomposition.

  • Antioxidants: In some instances, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent oxidative degradation, although this should be tested for compatibility with your reaction.

Issue 2: Incomplete conversion or recovery of starting material, even with a typically reliable protocol.

Potential Causes:

  • Inadequate Neutralization: If your reaction requires the free base form of the amine, incomplete neutralization of the hydrochloride salt can lead to poor reactivity.

  • Catalyst Inhibition: The pyridine nitrogen in the 7-azaindole ring can coordinate to and potentially inhibit certain transition metal catalysts.[8]

  • Poor Solubility: The starting material may not be fully dissolved under the reaction conditions, leading to a heterogeneous mixture and slow reaction rates.

Solutions:

  • Stoichiometry of Base: Ensure you are using at least one equivalent of base to neutralize the hydrochloride salt, in addition to the amount required for the reaction itself. It may be beneficial to pre-stir the starting material with the base in the solvent for a short period before adding other reagents.

  • Ligand Selection: For metal-catalyzed reactions, the choice of ligand is critical. A ligand that promotes a high turnover number can help overcome potential catalyst inhibition by the substrate.

  • Solvent System: If solubility is an issue, consider using a co-solvent system or a different solvent altogether. For example, if the reaction is sluggish in THF, a more polar solvent like DMF or DMA might be beneficial, provided the compound is stable at the required reaction temperature in that solvent.

Issue 3: Formation of an unexpected major side product.

Potential Causes:

  • Dimerization or Polymerization: As mentioned, oxidation can lead to polymeric materials. Additionally, under certain conditions, self-coupling or reaction with other components can occur.

  • Reaction at Multiple Sites: The 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine has multiple reactive sites: the 3-amino group, the N-H of the pyrrole, the pyridine nitrogen, and the C-Br bond. While the C-Br bond is the primary site for cross-coupling, other positions can react under certain conditions.

  • Degradation under Acidic Conditions: While the 7-azaindole core can be formed under acidic conditions,[9][10] harsh acidic environments can potentially lead to hydrolysis or other rearrangements of substituted 7-azaindoles.

Solutions:

  • Protecting Groups: If side reactions at the 3-amino or pyrrole N-H are suspected, consider using a suitable protecting group strategy.

  • Reaction Optimization: Systematically screen reaction parameters such as temperature, reaction time, and catalyst/ligand choice to find a window where the desired reaction is favored over the side reaction.

  • Characterize the Impurity: Isolate and characterize the side product. Understanding its structure will provide valuable clues about the undesired reaction pathway and how to prevent it.

Visual Troubleshooting Workflow

G start Reaction Issue Observed color_change Discoloration (Dark Brown/Black) start->color_change low_conversion Low Conversion start->low_conversion side_product Unexpected Side Product start->side_product cause_oxidation Cause: Oxidation of Free Base color_change->cause_oxidation Likely cause_base Cause: Incomplete Neutralization low_conversion->cause_base Check first cause_solubility Cause: Poor Solubility low_conversion->cause_solubility cause_catalyst Cause: Catalyst Inhibition low_conversion->cause_catalyst side_product->cause_oxidation If colored cause_reactivity Cause: Competing Reaction Sites side_product->cause_reactivity If known protocol fails solution_inert Solution: Use Inert Atmosphere cause_oxidation->solution_inert solution_base_choice Solution: Optimize Base/Addition cause_oxidation->solution_base_choice solution_stoichiometry Solution: Check Base Stoichiometry cause_base->solution_stoichiometry solution_solvent Solution: Change Solvent/Co-solvent cause_solubility->solution_solvent solution_ligand Solution: Screen Ligands cause_catalyst->solution_ligand solution_protect Solution: Use Protecting Groups cause_reactivity->solution_protect solution_optimize Solution: Re-optimize Conditions cause_reactivity->solution_optimize

Caption: Troubleshooting Decision Tree for Common Issues.

Stability and Handling Summary

ParameterRecommendationRationale and References
Storage 2-8°C, in the dark, tightly sealed.To prevent thermal degradation and photodecomposition. The compound may be hygroscopic.[1][2][3]
Handling Use in a well-ventilated area or under an inert atmosphere.Aromatic amines can be toxic. The free base can be air-sensitive.[5]
pH Stability Avoid strongly basic conditions in the presence of air. Stable in moderately acidic to neutral conditions.The free base is prone to oxidation. The 7-azaindole core is synthesized under acidic conditions.[9][10]
Thermal Stability Avoid prolonged heating at high temperatures (>120°C) without initial small-scale stability tests.General precaution for complex heterocyclic amines.
Incompatibilities Strong oxidizing agents, strong bases (in the presence of air).Risk of oxidation and degradation of the aromatic amine and 7-azaindole core.

Sample Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline. Optimization may be required for specific substrates.

Objective: To couple this compound with a secondary amine (e.g., morpholine).

Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add a magnetic stir bar. Evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), and the ligand (e.g., RuPhos, 0.04 eq).

  • Solvent and Base: Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or t-BuOH). Begin stirring. Add the secondary amine (1.2 eq) followed by the slow, portion-wise addition of a base (e.g., LiHMDS or K3PO4, 2.5 eq to account for the hydrochloride salt and the reaction).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Inert Atmosphere Setup p2 Add Solids: - Amine HCl - Catalyst - Ligand p1->p2 r1 Add Solvent & Amine p2->r1 r2 Add Base r1->r2 r3 Heat & Monitor r2->r3 w1 Quench & Extract r3->w1 w2 Dry & Concentrate w1->w2 w3 Purify (Chromatography) w2->w3

Caption: General Workflow for Buchwald-Hartwig Amination.

References

  • Ghosh, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(30), 8749-8762. Retrieved from [Link]

  • Black, D. S., Kumar, N., & McConnell, D. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8295-8304. Retrieved from [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. Retrieved from [Link]

  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from [Link]

  • Jourdan, H., et al. (2018). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 20(17), 5498-5502. Retrieved from [Link]

  • Kelly, L. A., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1599-1628. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2011). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges related to 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the critical final steps of synthesizing these valuable scaffolds. The 5-bromo-7-azaindole core is a privileged structure in medicinal chemistry, notably as a building block for kinase inhibitors.[1] The successful removal of protecting groups from the N1 (pyrrole) and N3 (exocyclic amine) positions is paramount to achieving high yields and purity of the final active pharmaceutical ingredient (API) precursor.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Choosing Your Deprotection Strategy

Q1: I have a derivative with a Boc group on the N3-amine and a SEM group on the N1-pyrrole. Which should I remove first, and what are the main challenges?

A: This is a common protection scheme. Generally, both tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are acid-labile. However, they exhibit different sensitivities and potential side reactions.

  • Boc Group (N3-Amine): The Boc group is a widely used carbamate protecting group for amines.[2] It is reliably cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] The primary challenge is managing the reactive tert-butyl cation that is generated, which can cause unwanted alkylation of electron-rich moieties.[5]

  • SEM Group (N1-Pyrrole): The SEM group is often used to protect pyrrole nitrogens.[6] While it can also be removed with acid (e.g., TFA) or Lewis acids, this deprotection is notoriously challenging for pyrrolopyridines.[7] A major side reaction involves the release of formaldehyde during cleavage, which can then react with the electron-rich 7-azaindole core, leading to complex mixtures and sometimes the formation of undesired tricyclic eight-membered rings.[7] Fluoride-based reagents (e.g., TBAF) offer an alternative, milder deprotection pathway.[8][9]

Recommended Strategy: Given the potential for complex side reactions during SEM deprotection, it is often advantageous to remove the Boc group first under controlled acidic conditions. If a one-pot, dual deprotection is attempted with strong acid, careful optimization and monitoring are critical to minimize byproduct formation from the SEM cleavage.

Q2: My N3-amine is protected with a Cbz group. Can I use standard catalytic hydrogenation for deprotection, considering the C5-bromo substituent?

A: Extreme caution is advised. The carboxybenzyl (Cbz) group is classically removed by palladium-catalyzed hydrogenation (H₂/Pd/C).[10][11] While this method is highly effective, a significant and well-documented side reaction is competitive hydrodehalogenation—in this case, the reduction of the C-Br bond to a C-H bond.[12] This will result in the undesired debrominated product, which can be difficult to separate from your target compound.

Alternative Strategies for Cbz Removal:

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can sometimes offer better selectivity compared to gaseous hydrogen, but the risk of debromination remains.[13]

  • Non-Reductive Cleavage: Consider alternative methods that avoid reductive conditions. For instance, Lewis acid-mediated deprotection or nucleophilic cleavage using thiols can be effective and will preserve the C-Br bond.[12]

Troubleshooting Guides

This section addresses specific experimental failures and provides actionable solutions.

Problem 1: Incomplete Boc Deprotection at the N3-Amine

Q: I've treated my Boc-protected 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine with 20% TFA in DCM for 2 hours at room temperature, but TLC and LC-MS analysis show significant amounts of remaining starting material. What's going wrong?

A: Probable Causes & Solutions

  • Insufficient Acid Strength or Stoichiometry: While 20% TFA is often sufficient, substrates with certain electronic properties or steric hindrance may require harsher conditions. The deprotection mechanism involves protonation of the carbamate, followed by loss of the stable t-butyl cation.[14]

    • Solution: Increase the concentration of TFA to 50% or even use neat TFA.[4] Monitor the reaction closely by TLC/LC-MS. If the reaction is still sluggish, gentle warming to 30-40°C can be attempted, but be mindful of potential side reactions.

  • Presence of Basic Moieties: If your molecule contains other basic nitrogen atoms, they may be protonated first, effectively quenching the acid and preventing it from acting on the Boc group.

    • Solution: Increase the equivalents of acid used. Ensure at least one equivalent of acid is present for every basic site in the molecule, plus the amount needed for the catalytic deprotection itself.

  • Water Contamination: The presence of excessive water can interfere with the reaction, particularly if using HCl in dioxane, where water can affect the equilibrium.

    • Solution: Use anhydrous solvents and reagents. Ensure your starting material is dry.

Problem 2: Debromination During Cbz Group Removal

Q: I attempted to deprotect the N3-Cbz group using H₂ (1 atm) and 10% Pd/C in methanol. My main product is the 1H-pyrrolo[2,3-b]pyridin-3-amine, without the C5-bromine atom. How can I prevent this?

A: Probable Cause & Solutions

The palladium catalyst is highly active for the reduction of aryl bromides, leading to the observed hydrodebromination.[12] This is a classic example of competing reactivities.

  • dot

    G Protected Cbz-Protected 5-Bromo Derivative Catalyst H₂, Pd/C Protected->Catalyst Deprotected_Br Desired Product (5-Bromo-Amine) Debrominated Side Product (Debrominated Amine) Catalyst->Deprotected_Br  C-N Cleavage (Desired) Catalyst->Debrominated  C-Br Cleavage (Undesired)

    Caption: Competing reaction pathways during catalytic hydrogenation.

  • Solution 1: Change the Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is sometimes reported to be less prone to causing dehalogenation than Pd/C, though this is substrate-dependent.[15]

  • Solution 2: Add a Catalyst Poison/Modifier: The addition of a mild base (e.g., a stoichiometric amount of an amine base like triethylamine) or other additives can sometimes selectively poison the catalyst sites responsible for dehalogenation without completely inhibiting Cbz cleavage. This requires careful screening.

  • Solution 3 (Recommended): Switch to a Non-Reductive Method: This is the most robust solution. As mentioned in the FAQ, using Lewis acids (e.g., TMSI) or nucleophilic reagents (e.g., thiols) will cleave the Cbz group via an Sₙ2-type mechanism at the benzylic carbon, leaving the C-Br bond untouched.[12]

Problem 3: Formation of an Unknown, Higher Molecular Weight Byproduct During SEM Deprotection

Q: I'm removing an N1-SEM group with 50% TFA in DCM at room temperature. My desired product is forming, but I also see a major byproduct with a mass that suggests the addition of a -CH₂- group and dimerization. What is happening?

A: Probable Cause & Solutions

This is a known and significant challenge with SEM deprotection on electron-rich heterocycles like 7-azaindoles.[7] The acidic cleavage of the SEM group releases formaldehyde. The highly reactive pyrrolopyridine core can then undergo electrophilic aromatic substitution with the in-situ generated formaldehyde, leading to methylene-bridged dimers or other adducts.[7]

  • dot

    G cluster_deprotection SEM Deprotection (Acid) cluster_side_reaction Side Reaction SEM_Protected N1-SEM Protected Azaindole Deprotected_Amine Deprotected Azaindole SEM_Protected->Deprotected_Amine H⁺ (TFA) Formaldehyde Formaldehyde (CH₂O) [Byproduct] SEM_Protected->Formaldehyde H⁺ (TFA) Dimer Methylene-Bridged Dimer or Adduct Deprotected_Amine->Dimer Electrophilic Aromatic Substitution Formaldehyde->Dimer

    Caption: Formaldehyde-mediated side reaction during SEM deprotection.

  • Solution 1: Use a Scavenger: Add a nucleophilic scavenger to the reaction mixture to trap the formaldehyde as it forms. Common scavengers include thiols (e.g., ethanedithiol) or electron-rich anilines.

  • Solution 2: Change the Deprotection Reagent: Switch to a fluoride-based deprotection method. Reagents like tetrabutylammonium fluoride (TBAF) in THF cleave the SEM group by attacking the silicon atom, proceeding through a different mechanism that does not readily generate formaldehyde.[9] This is often the cleanest method for SEM removal.

  • Solution 3: Optimize Acidic Conditions: If you must use acid, try running the reaction at a lower temperature (e.g., 0°C) and monitor carefully to stop it as soon as the starting material is consumed, before the side reaction proceeds to a significant extent.

Quantitative Data Summary: Protecting Group Compatibility
Protecting GroupPositionCommon Reagent(s) for RemovalKey Compatibility Issues with 5-Bromo-7-Azaindole Core
Boc N3-AmineTFA, HCl[3][4]Generally high compatibility. Risk of t-Bu⁺ alkylation on other sensitive groups.[5]
Cbz N3-AmineH₂, Pd/C[10]High risk of hydrodebromination at the C5 position.[12]
SEM N1-PyrroleTFA, BF₃·OEt₂[7]High risk of side reactions with released formaldehyde.[7]
SEM N1-PyrroleTBAF, CsF[8][9]Good compatibility; avoids formaldehyde generation.
Sulfonyl (e.g., Tosyl) N1-PyrroleStrong base (NaOH, KOH), Mg/MeOH[16][17]Generally compatible; conditions may affect other base-labile groups.
Experimental Protocols

Protocol 1: TFA-Mediated Boc Deprotection of N3-Amine

  • Objective: To remove a Boc protecting group from the 3-amino position.

  • Procedure:

    • Dissolve the Boc-protected 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine derivative (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA, 5-10 eq., or a 1:1 v/v mixture of DCM:TFA) dropwise to the stirred solution.[4]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt, followed by water and brine. Be cautious as CO₂ evolution may occur.[18]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Fluoride-Mediated SEM Deprotection of N1-Pyrrole

  • Objective: To remove a SEM protecting group from the 1-pyrrole position while avoiding formaldehyde-related side reactions.

  • Procedure:

    • Dissolve the N1-SEM protected derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2-3 eq.) to the mixture at room temperature.[9]

    • Heat the reaction mixture to 60-70°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by adding water.

    • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the deprotected product.

References
  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
  • Protecting Groups in Organic Synthesis.ChemTalk.
  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides.Organic Chemistry Portal.
  • Protecting group.Wikipedia.
  • Pyrrole Protection | Request PDF.
  • Amine Protection / Deprotection.Fisher Scientific.
  • Protecting Groups for Amines: Carbam
  • 23.13: Protection of Amino Groups in Synthesis.Chemistry LibreTexts.
  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF.
  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES.PMC - NIH.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PMC - PubMed Central.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.ThalesNano.
  • To Deprotect and Serve.
  • Boc Deprotection - TFA.Common Organic Chemistry.
  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.Canadian Science Publishing.
  • Efficacy comparison of c
  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields...
  • Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.Total Synthesis.
  • SEM-deprotection of pyrrole 10a | Download Scientific Diagram.
  • SUPPORTING INFORM
  • SEM Protecting Group: SEM Protection & Deprotection Mechanism.Total Synthesis.
  • Boc Deprotection Mechanism - TFA.Common Organic Chemistry.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.MDPI.
  • BOC Deprotection.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences.Scribd.
  • 1H-Pyrrolo[2,3-b]pyridine.the NIST WebBook.
  • 1h-pyrrolo[2,3-b]pyridine (C7H6N2).PubChemLite.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride.[No Source Found].
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Benzyl 2-bromonicotin
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
  • Palladium-Catalyzed Benzylation of Heterocyclic Aromatic Compounds.
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride.BLDpharm.
  • Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)
  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.NIH.
  • 5-bromo-1H-pyrrolo[2,3-c]pyridine.PubChem.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.TCI Chemicals.

Sources

Technical Support Center: Optimizing Catalyst Selection for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride. This molecule, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1][2] However, its unique electronic structure presents specific challenges for catalyst selection and reaction optimization. The presence of two Lewis basic nitrogen atoms (in the pyridine and pyrrole rings) and a free amine at the C3 position can lead to catalyst inhibition and undesired side reactions.[3]

This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges and achieve high-yielding, selective transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a new project with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. Which cross-coupling reactions are most suitable for functionalizing the 5-bromo position?

The bromine atom at the C5 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The most common and effective transformations include:

  • Suzuki-Miyaura Coupling: For creating carbon-carbon bonds with aryl or heteroaryl boronic acids/esters. This is one of the most robust methods for this substrate.[4][5]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with a wide range of primary and secondary amines. This requires careful catalyst selection to avoid side reactions with the substrate's existing amine groups.[1][6][7]

  • Sonogashira Coupling: For introducing alkyne moieties, which are versatile handles for further chemistry, such as click reactions or cyclizations.[8][9][10]

  • Heck Coupling: For forming carbon-carbon bonds with alkenes, leading to substituted vinyl-azaindoles.[4][11][12]

The choice of reaction depends on the desired final structure. For initial library synthesis, Suzuki-Miyaura and Buchwald-Hartwig reactions are typically the most explored routes.

Q2: Do I need to protect the pyrrole (N1) or the amine (C3) groups before running a cross-coupling reaction?

This is a critical consideration. Historically, N-protection (e.g., with SEM, Boc, or tosyl groups) was standard practice to prevent side reactions and improve substrate solubility.[1][13] However, recent advances in ligand and catalyst design have made the direct coupling of unprotected N-H azaindoles not only possible but often preferable, as it shortens synthetic routes.

  • For Suzuki-Miyaura Coupling: Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., XPhos, SPhos), often perform excellently on the unprotected N-H substrate.[3] The use of weaker bases like K₂CO₃ or K₃PO₄ minimizes deprotonation and subsequent N-arylation of the pyrrole ring.

  • For Buchwald-Hartwig Amination: This is more challenging due to the presence of three N-H bonds. However, the Buchwald group has developed highly selective methods using specific palladium precatalysts and LiHMDS as a base, which favor coupling at the aryl bromide over the N-H sites.[6][14]

Recommendation: For initial screening, attempt the reaction on the unprotected substrate using a modern catalyst system. If you observe significant side products (like N1-arylation) or catalyst deactivation, then consider N-protection.

Q3: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yields. What is the most likely cause and how can I troubleshoot it?

Low yields in Suzuki couplings with N-heterocyclic substrates are common and usually stem from catalyst deactivation or suboptimal reaction conditions. The Lewis basic nitrogen atoms of the 7-azaindole core can coordinate to the palladium center, inhibiting catalytic activity.[15]

Here is a logical workflow to troubleshoot the issue:

G cluster_catalyst Catalyst Troubleshooting cluster_base Base Troubleshooting cluster_solvent Solvent/Temp Troubleshooting Start Low Yield / No Reaction Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Initial Step Check_Base Optimize Base Check_Catalyst->Check_Base If still low yield cat1 Using Pd(PPh₃)₄? Check_Solvent Change Solvent/Temp Check_Base->Check_Solvent If still low yield base1 Using strong base (NaOH, KOtBu)? Success High Yield Achieved Check_Solvent->Success Optimization Complete sol1 Using single solvent (e.g., Toluene)? cat2 Switch to Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Ligand (SPhos, XPhos) cat1->cat2 Often inefficient for N-heterocycles cat3 Consider Buchwald Precatalyst (e.g., XPhos Pd G3/G4) cat2->cat3 For improved activity & stability base2 Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄ base1->base2 Recommended base3 Risk of substrate decomposition/side reactions base1->base3 sol2 Try aqueous mixture (e.g., Dioxane/H₂O, Toluene/EtOH) sol1->sol2 Improves solubility of base and boronic acid sol3 Increase temperature moderately (e.g., 80°C -> 100°C) sol2->sol3 If reaction is slow

Caption: Troubleshooting workflow for low-yielding Suzuki couplings.

Key Actionable Steps:

  • Switch Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is using a palladium(0) source (like Pd₂(dba)₃) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species, preventing deactivation.[16] Buchwald G3 or G4 precatalysts are highly recommended as they are air-stable and provide a reliable source of the active Pd(0) catalyst.[16]

  • Choose the Right Base: Strong inorganic bases can cause degradation of the sensitive azaindole core. Use milder bases like K₃PO₄ or Cs₂CO₃. These are effective at promoting the transmetalation step without causing unwanted side reactions.[3][16]

  • Use an Aqueous Solvent System: A mixture like 1,4-dioxane/water or THF/water often improves results by helping to dissolve the inorganic base and facilitate the reaction.[3][17] Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[18]

Q4: I need to perform a Buchwald-Hartwig amination. How do I select a catalyst that will react at the 5-bromo position but not at the N1-H or the C3-amine?

This is a classic selectivity challenge. The key is to use a catalyst system that favors the C-N cross-coupling pathway, which is generally faster and more favorable than N-H arylation under optimized conditions.

A study by Buchwald on unprotected halo-7-azaindoles provides an excellent starting point.[6][14] They found that using a combination of a specialized palladium precatalyst and a strong, non-nucleophilic base was crucial.

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Precatalyst RuPhos Pd G3 or similar Buchwald precatalysts.These precatalysts are highly active at low temperatures and are designed to promote C-N coupling efficiently.[6][14]
Ligand RuPhos or other bulky biaryl phosphines.The ligand is built into the precatalyst, ensuring the correct stoichiometry and promoting the desired reaction pathway.
Base Lithium bis(trimethylsilyl)amide (LiHMDS)This strong, sterically hindered base is effective for deprotonating the amine coupling partner but is less likely to cause side reactions with the substrate itself under the reaction conditions.[6][14]
Solvent Anhydrous THF or TolueneAprotic solvents are essential to avoid quenching the strong base.
Temperature Room Temperature to 65 °CThe high activity of modern catalysts often allows for milder conditions, which enhances selectivity.[1]

Data & Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

The following table summarizes proven conditions for the Suzuki-Miyaura coupling of bromo-7-azaindole derivatives with various arylboronic acids.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)11070-90%[19]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dimethoxyethane8080-95%[5]
XPhos Pd G3 (1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)6091-99%[3]
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%) and add it to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction: Place the vial in a preheated oil bath or heating block at 60-80 °C. Stir vigorously for 5-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: The Suzuki-Miyaura Catalytic Cycle & The Azaindole Challenge

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Ar-Pd(II)(L)₂-X pd0->oa_complex Ar-X deactivation Catalyst Deactivation (Inhibited State) pd0->deactivation trans_complex Transmetalation Ar-Pd(II)(L)₂-Ar' oa_complex->trans_complex Ar'-B(OH)₂ + Base re_complex Reductive Elimination trans_complex->re_complex re_complex->pd0 Ar-Ar' (Product) center_node side_node azaindole 7-Azaindole Substrate azaindole->deactivation Coordination by Lewis Basic Nitrogen

Caption: Suzuki-Miyaura cycle and potential catalyst deactivation by N-heterocycles.

References

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Knochel, P., & Guenot, A. (2007). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents. Synlett, 2007(18), 2863-2866.
  • Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710–4713.
  • Reddy, T. R., & Le, T.-H. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 2038–2046.
  • BLD Pharm. (n.d.). This compound.
  • Martins, P., Jesus, A., & O'Brien, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Google Patents. (2018).
  • BenchChem. (n.d.). This compound.
  • Tron, G. C., & Pagliai, F. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 139-148.
  • Ghavimi, B., & Klumpp, D. A. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253.
  • Webster, R. L., & Norrby, P.-O. (2020).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.
  • LibreTexts Chemistry. (2023).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Wikipedia. (n.d.).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Webster, R. L., & Norrby, P.-O. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Webster, R. L., & Norrby, P.-O. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(16), 2953–2959.
  • Ho, T.-I., & Wang, S.-L. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • BenchChem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Singh, S., & Sharma, A. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7793–7805.

Sources

How to avoid dimer formation with 7-azaindole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Dimer Formation in Experimental Applications

Welcome to the technical support resource for researchers working with 7-azaindole and its derivatives. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges encountered with this versatile scaffold: its propensity to form hydrogen-bonded dimers. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What is 7-azaindole dimerization, and why does it happen?

Answer: 7-azaindole dimerization is a reversible self-association process where two molecules of 7-azaindole (7AI) link together to form a more stable, non-covalently bound pair. This phenomenon is driven by the formation of a highly stable, cyclic structure stabilized by two complementary hydrogen bonds.[1][2]

The key structural features enabling this are:

  • A Hydrogen Bond Donor: The acidic proton on the pyrrole nitrogen (N1-H).

  • A Hydrogen Bond Acceptor: The basic lone pair of electrons on the pyridine nitrogen (N7).

Two 7-azaindole molecules arrange in a head-to-tail fashion, allowing the N1-H of each molecule to form a strong hydrogen bond with the N7 of the other. This creates a symmetric, low-energy C₂h structure that can be the predominant species in solution, especially in non-polar environments.[3][4]

Caption: Mechanism of 7-Azaindole Dimerization.
Q2: My experimental results are inconsistent. How can I confirm if dimerization is the cause?

Answer: Dimer formation can significantly alter the physicochemical and spectroscopic properties of your compound, leading to issues like poor solubility, altered reactivity, or confusing analytical data. Several analytical techniques can be used to detect and quantify dimerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most direct methods. The chemical shift of the N1-H proton is highly sensitive to its environment. In a monomeric state, this proton is shielded differently than when it's involved in the strong hydrogen bond of a dimer.

    • Troubleshooting Insight: Run a concentration-dependent ¹H NMR study. As you increase the concentration of your 7-azaindole compound, the equilibrium will shift towards the dimer. You should observe a downfield shift of the N1-H proton resonance. This concentration dependence is a hallmark of an association equilibrium and can be used to calculate the dimerization constant (Kdim).[5][6][7]

  • Infrared (IR) & Raman Spectroscopy: Hydrogen bonding profoundly affects vibrational frequencies.

    • Troubleshooting Insight: Look for changes in the N-H stretching region (typically ~3400-3500 cm⁻¹ for the free monomer). Upon dimerization, this band will broaden significantly and shift to a lower frequency (red-shift) due to the weakening of the N-H bond upon hydrogen bond formation.[8] Additionally, new low-frequency intermolecular vibrational modes corresponding to the hydrogen bond itself may appear in the far-IR or Raman spectrum (around 70-110 cm⁻¹).[5][6]

  • UV-Vis & Fluorescence Spectroscopy: While the UV-Vis absorption spectrum may show subtle changes, the fluorescence emission is often dramatically different. The 7-azaindole dimer is famous for undergoing excited-state double proton transfer (ESDPT), leading to a tautomeric form that emits at a much longer wavelength (a large Stokes shift, e.g., green emission) compared to the monomer.[4][9][10]

    • Troubleshooting Insight: If you observe an unexpected, highly Stokes-shifted emission band that changes intensity with concentration or solvent, dimerization is a likely cause.

Troubleshooting Guides
Problem 1: Significant Dimer Formation Detected in Solution.

This is the most common issue. The equilibrium between monomer and dimer is highly dependent on the experimental environment. Your primary levers for control are solvent , concentration , and temperature .

The causality here is competitive hydrogen bonding. Solvents that are strong hydrogen bond acceptors will interact with the N1-H of the 7-azaindole, forming a solute-solvent complex that effectively blocks the site needed for self-association.[5][6][7]

Experimental Protocol: Solvent Screening

  • Prepare solutions of your 7-azaindole compound at a fixed concentration (e.g., 10 mM) in a range of solvents.

  • Acquire ¹H NMR spectra for each solution.

  • Compare the chemical shift of the N1-H proton. A more upfield shift indicates a higher population of the monomer.

  • Use the data in the table below as a guide. Solvents with low dimerization constants (Kdim) are preferred for minimizing dimer formation.

Data Table: Solvent Effects on 7-Azaindole Dimerization

Solvent Type Dimerization Constant (Kdim, M⁻¹) Efficacy in Preventing Dimerization
Carbon Tetrachloride (CCl₄) Non-polar, Aprotic 356 Very Poor
Chloroform (CHCl₃) Weakly Polar, Aprotic 13.3 Moderate
Dichloromethane (CH₂Cl₂) Polar, Aprotic 14.7 Moderate
Acetonitrile (CH₃CN) Polar, Aprotic (H-bond acceptor) 0.910 Excellent
Acetone Polar, Aprotic (H-bond acceptor) 0.727 Excellent
DMSO Polar, Aprotic (Strong H-bond acceptor) Very Low (Monomer only) Superior

Data compiled from references[5][6][7].

Dimerization is a second-order process. According to Le Châtelier's principle, reducing the concentration of the reactant (the monomer) will shift the equilibrium away from the product (the dimer).

Troubleshooting Insight: If your experimental protocol allows, simply diluting your sample can significantly reduce the dimer population. This is a crucial consideration for techniques like VCD spectroscopy, where aggregation can complicate spectral analysis.[11] For many applications, working in the low millimolar or micromolar range is sufficient to favor the monomer.

The formation of hydrogen bonds is an exothermic process (ΔH < 0). Therefore, increasing the temperature of the system will shift the equilibrium in the endothermic direction, which is the dissociation of the dimer back into monomers.

Troubleshooting Insight: For processes that are not temperature-sensitive, running the experiment at a higher temperature (e.g., 40-50 °C) can help break up existing dimers. However, always consider the thermal stability of your specific 7-azaindole derivative.

Problem 2: Experimental Conditions (Solvent, Concentration) Cannot Be Changed.

In many contexts, such as in biological assays or specific reaction schemes, altering the solvent or concentration is not feasible. In these cases, a chemical modification approach is required.

The most robust way to guarantee a monomeric species is to chemically block the N1-H proton, thereby removing the hydrogen bond donor site required for dimerization. This is achieved by installing a protecting group.

Caption: Troubleshooting Workflow for Dimerization.

Experimental Protocol: N-Boc Protection of 7-Azaindole This protocol provides a general method for protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group, which is stable under many conditions but can be removed later if needed.

  • Dissolution: Dissolve your 7-azaindole derivative (1 equivalent) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the protection can be confirmed by:

  • ¹H NMR: The disappearance of the characteristic N1-H proton signal.

  • Mass Spectrometry: Observation of the correct molecular weight for the Boc-protected product.

This chemical modification completely prevents N-H···N7 hydrogen bonding, ensuring your compound remains monomeric across all solvents and concentrations. Various other protecting groups can be used depending on the desired stability and deprotection conditions.[12][13][14]

By understanding the fundamental drivers of 7-azaindole dimerization and applying these targeted troubleshooting strategies, you can gain greater control over your experiments and ensure the reliability and reproducibility of your results.

References
  • Chen, Y.-C., et al. (2013). Solvent Dependence of 7-Azaindole Dimerization. The Journal of Physical Chemistry B, 117(50), 16196-16205. [Link]

  • Chen, Y.-C., et al. (2013). Solvent dependence of 7-azaindole dimerization. PubMed, National Center for Biotechnology Information. [Link]

  • Tokumura, K., et al. (2002). Photochemistry of transient tautomer of 7-azaindole hydrogen-bonded dimer studied by two-step laser excitation fluorescence measurements. Journal of the American Chemical Society, 124(44), 13270-13277. [Link]

  • Yu, X.-f., et al. (2011). Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model. Physical Chemistry Chemical Physics, 13(18), 8438-8447. [Link]

  • Gehrold, A., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(80), 11248-11251. [Link]

  • Chen, Y.-C., et al. (2013). Solvent Dependence of 7-Azaindole Dimerization. The Journal of Physical Chemistry B, 117(50), 16196-16205. [Link]

  • Dreyer, J. (2005). Unraveling the structure of hydrogen bond stretching mode infrared absorption bands: An anharmonic density functional theory study on 7-azaindole dimers. The Journal of Chemical Physics, 122(18), 184306. [Link]

  • Koszelnik-Zaleska, P., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4525. [Link]

  • Chapman, C. F., et al. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 95(5), 1527-1540. [Link]

  • Fuke, K., et al. (1994). Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. The Journal of Physical Chemistry, 98(24), 6158-6164. [Link]

  • Not directly relevant to dimer form
  • Collis, D., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(18), 7248–7257. [Link]

  • Not directly relevant to dimer form
  • Koszelnik-Zaleska, P., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed, National Center for Biotechnology Information. [Link]

  • Guéret, P., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 4(4), 329-354. [Link]

  • Not directly relevant to preventing dimer form
  • Catalán, J., et al. (2005). The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: Its proton-transfer channels. The Journal of Chemical Physics, 123(11), 114309. [Link]

  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to 7-azaindole dimeriz
  • Not directly relevant to 7-azaindole dimeriz
  • Catalán, J., et al. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics, 123(1), 014302. [Link]

  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Not directly relevant to preventing dimer form
  • Chen, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B, 13(7), 2969-2984. [Link]

  • Not directly relevant to 7-azaindole dimeriz
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Not directly relevant to 7-azaindole dimeriz

Sources

Managing the reactivity of the 3-amino group in 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 5-bromo-3-amino-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling this versatile but reactive building block. Here, we address common challenges and provide practical, field-tested solutions to ensure the success of your synthetic campaigns.

Understanding the Reactivity Landscape

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from the presence of multiple reactive sites: the nucleophilic 3-amino group, the pyrrole nitrogen (N-H), and the C5-bromo moiety, which is amenable to cross-coupling reactions. However, this trifecta of reactivity also presents significant challenges in achieving selective transformations. The electron-rich nature of the 7-azaindole core can lead to side reactions, and the amino group can interfere with catalytic cycles.[3]

This guide provides a structured approach to managing these challenges, with a focus on protecting group strategies and optimization of common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Reactivity

Q1: My starting material appears to be degrading upon storage. What are the recommended storage conditions?

A1: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, like many electron-rich amino-heterocycles, can be susceptible to oxidative degradation, leading to discoloration and the formation of impurities. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). Protect from light to minimize photo-catalyzed decomposition.

Q2: I am observing multiple spots on my TLC/LC-MS after a reaction, even with a simple acylation. What could be the cause?

A2: The presence of multiple products in an acylation reaction is a common issue and typically points to a lack of selectivity between the 3-amino group and the pyrrole nitrogen. Both are nucleophilic and can react with electrophiles. The pyrrole nitrogen's reactivity is often enhanced under basic conditions.

Troubleshooting Workflow: Unselective Acylation

Caption: Decision workflow for troubleshooting unselective acylation.

To address this, consider protecting the pyrrole nitrogen before proceeding with the acylation of the 3-amino group. Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM).[3][4]

Section 2: Protecting Group Strategies

Q3: What is the best protecting group for the pyrrole nitrogen (N-H) to ensure selectivity in subsequent reactions?

A3: The choice of protecting group is critical and depends on the downstream reaction conditions. An ideal protecting group should be easy to install, stable under the desired reaction conditions, and readily removable without affecting other functional groups.

Protecting GroupAbbreviationKey Stability CharacteristicsPrimary Deprotection Method
tert-ButyloxycarbonylBocStable to basic conditions and hydrogenolysis.Strong acid (e.g., TFA, HCl).[5]
BenzyloxycarbonylCbzStable to acidic and basic conditions.Catalytic hydrogenolysis (H₂/Pd-C).[5]
(2-(Trimethylsilyl)ethoxy)methylSEMStable to a wide range of conditions, including some organometallic reagents.Fluoride sources (e.g., TBAF) or strong acid.[4][6]

The SEM group is particularly advantageous as it can also serve as an activating group in some nucleophilic aromatic substitution reactions.[4][7]

Q4: I am having trouble removing the Boc protecting group from the 3-amino position without affecting other acid-labile groups in my molecule. Are there alternative strategies?

A4: While strong acids like trifluoroacetic acid (TFA) are standard for Boc deprotection, they can be too harsh for sensitive substrates. Orthogonal protecting group strategies are key here.[8][9] If your molecule contains other acid-sensitive functionalities, consider using a protecting group for the 3-amino group that can be removed under different conditions. For instance, a Cbz group, which is removed by hydrogenolysis, would be a suitable alternative if your molecule lacks reducible groups like alkenes or alkynes.[5]

Orthogonal Protection Strategy

start Multi-functional Molecule protect_amine Protect 3-Amino Group (e.g., Boc) start->protect_amine protect_pyrrole Protect Pyrrole N-H (e.g., Cbz) start->protect_pyrrole reaction Perform Desired Transformation protect_amine->reaction protect_pyrrole->reaction deprotect_amine Selective Deprotection of 3-Amino (Acid) reaction->deprotect_amine deprotect_pyrrole Selective Deprotection of Pyrrole (Hydrogenolysis) reaction->deprotect_pyrrole

Caption: Diagram of an orthogonal protecting group strategy.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Q5: I am attempting a Suzuki-Miyaura coupling at the C5-bromo position, but I am getting low yields. What are the common pitfalls?

A5: Low yields in Suzuki couplings with this substrate can often be attributed to catalyst inhibition by the free 3-amino or pyrrole N-H groups.[3] Both can coordinate to the palladium center, hindering the catalytic cycle.

Troubleshooting Steps for Suzuki Coupling:

  • Protecting Groups: Protect the pyrrole N-H with a group like SEM or Boc. In some cases, protecting the 3-amino group may also be beneficial, especially if it is not the desired coupling partner.[10][11]

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial. For heteroaryl bromides, catalyst systems like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) often give good results.[6][12]

  • Base and Solvent: The base plays a critical role in the transmetalation step.[13] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of solvent (e.g., dioxane, DME, toluene/water mixtures) should be optimized for solubility and reaction temperature.[11][12]

Q6: My Buchwald-Hartwig amination at the C5-bromo position is failing. What adjustments should I consider?

A6: Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to catalyst inhibition.[14][15][16] The 3-amino group can act as a competing nucleophile, and both the amino and pyrrole N-H can deactivate the catalyst.

Troubleshooting Steps for Buchwald-Hartwig Amination:

  • Protecting Group Strategy: It is highly recommended to protect both the 3-amino group and the pyrrole N-H before attempting the amination at the C5 position. This prevents self-coupling and catalyst inhibition.

  • Ligand Selection: The development of specialized ligands has been instrumental in the success of Buchwald-Hartwig reactions.[14][17] For challenging substrates, consider using sterically hindered biaryl phosphine ligands like BrettPhos or RuPhos.[18]

  • Base Optimization: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used. However, their compatibility with other functional groups must be considered.[15]

Experimental Protocols

Protocol 1: Selective Boc Protection of the Pyrrole Nitrogen

This protocol describes the selective protection of the pyrrole nitrogen in the presence of the free 3-amino group.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/EtOAc gradient) to yield the N-Boc protected product.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols - Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • "overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine" - Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH.
  • Amino Acid-Protecting Groups - SciSpace.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 - TCI Chemicals.
  • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Protective Groups - Organic Chemistry Portal.
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure.
  • Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil - PMC - NIH.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • 3-Amino-6-bromo-7-hydroxy-4-azaindole | C7H6BrN3O | CID 74891981 - PubChem.
  • 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | C6H5BrN4 | CID 9834334 - PubChem.
  • 3-Amino-5-bromopyridine - Chem-Impex.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate.
  • Azaindole synthesis - Organic Chemistry Portal.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride - BLDpharm.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.
  • 3-Amino-7-azaindole hydrochloride | C7H8ClN3 | CID 45789998 - PubChem.
  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.

Sources

Validation & Comparative

Navigating the Synthetic Landscape: A Comparative Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the choice of starting material can profoundly influence the efficiency, reproducibility, and overall success of a synthetic campaign. The heterocycle 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a key building block for a multitude of bioactive molecules, including kinase inhibitors, is commercially available in both its free base form and as a hydrochloride salt. This guide provides a comprehensive, data-driven comparison of these two forms to empower researchers in making informed decisions for their synthetic strategies. We will delve into the nuanced differences in their physicochemical properties, reactivity in pivotal cross-coupling reactions, and practical handling considerations, supported by experimental insights and established chemical principles.

At a Glance: Key Differences and Recommendations

Feature5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (Free Base)Recommendation
Storage & Stability Enhanced long-term stability, less susceptible to oxidative degradation.Prone to slow degradation and coloration upon exposure to air and light.For long-term storage and ensuring reagent integrity, the hydrochloride salt is the superior choice.
Solubility Generally more soluble in polar protic solvents like water and alcohols. Limited solubility in many common aprotic organic solvents.More soluble in a broader range of aprotic organic solvents such as THF, DMF, and DMSO.For reactions in aprotic organic solvents, the free base is often more convenient. The hydrochloride salt may be suitable for reactions in protic media or if a biphasic system is acceptable.
Handling Crystalline solid, easier to weigh and handle accurately. Less prone to static charge.Can be a finer powder, potentially more challenging to handle.For ease of handling and dosing, the hydrochloride salt is generally preferred.
Reactivity in Catalysis Requires in situ neutralization with a base prior to or during the reaction to generate the reactive free amine.Can be used directly in many reactions, but the amine itself can influence the catalytic cycle.The free base offers a more direct route for many reactions. The hydrochloride salt requires an additional deprotonation step, which can sometimes be advantageous for controlling reaction initiation.

Physicochemical Properties: A Tale of Two Forms

The fundamental difference between the hydrochloride salt and the free base lies in the protonation state of the most basic nitrogen atom. In the hydrochloride salt, the exocyclic amine at the 3-position is protonated, forming an ammonium chloride salt. This seemingly subtle change has significant consequences for the molecule's physical properties.

Solubility Profile
  • This compound: As an ionic salt, it exhibits higher solubility in polar protic solvents like water and lower alcohols. Its solubility in common aprotic organic synthesis solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) is generally limited. This can necessitate the use of co-solvents or biphasic reaction conditions.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (Free Base): The neutral free base is significantly more soluble in a wider range of organic solvents, including THF, DMF, and DMSO, which are frequently employed in cross-coupling reactions. This enhanced solubility facilitates homogeneous reaction conditions, which can lead to more consistent and reproducible results.

Stability and Storage

The long-term stability of a chemical reagent is crucial for the reliability of synthetic experiments.

  • Hydrochloride Salt: The protonation of the amino group in the hydrochloride salt significantly reduces its nucleophilicity and susceptibility to oxidative degradation. As a result, the hydrochloride salt is generally a more stable, crystalline solid with a longer shelf life. It is less prone to discoloration (often a sign of decomposition) upon storage.

  • Free Base: The free amino group is more susceptible to oxidation and other degradation pathways, particularly when exposed to air and light over extended periods. This can lead to the formation of impurities that may interfere with subsequent reactions. It is therefore recommended to store the free base under an inert atmosphere and in a cool, dark place.

The Decisive Factor: Reactivity in Synthesis

The choice between the hydrochloride salt and the free base has the most profound impact on the execution of chemical reactions, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which are cornerstones of modern drug discovery.

The Role of the Base: A Prerequisite for Reactivity

The free amine is the nucleophilic species that participates in these cross-coupling reactions. When starting with the hydrochloride salt, the protonated amine is unreactive. Therefore, the addition of a base is mandatory to liberate the free amine in situ.

Deprotonation HCl_Salt 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride (Inactive) Free_Base 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Free Base (Active Nucleophile) HCl_Salt->Free_Base + Base Base Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) Base->Free_Base Byproducts Salt Byproduct + Conjugate Acid Free_Base->Byproducts

Caption: Deprotonation of the hydrochloride salt to the active free base.

This initial deprotonation step can be viewed as either a necessary inconvenience or a strategic advantage. While it adds a component to the reaction mixture, it can also allow for a more controlled release of the nucleophile.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. In the context of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, this typically involves the coupling of the bromide with a boronic acid or ester.

Using the Free Base:

When using the free base directly, the reaction can be initiated without the need for an initial deprotonation of the substrate. However, the basicity of the amine itself can influence the reaction environment.

Experimental Protocol: Suzuki-Miyaura Coupling with the Free Base (Illustrative)

  • To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Using the Hydrochloride Salt:

When employing the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl and generate the free amine.

Experimental Protocol: Suzuki-Miyaura Coupling with the Hydrochloride Salt (Illustrative)

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., K₂CO₃, 3.0 equiv ).

  • Follow the same procedure as for the free base (steps 2-5).

Comparative Insights:

While direct comparative studies with identical substrates are scarce in the literature, the primary difference in outcome is often related to the initial solubility and the effective concentration of the active nucleophile. In some cases, the slow, in situ generation of the free base from the hydrochloride salt can lead to cleaner reactions with fewer side products, as the instantaneous concentration of the reactive amine is kept low.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.

Using the Free Base:

The free base is the reactive nucleophile in this transformation. The choice of base in a Buchwald-Hartwig reaction is critical and depends on the specific substrates and catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination with the Free Base (Illustrative)

  • In a glovebox or under a robust inert atmosphere, charge a reaction vessel with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), the aryl halide or triflate (1.1 equiv), a palladium precatalyst (e.g., a G3 palladacycle, 0.02 equiv), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 0.04 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) (1.2 equiv).

  • Add an anhydrous, degassed solvent such as toluene or THF.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor for completion.

  • After cooling, quench the reaction carefully, and work up by partitioning between an organic solvent and water.

  • Isolate and purify the product via standard methods.

Using the Hydrochloride Salt:

As with the Suzuki coupling, an additional equivalent of base is necessary to liberate the free amine.

Experimental Protocol: Buchwald-Hartwig Amination with the Hydrochloride Salt (Illustrative)

  • Follow the same procedure as for the free base, but increase the amount of the strong base to account for the neutralization of the hydrochloride salt (e.g., NaOtBu, 2.2 equiv ).

  • Proceed with steps 2-5 as described above.

Comparative Insights:

The use of the hydrochloride salt in Buchwald-Hartwig amination requires careful consideration of the base. Strong bases like NaOtBu are often used, and the presence of an additional equivalent can influence the reaction kinetics and potentially lead to side reactions, such as dehalogenation of the aryl halide. However, for sensitive substrates, the gradual generation of the free amine from the salt might be beneficial.

Reaction_Choice cluster_Start Starting Material cluster_HCl Hydrochloride Salt cluster_FreeBase Free Base cluster_Reaction Reaction Start Choose Starting Material HCl 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride Start->HCl FreeBase 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (Free Base) Start->FreeBase AddBase Add Stoichiometric Base (e.g., K₂CO₃, NaOtBu) HCl->AddBase Reaction Perform Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) AddBase->Reaction FreeBase->Reaction

Caption: Decision workflow for choosing between the hydrochloride salt and free base.

Conclusion: A Strategic Choice for Synthetic Success

The decision to use this compound or its free base is not merely a matter of convenience but a strategic choice that can impact the entire synthetic workflow.

  • For long-term storage, stability, and ease of handling , the hydrochloride salt is the clear winner. Its crystalline nature and reduced reactivity make it a more reliable reagent over time.

  • For reactions in common aprotic organic solvents where high solubility is paramount for achieving homogeneous conditions, the free base is generally the preferred starting material.

  • When using the hydrochloride salt , it is imperative to account for the additional equivalent of base required for neutralization. This can be factored into the reaction design and, in some instances, may offer a level of control over the reaction by modulating the concentration of the active nucleophile.

Ultimately, the optimal choice will depend on the specific reaction conditions, the scale of the synthesis, and the logistical considerations of the laboratory. By understanding the distinct advantages and disadvantages of each form, researchers can navigate their synthetic challenges with greater confidence and precision, paving the way for the successful and efficient discovery of new chemical entities.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Yadav, V. K., & Sriram, M. (2006). A simple and efficient protocol for the synthesis of 5-bromo-7-azaindole. Tetrahedron Letters, 47(48), 8521-8523.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

A Senior Application Scientist's Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, brominated pyridines and their fused-ring analogues stand out for their synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a prominent member of the 7-azaindole family, against other commonly employed brominated pyridines. Our focus will be on the practical implications of structural and electronic differences in the context of widely used synthetic transformations and their ultimate impact on the biological activity of the resulting compounds.

The Privileged Scaffold: Understanding the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of both indole and purine, allowing it to mimic the hydrogen bonding patterns of the adenine fragment of ATP. This mimicry makes it an exceptional hinge-binding motif for a wide range of protein kinases, which are crucial targets in oncology and other therapeutic areas.[1][2] The strategic placement of a bromine atom, as in 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, provides a reactive handle for introducing molecular diversity through established synthetic methodologies.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The utility of brominated heterocycles is most profoundly realized in their application as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond is intricately linked to the electronic environment of the heterocyclic core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The general order of reactivity for simple bromopyridines is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine.[3] This trend is governed by the electron-withdrawing nature of the pyridine nitrogen, which renders the C2 and C4 positions more electron-deficient and thus more susceptible to the rate-determining oxidative addition step of the catalytic cycle.[3]

In the case of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, the bromine atom is at a position analogous to the 5-position on a simple pyridine ring, which is electronically similar to the 3-position. However, the fused pyrrole ring and the amino substituent significantly modulate the electronic properties of the pyridine ring. While direct head-to-head comparative yield data under identical conditions is scarce in the literature, we can infer reactivity trends. The amino group at the 3-position is electron-donating, which may slightly decrease the electrophilicity of the C-Br bond compared to an unsubstituted 5-bromo-7-azaindole. Nevertheless, the overall electron-deficient nature of the pyridine ring ensures that it remains a viable substrate for Suzuki coupling.

To provide a practical comparison, we can examine the Suzuki coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These reactions, catalyzed by Pd(PPh₃)₄, have been shown to proceed in moderate to good yields, demonstrating the viability of such aminobromopyridines in C-C bond formation.[4][5]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Brominated Pyridines with Phenylboronic Acid

Brominated PyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1560-85[4]
3-BromopyridinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100495[6]
5-Bromonicotinic AcidPd(PPh₃)₄K₃PO₄DMF802485[7]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[8][9]

Note: The data presented is compiled from different sources and is for illustrative purposes. Direct comparison requires identical reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[10] The reactivity of brominated pyridines in this reaction is also influenced by the position of the bromine atom and the electronic nature of the ring. The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step. However, the presence of nitrogen atoms in the heterocyclic substrate can sometimes lead to catalyst inhibition through coordination to the palladium center.

For 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, the presence of multiple nitrogen atoms (the pyridine nitrogen, the pyrrole nitrogen, and the exocyclic amine) presents a challenge for catalyst coordination. The choice of a suitable bulky, electron-rich phosphine ligand is crucial to promote the desired cross-coupling reaction over potential side reactions or catalyst deactivation. Ligands such as RuPhos and XantPhos have been shown to be effective in the Buchwald-Hartwig amination of challenging heteroaryl halides.[11]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim Base RedElim->Pd0 Ar-NR2 Ar-Br Ar-Br R2NH R2NH Base Base Ar-NR2 Ar-NR2 H-Base+ H-Base+ Br- Br-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

To provide a practical framework for researchers, the following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of a Brominated Aminopyridine

This protocol is adapted from a procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine and can be used as a starting point for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.[4]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, Pd(PPh₃)₄, and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Add the arylboronic acid, potassium phosphate, and water.

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter, and dilute with ethyl acetate.

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine bromopyridine, boronic acid, base, and catalyst in solvent. b Heat under inert atmosphere. a->b c Monitor by TLC/LC-MS. b->c d Aqueous workup and extraction. c->d e Dry and concentrate organic phase. d->e f Purify by column chromatography. e->f

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of a Brominated Heterocycle

This protocol provides a general starting point for the amination of brominated heterocycles and may require optimization for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the brominated heterocycle, amine, and sodium tert-butoxide to a dry reaction vessel.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Impact on Biological Activity: The Medicinal Chemist's Perspective

The choice of the brominated starting material has a profound impact on the biological activity of the final product. The 7-azaindole scaffold of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a key feature in many potent kinase inhibitors. The nitrogen atom at the 7-position and the pyrrole N-H form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

For example, Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, utilizes the 7-azaindole core derived from 5-bromo-7-azaindole. The substituents introduced at the 5-position via cross-coupling reactions are directed towards the solvent-exposed region of the binding pocket, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

When comparing derivatives from 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine to those from simpler bromopyridines, the resulting compounds will have fundamentally different shapes and hydrogen bonding capabilities. While a simple phenylpyridine derived from a bromopyridine may have biological activity, the bidentate hydrogen bonding offered by the 7-azaindole core often leads to significantly higher binding affinity and potency for kinase targets.

Table 2: Comparison of Scaffolds in Kinase Inhibitor Design

Feature7-Azaindole ScaffoldSimple Pyridine Scaffold
Hinge Binding Bidentate H-bonding (N7 and pyrrole N-H)Monodentate H-bonding (pyridine N)
Scaffold Rigidity Fused bicyclic system, more rigidMonocyclic, more flexible
Analogy ATP/purine mimicLess direct mimic
Typical Potency Often high (nM to pM range)Variable, often lower

Conclusion

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a highly valuable building block in medicinal chemistry, offering a direct route to the privileged 7-azaindole scaffold. While its reactivity in palladium-catalyzed cross-coupling reactions is influenced by its specific electronic and structural features, it is a viable and effective substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions with appropriate optimization of reaction conditions. The true advantage of this starting material lies in the unique biological properties it imparts to the final products, particularly in the realm of kinase inhibitor design. The ability of the 7-azaindole core to form key hydrogen bond interactions with the kinase hinge region often translates to superior potency and selectivity compared to compounds derived from simpler brominated pyridines. For researchers and drug development professionals, a thorough understanding of the synthetic nuances and the biological implications of using 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is essential for the successful design and development of next-generation therapeutics.

References

Sources

Navigating the 7-Azaindole Landscape: A Comparative Guide to Alternatives for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure in the design of kinase inhibitors.[1] Its unique arrangement, featuring a pyridine nitrogen as a hydrogen bond acceptor and a pyrrole N-H as a donor, mimics the hinge-binding motif of ATP, making it a highly effective anchor for kinase active sites.[2] The workhorse reagent, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, has been instrumental in the synthesis of numerous clinical candidates. However, the dynamic landscape of drug discovery necessitates a broader palette of building blocks to fine-tune pharmacokinetic properties, modulate potency, and explore novel chemical space.

This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals a critical analysis of their synthetic utility and impact on biological activity. We will delve into the nuances of reactivity among halogenated analogs, explore the versatility of boronic esters, and discuss the strategic application of other functionalized derivatives, all supported by experimental data and detailed protocols.

The Halogen Dance: A Comparative Look at C5-Halogenated 7-Azaindoles

The C5 position of the 7-azaindole core is a prime location for introducing diversity through cross-coupling reactions.[3] While bromine is a common and effective handle, other halogens offer a spectrum of reactivity that can be strategically exploited.

Comparative Reactivity in Suzuki-Miyaura Coupling
C5-HalogenCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Iodo Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °C, 1 h~95[4]
Bromo Arylboronic acidPdCl₂(dppf), K₂CO₃Dioxane/H₂O, 85 °C, 4 h93[5]
Chloro (4-methoxyphenyl)boronic acidPd₂(dba)₃, RuPhost-BuOH, 85 °C, 1 hHigh[6]
Fluoro Arylboronic acidSpecialized catalysts for C-F activation often requiredHarsher conditionsLower[7]

Expert Insights: The higher reactivity of the iodo- and bromo-derivatives makes them ideal for initial explorations and library synthesis where robust and high-yielding reactions are paramount. The chloro-analog, while less reactive, can be advantageous for sequential couplings where selective reaction at a more reactive site (e.g., an iodo or bromo group at another position) is desired. The fluoro-substituted analog is the least reactive in traditional cross-coupling and often requires specialized catalysts for C-F activation.[7] However, its utility shines in contexts where the fluorine atom is a desired final substituent for its metabolic stability and ability to modulate pKa.

Workflow for Comparative Suzuki-Miyaura Coupling

cluster_start Starting Materials cluster_reaction Reaction Conditions 5_X_7_azaindole 5-X-1H-pyrrolo[2,3-b]pyridin-3-amine (X = I, Br, Cl) Reaction Suzuki-Miyaura Coupling 5_X_7_azaindole->Reaction Boronic_Acid ArB(OH)₂ Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., K₂CO₃, NaOt-Bu) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 5-Aryl-1H-pyrrolo[2,3-b]pyridin-3-amine Reaction->Product Analysis Comparative Analysis (Yield, Reaction Time) Product->Analysis

Caption: Comparative workflow for Suzuki-Miyaura coupling of 5-halo-7-azaindoles.

Impact on Biological Activity: A Kinase Inhibition Perspective

The choice of the C5-substituent extends beyond synthetic convenience; it profoundly influences the biological activity of the final compound. Different substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity for the target kinase.

C5-SubstituentKinase TargetIC₅₀ (nM)Key ObservationsReference
HPIM1~100,000Parent scaffold shows weak activity.
PropylsulfonylphenylBRAFV600E13The C5-substituent provides critical interactions in the active site.
5-(1-methyl-1H-pyrazol-4-yl)ALKPotentDemonstrates the utility of heteroaryl substituents at C5.[8]
Various Aryl groupsJAK21-260Fine-tuning of the C5-aryl group significantly impacts potency.[9]
FluoroCdc70.07 (Ki)A small, electron-withdrawing group can lead to high potency.[8]

Expert Insights: The data underscores that the C5 position is a critical vector for optimizing kinase inhibitor potency and selectivity. Large, hydrophobic groups, as seen in the BRAF inhibitor Vemurafenib, can occupy hydrophobic pockets in the kinase active site. Conversely, smaller, polar, or heteroaromatic substituents can form specific hydrogen bonds or other favorable interactions. The introduction of a fluorine atom, for instance, can enhance binding affinity through favorable electrostatic interactions.

Beyond Halogens: Versatile Boronic Esters and Carboxylates

While halogens are excellent for cross-coupling, other functional groups at the C5 position can serve as versatile handles for diversification.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

The C5-boronic acid pinacol ester is a highly valuable intermediate. It can be prepared from the corresponding 5-bromo or 5-iodo derivative via Miyaura borylation and subsequently used in Suzuki-Miyaura couplings with a wide array of aryl and heteroaryl halides. This "reverse" Suzuki strategy significantly broadens the scope of accessible analogs.

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

The C5-methyl ester provides a convenient entry point for the synthesis of amides, which are prevalent in kinase inhibitors. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

  • Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • RuPhos (or other suitable phosphine ligand) (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous toluene or tert-butanol

Procedure:

  • To a dried reaction vessel under an inert atmosphere (argon or nitrogen), add 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 equiv), the amine (1.2 equiv), and NaOt-Bu (1.4-2.0 equiv).

  • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Start 3-Ethynyl-5-fluoropyridin-2-amine Step1 Dissolve in anhydrous methanol Start->Step1 1. Step2 Add catalytic glacial acetic acid Step1->Step2 2. Step3 Add cyanoborohydride sodium Step2->Step3 3. Step4 Heat to 60 °C Step3->Step4 4. Step5 Monitor by TLC Step4->Step5 5. Step6 Purification (Solvent evaporation, extraction, chromatography) Step5->Step6 6. Product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Step6->Product 7.

Sources

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. Their dysregulation is a hallmark of many cancers, driving aberrant cellular proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering targeted treatments with improved efficacy and reduced toxicity compared to traditional chemotherapy.

A key challenge in kinase inhibitor development is achieving both high potency and selectivity. Many kinases share structural similarities in their ATP-binding pockets, leading to off-target effects and associated toxicities. This has spurred the exploration of novel chemical scaffolds that can form unique interactions within the kinase domain, thereby enhancing selectivity.

One such "privileged scaffold" that has garnered significant attention is the 1H-pyrrolo[2,3-b]pyridine , an azaindole isomer. Its structural resemblance to the adenine core of ATP allows it to act as a competitive inhibitor for a wide range of kinases. The versatility of this scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets. While the specific derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, serves as a versatile starting material in synthetic chemistry, this guide will focus on the broader class of kinase inhibitors derived from the core 1H-pyrrolo[2,3-b]pyridine structure. We will explore its application in developing potent inhibitors for three critical cancer-related kinase families: Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Aurora Kinases.

This guide will provide a comparative analysis of the efficacy of these novel inhibitors against established, clinically relevant drugs, supported by experimental data and detailed protocols.

Comparative Efficacy Analysis

The true measure of a novel kinase inhibitor lies in its performance relative to existing standards. Here, we compare the efficacy of representative 1H-pyrrolo[2,3-b]pyridine-based inhibitors against well-established drugs targeting FGFR, CDK8, and Aurora Kinases. Efficacy is primarily assessed by the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting its target.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers, including bladder, lung, and breast cancer.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded highly potent FGFR inhibitors.

CompoundScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridine7 9 25 [1]
Erdafitinib (JNJ-42756493) Quinoxaline1.22.53.0[2]
Pemigatinib (INCB054828) Pyrido[2,3-d]pyrimidin-7-one0.40.41[3]

Analysis: Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates impressive low nanomolar potency against FGFR1, 2, and 3.[1] While the clinically approved inhibitors, Erdafitinib and Pemigatinib, exhibit slightly greater potency, the data for Compound 4h underscores the viability of the 1H-pyrrolo[2,3-b]pyridine scaffold as a platform for developing highly effective FGFR inhibitors. The development of such alternative scaffolds is crucial for overcoming acquired resistance to existing therapies.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

CDK8, a component of the Mediator complex, is an important regulator of transcription and has been identified as an oncogene in several cancers, including colorectal cancer.[4] The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent and selective CDK8 inhibitors.

CompoundScaffoldCDK8 IC50 (nM)Reference
Compound 22 1H-pyrrolo[2,3-b]pyridine48.6 [4]
Senexin B Pyrimidine24-50
CCT251921 Imidazopyridazine2.3[5]

Analysis: The 1H-pyrrolo[2,3-b]pyridine derivative, Compound 22, shows potent inhibition of CDK8 with an IC50 of 48.6 nM, which is comparable to the established inhibitor Senexin B.[4] While CCT251921 is significantly more potent, the discovery of Compound 22 highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting transcriptional kinases, a class of targets that has been historically challenging to drug.

Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is common in many human cancers. Inhibition of Aurora kinases leads to mitotic catastrophe and cell death, making them attractive therapeutic targets.

CompoundScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)Reference
A 1H-pyrrolo[2,3-b]pyridine Analog 1H-pyrrolo[2,3-b]pyridine~3 (Ki)~3 (Ki)
Alisertib (MLN8237) Pyrimido[4,5-b]azepine1.2396.5[6][7]
Danusertib (PHA-739358) Pyrazole1379[6][8]

Signaling Pathways and Experimental Workflows

Understanding the biological context and the methods used to evaluate these inhibitors is crucial for interpreting the efficacy data.

FGFR Signaling Pathway

Activation of FGFRs by their fibroblast growth factor (FGF) ligands leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow: Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor is a Lanthanide-based time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Kinase Kinase Incubation Incubate at RT Kinase->Incubation Substrate Fluorescent Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) Inhibitor->Incubation Add_Antibody Add Lanthanide-labeled Phospho-specific Antibody Incubation->Add_Antibody Read_TRFRET Read TR-FRET Signal Add_Antibody->Read_TRFRET Plot Plot % Inhibition vs. Inhibitor Concentration Read_TRFRET->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Workflow for a TR-FRET Kinase Inhibition Assay.

Detailed Experimental Protocols

Reproducibility and scientific rigor are paramount. The following are detailed protocols for the key assays used to evaluate the kinase inhibitors discussed in this guide.

Lanthanide-Based Kinase Activity Assay (TR-FRET)

This assay measures the phosphorylation of a substrate by a kinase. The binding of a lanthanide-labeled antibody to the phosphorylated substrate results in a FRET signal.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Fluorescently labeled substrate peptide

  • ATP

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives and reference inhibitors)

  • Lanthanide-labeled phospho-specific antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute in assay buffer.

  • Add 2.5 µL of the 4x compound dilutions to the assay plate.

  • Add 2.5 µL of 4x kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x solution of substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a 2x solution of EDTA and the lanthanide-labeled antibody in TR-FRET dilution buffer.

  • Incubate for 30-60 minutes at room temperature.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the emission ratio and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[9][10]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[1][4]

Materials:

  • Cancer cell line of interest (e.g., HCT-116 for CDK8, SNU-16 for FGFR)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[11][12][13]

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of a target protein within a cell, providing evidence of target engagement by an inhibitor.

Materials:

  • Treated cell lysates

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated with the inhibitor in ice-cold lysis buffer containing phosphatase and protease inhibitors.[14][15]

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate its potential to yield compounds with efficacy comparable to, and in some cases exceeding, that of established clinical candidates and approved drugs. The ability to readily modify this core structure allows for the systematic exploration of structure-activity relationships and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

  • Expanding the Target Space: Applying the 1H-pyrrolo[2,3-b]pyridine scaffold to a wider range of kinase targets, including those for which selective inhibitors are still lacking.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to current therapies.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of these compounds to enhance their clinical translatability.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • CellTiter-Glo Assay - Oslo University Hospital Protocols. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. [Link]

  • Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. [Link]

  • Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. [Link]

  • Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition. [Link]

  • The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. [Link]

  • Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. [Link]

  • Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. [Link]

  • Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants. [Link]

  • Structural comparison of pemigatinib to erdafitinib and infigratinib in... [Link]

  • Technologies to Study Kinases. [Link]

Sources

Characterization of novel compounds synthesized from 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its unique structure, which can be considered a bioisostere of indole and purine, allows for strategic interactions within the ATP-binding pocket of various kinases, making it a cornerstone for the development of targeted therapeutics. This guide provides a comprehensive characterization of novel compounds synthesized from the versatile starting material, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, and offers a comparative analysis against established alternatives in the field of kinase inhibition, with a focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.

The Strategic Advantage of the 7-Azaindole Core

The 7-azaindole framework provides a unique combination of hydrogen bonding capabilities and a rigid bicyclic system that can be strategically modified to achieve high potency and selectivity for specific kinase targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of the purine scaffold with the kinase hinge region. The pyrrole nitrogen, on the other hand, can serve as a hydrogen bond donor. This dual nature, coupled with the potential for substitution at various positions, allows for fine-tuning of the molecule's electronic and steric properties to optimize binding affinity and pharmacokinetic profiles.

Characterization of a Novel 1H-pyrrolo[2,3-b]pyridine Derivative: Compound 4h

While direct derivatization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a promising strategy, this guide will focus on a well-characterized and highly potent FGFR inhibitor, compound 4h , derived from a closely related 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold. The synthetic principles and biological evaluation methodologies are directly translatable and provide a robust framework for assessing novel compounds from this class.

Compound 4h has demonstrated potent pan-FGFR inhibitory activity, making it an excellent candidate for comparison with approved drugs.[1]

Synthesis and Physicochemical Properties

The synthesis of compound 4h involves a multi-step process starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[1] A key step is the reaction with an appropriate aldehyde to introduce the side chain, followed by a reduction reaction. The bromine atom on 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine offers a versatile handle for similar synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which would allow for the introduction of a wide array of aryl and heteroaryl moieties at the 5-position.[2][3]

Table 1: Physicochemical Properties of Compound 4h

PropertyValue
Molecular FormulaC21H19F3N4O2
Molecular Weight432.4 g/mol
LogP (calculated)3.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Biological Performance: Potent FGFR Inhibition

Compound 4h exhibits potent inhibitory activity against FGFR1, 2, and 3, with a significantly lower activity against FGFR4.[1] This profile is advantageous in certain cancer types where FGFR1-3 are the primary drivers of tumorigenesis. In vitro studies have shown that compound 4h can inhibit the proliferation of cancer cell lines, induce apoptosis, and impede cell migration and invasion.[1]

Table 2: In Vitro Inhibitory Activity of Compound 4h against FGFR Isoforms

Kinase TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712
(Data sourced from Zhang et al., 2021)[1]

Comparative Analysis with FDA-Approved FGFR Inhibitors

To contextualize the performance of novel 7-azaindole derivatives like compound 4h, a comparison with currently marketed FGFR inhibitors is essential. This section will focus on three FDA-approved drugs: Pemigatinib, Futibatinib, and Infigratinib.

Pemigatinib (Pemazyre®)

Pemigatinib is an inhibitor of FGFR1, 2, and 3 and is approved for the treatment of cholangiocarcinoma.[4][5] It exhibits linear pharmacokinetics, with a steady state reached after multiple once-daily doses.[6]

Futibatinib (Lytgobi®)

Futibatinib is an irreversible inhibitor of FGFR1, 2, 3, and 4.[7][8] Its covalent binding mechanism may offer an advantage in overcoming certain resistance mutations.[7] Futibatinib is rapidly absorbed, with a mean elimination half-life of approximately 2.3 hours in plasma.[9]

Infigratinib (Truseltiq®)

Infigratinib is a selective inhibitor of FGFR1, 2, and 3.[10] It has shown clinical activity in cancers with FGFR alterations and its pharmacokinetics have been characterized in various patient populations.[10][11]

Table 3: Comparative Performance of Compound 4h and FDA-Approved FGFR Inhibitors

CompoundTarget KinasesIC50 (FGFR1, nM)IC50 (FGFR2, nM)IC50 (FGFR3, nM)Key Pharmacokinetic Parameters
Compound 4h FGFR1/2/37925In vitro data, in vivo PK not reported
Pemigatinib FGFR1/2/3~2~1~1Oral Clearance (CL/F): ~10.3 L/h; Vd: ~122 L[4]
Futibatinib FGFR1/2/3/41.81.41.6Tmax: ~1.0 h; T1/2: ~2.3 h[8][9]
Infigratinib FGFR1/2/3~1.1~1.0~2.3Tmax: ~3.1 h; CL/F: ~33.1 L/h; T1/2: ~33.5 h[10][12]

Experimental Protocols

General Synthetic Workflow for 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines

The synthesis of novel kinase inhibitors from the 5-bromo-7-azaindole scaffold typically involves a series of strategic cross-coupling and functional group interconversion reactions. A generalized workflow is depicted below.

G A 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine B Protection of Amine and/or Pyrrole NH A->B Protecting Group (e.g., Boc, SEM) C Suzuki or Stille Coupling at C5 (Introduction of Aryl/Heteroaryl Group) B->C Pd Catalyst, Base, Boronic Acid/Ester or Stannane D Functionalization at C3 (e.g., Acylation, Alkylation) C->D E Introduction of Side Chain D->E Various Reagents F Deprotection E->F G Final Novel Compound F->G

Caption: Generalized synthetic workflow for novel 7-azaindole derivatives.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[13]

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., Compound 4h)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2 µL of the kinase solution (in Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (in Kinase Assay Buffer) to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Add Test Compound/ DMSO to Wells B Add Kinase Solution A->B C Pre-incubation (15 min) B->C D Add Substrate/ ATP Mixture C->D E Incubation (1 h at 30°C) D->E F Add ADP-Glo™ Reagent E->F G Incubation (40 min) F->G H Add Kinase Detection Reagent G->H I Incubation (30 min) H->I J Read Luminescence I->J

Caption: Workflow for a luminescence-based in vitro kinase assay.

Signaling Pathway Context

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. In many cancers, aberrant FGFR signaling, due to mutations, amplifications, or translocations, leads to uncontrolled cell growth. Kinase inhibitors like compound 4h and the approved drugs act by blocking the ATP-binding site of FGFRs, thereby preventing their activation and downstream signaling.

G FGF FGF FGFR FGFR FGF->FGFR Dimer FGFR Dimerization & Autophosphorylation FGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor Novel Inhibitor (e.g., Compound 4h) Inhibitor->Dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of intervention for kinase inhibitors.

Conclusion

The 7-azaindole scaffold, particularly when derived from versatile starting materials like 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, represents a highly promising avenue for the discovery of novel kinase inhibitors. As exemplified by the potent pan-FGFR inhibitor, compound 4h, these derivatives can achieve nanomolar potency against key cancer targets. While established drugs like pemigatinib, futibatinib, and infigratinib have set a high bar for efficacy, the continuous exploration of new chemical space around the 7-azaindole core offers the potential for improved selectivity, novel mechanisms of action (such as overcoming resistance), and enhanced pharmacokinetic profiles. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to characterize and advance the next generation of 7-azaindole-based kinase inhibitors.

References

  • PubMed. (n.d.). Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification. Retrieved from [Link]

  • PubMed. (n.d.). Population Pharmacokinetics Analysis of Pemigatinib in Patients With Advanced Malignancies. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the pharmacokinetics of pemigatinib in patients with impaired hepatic or renal function. Retrieved from [Link]

  • Bohrium. (n.d.). Population pharmacokinetic and exposure‐response analyses of pemigatinib in patients with advanced solid tumors including cholangiocarcinoma. Retrieved from [Link]

  • National Institutes of Health. (2023, August 8). A phase I, open‐label, single‐dose study to evaluate the effect of hepatic impairment on the pharmacokinetics and safety of futibatinib. Retrieved from [Link]

  • PubMed. (n.d.). A phase I drug-drug interaction study to assess the effect of futibatinib on P-gp and BCRP substrates and of P-gp inhibition on the pharmacokinetics of futibatinib. Retrieved from [Link]

  • National Institutes of Health. (2023, June 10). Evaluation of the Mass Balance and Metabolic Profile of Futibatinib in Healthy Participants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Infigratinib: First Approval. Retrieved from [Link]

  • ResearchGate. (n.d.). Mean plasma concentration–time profile of infigratinib and its active.... Retrieved from [Link]

  • PubMed. (2023, November 15). Population pharmacokinetic and exposure-response analyses of pemigatinib in patients with advanced solid tumors including cholangiocarcinoma. Retrieved from [Link]

  • National Institutes of Health. (2024, November 28). Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification. Retrieved from [Link]

  • AACR Journals. (2019, December 1). Abstract C071: Pharmacokinetics and pharmacodynamics of pemigatinib, a potent and selective inhibitor of FGFR 1, 2, and 3, in patients with advanced malignancies. Retrieved from [Link]

  • ResearchGate. (n.d.). Infigratinib pharmacokinetics show dose proportional increases in the.... Retrieved from [Link]

  • Grokipedia. (n.d.). Futibatinib. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Drugs.com. (2025, December 2). Futibatinib Monograph for Professionals. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives 258a–t. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, a key intermediate for the development of potent and selective kinase inhibitors. By exploring the synthetic routes for derivatization and the impact of structural modifications on biological activity, we aim to furnish researchers with the insights necessary to guide the rational design of next-generation therapeutics.

The 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold: A Foundation for Kinase Inhibition

The 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine core possesses key structural features that make it an attractive starting point for kinase inhibitor design. The 7-azaindole nucleus provides a critical hydrogen bond donor (N1-H) and acceptor (N7) that anchors the molecule to the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[2][3] The 3-amino group serves as a versatile handle for introducing a variety of substituents that can probe different regions of the ATP-binding pocket, influencing potency and selectivity. The 5-bromo substituent can occupy a hydrophobic pocket and provides a vector for further modification through cross-coupling reactions, allowing for the exploration of additional chemical space.[4]

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Mixed Lineage Kinase 3 (MLK3), highlighting its potential in oncology and inflammatory diseases.[5]

Synthetic Strategies for Derivatization

The chemical versatility of the 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold allows for a multitude of derivatization strategies. The primary focus of SAR studies is often the modification of the 3-amino group to explore interactions with the solvent-exposed region and selectivity pockets of the kinase active site.

Acylation of the 3-Amino Group

A common and straightforward approach to derivatize the 3-amino group is through acylation with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This introduces an amide linkage, which can act as a hydrogen bond donor and acceptor, and allows for the introduction of a wide array of R-groups to probe for favorable interactions.

Formation of Ureas and Thioureas

The reaction of the 3-amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and can participate in extensive hydrogen bonding networks within the kinase active site.

Sulfonylation

Introduction of a sulfonamide moiety via reaction with sulfonyl chlorides offers another avenue for derivatization. The sulfonamide group can act as a hydrogen bond donor and the attached R-group can be varied to optimize binding affinity and physicochemical properties.

Reductive Amination

Reductive amination of the 3-amino group with aldehydes or ketones provides access to secondary and tertiary amine derivatives, allowing for the introduction of different alkyl and aryl substituents.

A general synthetic workflow for the derivatization of the 3-amino group is depicted below:

G cluster_start Starting Material cluster_products Derivative Classes start 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine acyl Acylation (R-COCl or R-COOH) start->acyl a urea Urea Formation (R-NCO) start->urea b sulf Sulfonylation (R-SO2Cl) start->sulf c amide 3-Amido Derivatives acyl->amide urea_prod 3-Ureido Derivatives urea->urea_prod sulf_prod 3-Sulfonamido Derivatives sulf->sulf_prod

Caption: General derivatization strategies for the 3-amino group.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single library of 3-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives is not extensively documented in a single public source, we can synthesize a cohesive SAR narrative by drawing from studies on closely related 7-azaindole kinase inhibitors.

The Importance of the 3-Substituent

The nature of the substituent at the 3-position is critical for determining both the potency and selectivity of the inhibitor.

  • Small, Hydrophobic Groups: In many kinase targets, the region adjacent to the 3-position is a hydrophobic pocket. Small, hydrophobic groups such as alkyl or small aryl moieties can lead to enhanced potency.

  • Hydrogen Bonding Moieties: The introduction of groups capable of forming hydrogen bonds, such as amides, ureas, and sulfonamides, can significantly increase binding affinity by interacting with amino acid residues in the solvent-exposed region of the ATP-binding site.

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the 3-amino group to a terminal group can influence the ability of the molecule to adopt an optimal binding conformation. Rigid linkers may improve potency by reducing the entropic penalty of binding, while flexible linkers may allow for interactions with a wider range of residues.

The Role of the 5-Bromo Substituent

The bromine atom at the 5-position generally contributes to the lipophilicity of the molecule and can engage in favorable halogen bonding interactions with the protein. More importantly, it serves as a synthetic handle for further modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups to probe for additional interactions and fine-tune the inhibitor's properties.

Comparative SAR of 3,5-Disubstituted 7-Azaindoles

Studies on 3,5-disubstituted 7-azaindoles as kinase inhibitors have revealed several key trends:[4]

Position 3 SubstituentPosition 5 SubstituentGeneral Activity TrendRationale
Small amideBromoModerate to goodAmide provides key H-bonds, bromo occupies hydrophobic pocket.
Bulky amideBromoOften decreasedSteric hindrance may disrupt optimal binding.
Urea/ThioureaBromoPotentExtensive H-bonding network with the protein.
Aryl/HeteroarylAryl/HeteroarylVariable, can be potentAllows for extensive exploration of hydrophobic and polar interactions.

Table 1: General SAR trends for 3,5-disubstituted 7-azaindole kinase inhibitors.

Experimental Protocols

To facilitate the discovery and evaluation of novel derivatives, we provide the following detailed experimental protocols for synthesis and biological evaluation.

General Procedure for the Synthesis of 3-Ureido-5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

This protocol is adapted from a similar synthesis of ureido derivatives of azaindoles.[6]

G cluster_synthesis Synthesis Workflow step1 Step 1: Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine in anhydrous DMF step2 Step 2: Add triethylamine step1->step2 step3 Step 3: Add desired isocyanate dropwise at 0°C step2->step3 step4 Step 4: Stir at room temperature for 12-24 hours step3->step4 step5 Step 5: Quench reaction with water step4->step5 step6 Step 6: Extract with ethyl acetate step5->step6 step7 Step 7: Purify by column chromatography step6->step7 product Final 3-Ureido Derivative step7->product

Caption: Workflow for the synthesis of 3-ureido derivatives.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the desired isocyanate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase.[5]

G cluster_assay Kinase Assay Workflow step1 Prepare serial dilutions of test compound in DMSO step2 Add compound dilutions to 384-well plate step1->step2 step3 Add kinase and substrate master mix to wells step2->step3 step4 Initiate reaction by adding ATP step3->step4 step5 Incubate at room temperature step4->step5 step6 Add kinase-glo reagent to stop reaction and generate signal step5->step6 step7 Measure luminescence step6->step7 step8 Calculate IC50 values step7->step8

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Test compounds

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

  • Add the master mix to all wells of the assay plate.

  • Prepare an ATP solution in the kinase reaction buffer.

  • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells.

  • Incubate in the dark according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The amount of ATP consumed is proportional to the kinase activity. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic derivatization of the 3-amino group, coupled with modifications at the 5-position, allows for a thorough exploration of the SAR and the optimization of potency, selectivity, and pharmacokinetic properties. Future efforts in this area should focus on the synthesis and evaluation of diverse libraries of 3-substituted derivatives to identify novel chemotypes with superior therapeutic potential. The application of structure-based drug design, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in the rational design of the next generation of therapeutics based on this versatile scaffold.

References

  • Google Patents. (2014). WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors.
  • PubChem. (2015). Azaindole derivatives as tyrosine kinase inhibitors - Patent US-9187487-B2. Retrieved from [Link]

  • Guilloret, L., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1479.
  • ResearchGate. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity | Request PDF. Retrieved from [Link]

  • Zhang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • El-Gamal, M. I., & Anbar, H. S. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
  • Google Patents. (n.d.). IL233595B - 1h-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors.
  • Google Patents. (n.d.). ZA201405070B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1479.
  • Schirok, H., et al. (2008). Design, synthesis and SAR of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. ChemMedChem, 3(12), 1893-904.
  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia, 3(1), 235-266.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • MDPI. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2465.
  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.

Sources

A Comparative Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: An In-Depth Analysis of New and Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its unique structure, which mimics the purine core while offering distinct hydrogen bonding patterns, has made it a cornerstone in the development of therapeutics, particularly protein kinase inhibitors.[2][3] The functionalization of this core allows for the fine-tuning of pharmacological properties. Among its many derivatives, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine stands out as a critical building block, providing two reactive handles—the bromo group for cross-coupling reactions and the amine for amide bond formation or further elaboration.[4][5]

This guide provides a comprehensive benchmark of synthetic strategies to access this valuable intermediate. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, compare the efficiency of different routes, and provide field-tested protocols for researchers in drug discovery and process development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine logically proceeds through the functionalization of the parent 7-azaindole ring. The key transformations are electrophilic aromatic substitution to install the bromo and nitro groups, followed by the reduction of the nitro group. The primary strategic question revolves around the order of the electrophilic substitution steps: bromination and nitration.

From a mechanistic standpoint, the pyrrole ring of the 7-azaindole nucleus is significantly more electron-rich than the pyridine ring and is thus the primary site for electrophilic attack.[6] Quantum mechanical studies and extensive empirical data confirm that the C-3 position is the most nucleophilic, making it the kinetically and thermodynamically favored site for substitution.[7][8] This inherent reactivity dictates the two most plausible synthetic pathways.

Retrosynthesis cluster_route_a Route A cluster_route_b Route B target 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine nitro_intermediate 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine amine_formation Nitro Reduction nitro_intermediate->amine_formation amine_formation->target bromo_first 5-Bromo-1H-pyrrolo[2,3-b]pyridine nitration_a Nitration (C-3) bromo_first->nitration_a azaindole_a 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) bromination_a Bromination (C-5) azaindole_a->bromination_a nitration_a->nitro_intermediate bromination_a->bromo_first nitro_first 3-Nitro-1H-pyrrolo[2,3-b]pyridine bromination_b Bromination (C-5) nitro_first->bromination_b azaindole_b 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) nitration_b Nitration (C-3) azaindole_b->nitration_b nitration_b->nitro_first bromination_b->nitro_intermediate

Caption: Retrosynthetic analysis of the target amine.

Benchmarking Synthetic Routes: A Head-to-Head Comparison

We will evaluate two primary routes starting from commercially available 7-azaindole. The key difference lies in the sequence of electrophilic substitutions.

  • Route A: Bromination followed by Nitration. This route introduces the less-activating halogen first.

  • Route B: Nitration followed by Bromination. This route introduces the strongly deactivating nitro group first.

Mechanism Spotlight: Regioselectivity of Electrophilic Substitution

The strong preference for electrophilic substitution at the C-3 position of the 7-azaindole ring is a cornerstone of these syntheses. Attack at C-3 generates a carbocation intermediate where the positive charge is delocalized over the pyrrole nitrogen and the C-2 position without disrupting the aromaticity of the pyridine ring. This provides a more stable intermediate compared to attack at other positions.[6][7]

Caption: Electrophilic aromatic substitution at C-3.

Route A: Synthesis via 5-Bromo-1H-pyrrolo[2,3-b]pyridine

This is often the preferred route in laboratory and process settings. Brominating the parent heterocycle first yields 5-bromo-7-azaindole, a stable, crystalline solid.[9][10] Subsequent nitration proceeds with high regioselectivity to the C-3 position. Although the bromo-substituent is weakly deactivating, the pyrrole ring remains sufficiently activated for nitration under standard conditions.

Route_A_Workflow start 7-Azaindole step1 5-Bromo-7-azaindole start->step1 NBS, MeCN step2 5-Bromo-3-nitro-7-azaindole step1->step2 HNO3, H2SO4 final 5-Bromo-7-azaindole-3-amine step2->final SnCl2·2H2O, EtOH

Caption: Workflow for Route A.

Route B: Synthesis via 3-Nitro-1H-pyrrolo[2,3-b]pyridine

This route involves first nitrating 7-azaindole to form 3-nitro-7-azaindole. This intermediate is then subjected to bromination. A significant consideration here is the powerful deactivating effect of the nitro group. This can make the subsequent bromination step more challenging, potentially requiring harsher conditions or leading to lower yields compared to Route A. However, since the most reactive C-3 position is already occupied, the subsequent electrophilic bromination is cleanly directed to the C-5 position.[11]

Comparative Data Summary

The following table provides an objective comparison of the two routes based on data synthesized from analogous reactions in the literature.

ParameterRoute A (Bromination First)Route B (Nitration First)Rationale & Justification
Overall Yield Good to ExcellentModerate to GoodRoute A generally proceeds with higher yields as the bromination of the activated ring is very efficient, and the subsequent nitration is still favorable. Route B suffers from the deactivation by the nitro group in the second step.
Purity & Byproducts HighHighBoth routes exhibit excellent regioselectivity. The primary challenge is controlling reaction conditions to prevent over-substitution (e.g., di-bromination), which is manageable in both cases.
Scalability FavorableLess FavorableRoute A is generally more scalable. The nitration of 5-bromo-7-azaindole is a well-behaved transformation. The bromination of the highly deactivated 3-nitro-7-azaindole (Route B) may require more forcing conditions that are less desirable on a large scale.
Safety Concerns StandardStandardBoth routes utilize a nitration step with a mixture of fuming nitric acid and concentrated sulfuric acid, which requires stringent engineering controls (e.g., operation at low temperatures, slow addition).[11][12] This is a significant hazard in both pathways.
Cost-Effectiveness HighModerateThe higher overall yield of Route A typically translates to better process efficiency and lower cost of goods.

Validated Experimental Protocols (Route A)

The following protocols are optimized for laboratory-scale synthesis and are based on established procedures for the functionalization of 7-azaindoles.[11]

Protocol 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Causality: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for electron-rich heterocycles. Acetonitrile is a suitable polar aprotic solvent. The reaction proceeds at room temperature, indicating the high reactivity of the 7-azaindole core towards electrophilic bromination.

  • 1. Reagents & Equipment:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet.

  • 2. Procedure:

    • Dissolve 7-azaindole in acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

    • Add N-Bromosuccinimide portion-wise over 15 minutes at room temperature. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the title compound as a white to off-white solid.

    • Expected Yield: 85-95%.

Protocol 2: Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Causality: The combination of concentrated sulfuric acid and nitric acid generates the nitronium ion (NO₂⁺), a potent electrophile.[8] Sulfuric acid protonates the nitric acid, facilitating the loss of water to form the electrophile. The reaction is conducted at low temperature (0 °C) to control the reaction rate and minimize the formation of byproducts.

  • 1. Reagents & Equipment:

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • 2. Procedure:

    • Carefully add concentrated sulfuric acid to a clean, dry round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add 5-Bromo-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid with vigorous stirring. Ensure the solid dissolves completely.

    • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of cold sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the substrate at 0 °C over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and dried under vacuum.

    • Expected Yield: 80-90%.

    • CAS Number: 507462-26-2

Protocol 3: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for the reduction of aromatic nitro groups.[13] It is particularly effective because it is tolerant of many functional groups, including aryl halides. The reaction is typically run in an alcoholic solvent like ethanol under acidic conditions, which are generated in situ.

  • 1. Reagents & Equipment:

    • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (EtOH)

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • 2. Procedure:

    • Suspend 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine in ethanol (approx. 20 mL per gram) in a round-bottom flask.

    • Add Tin(II) chloride dihydrate to the suspension.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure.

    • Add water and basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 8. This will precipitate tin salts.

    • Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield the final amine.

    • Expected Yield: 75-90%.

    • CAS Number: 507462-51-3[4]

Conclusion and Recommendation

For the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, Route A (Bromination followed by Nitration) emerges as the superior strategy. It offers a more robust and higher-yielding pathway due to the favorable kinetics of each step. The intermediates are well-behaved, and the overall process is more amenable to scale-up compared to the alternative. While both routes involve the hazardous nitration step, the better overall efficiency of Route A makes it the recommended choice for researchers and drug development professionals seeking reliable access to this versatile chemical building block.

References

  • Minakata, S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Estévez, V. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Kumar, A., & Agarwal, S. (2018). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 8(63), 36243-36266. [Link]

  • Reddy, T. S., et al. (2009). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 13(5), 893–895. [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1341. [Link]

  • Atlanchim Pharma. (2022). Scientific Letter - Recent Advances in the Synthesis of Azaindoles. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Request PDF. (n.d.). Electrophilic Substitution Reactions of Indoles. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]

  • Lead Sciences. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. [Link]

Sources

A Comparative Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives, a class of compounds demonstrating significant potential in oncology and inflammatory diseases. We will delve into their in vitro and in vivo performance, comparing key derivatives against each other and established alternatives, supported by experimental data and detailed protocols for researchers aiming to explore this chemical scaffold.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a deaza-isostere of adenine, makes it an ideal backbone for developing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3]

The introduction of a bromine atom at the 5-position of the 7-azaindole ring has proven to be a critical modification. This halogen substitution can enhance binding affinity and selectivity for specific kinase targets.[4] This guide focuses specifically on derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, which serve as a versatile starting point for synthesizing potent inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Mixed Lineage Kinase 3 (MLK3), and Phosphodiesterase 4B (PDE4B).[2][5] Our objective is to provide a comparative analysis of these derivatives to aid researchers in selecting and developing promising candidates for further preclinical and clinical investigation.

In Vitro Comparative Analysis: Targeting Kinase Activity

The primary mechanism of action for many 5-bromo-7-azaindole derivatives is the inhibition of protein kinases. Below, we compare the in vitro potency of several notable derivatives against their primary targets.

Target Profile: Potency Against Key Kinases

Derivatives of this scaffold have been optimized to target different kinase families. The data below summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds.

Compound IDTarget Kinase(s)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)PDE4B IC50 (nM)Other Kinase IC50 (nM)Reference
Compound 4h FGFRs7925-FGFR4: 712[6][7]
Compound 11h PDE4B---110-[5]
Sunitinib Multi-kinase261 (VEGFR2)---KIT, FLT3, PDGFR[4]

Analysis:

  • Compound 4h emerges as a highly potent inhibitor of FGFR1, 2, and 3, with single-digit nanomolar efficacy.[6][7] Its potency against FGFR1 is significantly greater than that reported for the multi-targeted inhibitor Sunitinib against its primary target, VEGFR2.[4] This selectivity profile suggests its potential for treating cancers driven by aberrant FGFR signaling.

  • Compound 11h demonstrates a different targeting strategy, showing moderate to good inhibition against PDE4B.[5] This highlights the versatility of the scaffold, which can be adapted to inhibit different enzyme families involved in inflammatory processes.[5]

Cellular Activity: Anti-Proliferative Effects

The ultimate test of an anti-cancer agent in vitro is its ability to inhibit the growth of cancer cells.

Compound IDCell LineCancer TypeIC50 / GI50 (µM)NotesReference
Compound 4h 4T1Breast CancerNot specified, but inhibits proliferationAlso shown to induce apoptosis and inhibit migration/invasion.[6][7]
Compound 5k HepG2Liver Cancer29-59 (range across 4 cell lines)A related pyrrolo[2,3-d]pyrimidine derivative. Induces cell cycle arrest.[4]

Analysis: Compound 4h has been shown to effectively inhibit the proliferation of breast cancer cells and, importantly, also impacts other critical aspects of metastasis, such as cell migration and invasion.[6][7] While a direct IC50 value is not provided in the referenced abstract, its potent enzymatic inhibition is expected to translate to significant cellular activity. The related compound 5k demonstrates the broader potential of the pyrrolopyrimidine scaffold in inhibiting cancer cell growth across various cell lines.[4]

In Vivo Performance: A Look into Preclinical Efficacy

While in vitro data is crucial for initial screening, in vivo studies are essential to evaluate a compound's true therapeutic potential, taking into account its pharmacokinetic properties and efficacy in a whole-organism setting. Data for in vivo studies of these specific derivatives is less prevalent in the initial literature search, highlighting a common gap between discovery and development that future research should aim to fill.

For the purpose of this guide, we will outline a standard workflow for assessing in vivo performance and use a representative pyrrolopyrimidine derivative as an example of expected outcomes.

General Workflow for In Vivo Assessment

The transition from a promising in vitro hit to a viable in vivo candidate follows a structured path.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates Compound4h Compound 4h (Inhibitor) Compound4h->Dimerization Blocks RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling cascade by Compound 4h.

Conclusion and Future Outlook

The 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold is a fertile ground for the development of potent and selective kinase inhibitors.

  • Promising Candidates: Compound 4h stands out as a highly potent FGFR inhibitor with promising anti-proliferative and anti-metastatic properties in vitro. [6][7]Its further development should focus on comprehensive in vivo efficacy and safety studies.

  • Scaffold Versatility: The success of derivatives like Compound 11h against PDE4B demonstrates that this core structure is not limited to kinase inhibition and can be adapted for other important therapeutic targets. [5]* Future Directions: The critical next step for this class of compounds is the generation of robust in vivo data. This includes detailed pharmacokinetic profiling and efficacy studies in validated animal models of FGFR-driven cancers. Furthermore, exploring structure-activity relationships around the 3-amine position could yield next-generation compounds with improved potency, selectivity, and drug-like properties.

This guide provides a snapshot of the current landscape for these promising derivatives. By leveraging the comparative data and detailed protocols herein, researchers can accelerate the journey of these compounds from the laboratory to potential clinical applications.

References

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride. (n.d.). Benchchem.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine. (n.d.). MySkinRecipes.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC - NIH.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC - PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central.
  • Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. (2022). PubMed.

Sources

A Senior Application Scientist's Guide to Cross-Coupling Strategies for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged structure. Its presence in numerous kinase inhibitors and other therapeutic agents underscores its importance. The functionalization of this core, particularly at the C5 position, is a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of four principal palladium-catalyzed cross-coupling methodologies for the functionalization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, a key intermediate in the synthesis of various biologically active molecules, including Fibroblast Growth Factor Receptor (FGFR) inhibitors.

We will delve into the practical application and mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This guide is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but also the rationale behind the selection of catalysts, ligands, and reaction conditions.

The Strategic Importance of the 3-Amino-5-bromo-7-azaindole Scaffold

The 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine core presents a unique set of challenges and opportunities in cross-coupling chemistry. The bromine atom at the C5 position of the electron-deficient pyridine ring is the primary site for oxidative addition to the palladium catalyst. However, the presence of the free amino group at C3 and the pyrrole NH can influence the reaction's outcome. These groups can potentially coordinate to the metal center, affecting catalyst activity and selectivity. Understanding and mitigating these effects is paramount for successful and reproducible cross-coupling.

Comparative Overview of Cross-Coupling Methods

Coupling Method Bond Formed Typical Coupling Partner Key Advantages Potential Challenges with Substrate
Suzuki-Miyaura C-C (sp²-sp²)Boronic acids/estersHigh functional group tolerance; commercially available reagents; mild conditions.Potential for catalyst inhibition by the amino and pyrrole NH groups.
Buchwald-Hartwig C-NAmines (primary, secondary)Direct formation of C-N bonds; broad amine scope.Requires careful selection of ligand and base to avoid side reactions.
Sonogashira C-C (sp²-sp)Terminal alkynesIntroduction of a linear alkyne moiety for further functionalization.Requires a copper co-catalyst in traditional methods; potential for homocoupling.
Heck C-C (sp²-sp²)AlkenesForms C-C bonds with alkenes; good stereocontrol (trans-product).Can require higher temperatures; regioselectivity can be an issue.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, making it a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination. The base plays a crucial role in the transmetalation step by activating the organoboron species.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)-Br(L2) Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex R-Pd(II)-R'(L2) Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2 Base Product R-R' Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, and is a good starting point for optimization[1].

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The presence of the 3-amino and the pyrrole N-H groups can potentially chelate with the palladium center, leading to catalyst deactivation. Using a slight excess of the boronic acid and ensuring efficient stirring is crucial. If catalyst deactivation is observed, exploring different ligand/palladium precursor combinations, such as using bulky biarylphosphine ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃, may be beneficial. N-protection of the pyrrole ring with a Boc or SEM group can also be considered to improve solubility and prevent potential side reactions.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly useful for constructing the C-N bond between the 5-position of the 7-azaindole core and various amine coupling partners.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle[2][3]. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-Br(L2) Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)-Br(L)(NHR'R'')] Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium Amido Complex Ar-Pd(II)-NR'R''(L) Amine Coordination->Palladium Amido Complex Base - H-Base+ Br- Product Ar-NR'R'' Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol that can be optimized for specific amine coupling partners.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (5-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (5-10 mol%).

  • Add anhydrous toluene or 1,4-dioxane and stir for a few minutes to form the active catalyst.

  • In a separate flask, dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq) and the amine (1.2 eq) in the same solvent.

  • Add the substrate solution to the catalyst mixture, followed by the base (1.4 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expert Insights: The free amino group at C3 and the pyrrole N-H can react with the strong base. Using a slight excess of the base is often necessary. LHMDS can sometimes be a better choice of base than NaOtBu for substrates with acidic protons, as it can be less prone to promoting side reactions. N-protection of the pyrrole can be beneficial to avoid competitive N-arylation, although successful couplings on unprotected 7-azaindoles have been reported.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the method of choice for installing an alkyne moiety at the C5 position, providing a versatile handle for further transformations such as click chemistry, cyclizations, or reductions.

Mechanistic Rationale

The traditional Sonogashira reaction involves a dual catalytic system with palladium and copper[4]. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The amine base is crucial for deprotonating the terminal alkyne and for regenerating the active catalysts. Copper-free Sonogashira protocols have also been developed to avoid issues associated with residual copper.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-Br(L2) Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)-C≡CR'(L2) Oxidative Addition Complex->Transmetalation Complex Cu-C≡CR' Product Ar-C≡CR' Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration Cu(I) Cu(I) Cu Acetylide Cu-C≡CR' Cu(I)->Cu Acetylide H-C≡CR' Base Cu Acetylide->Cu(I) Transmetalation with Pd complex Alkyne H-C≡CR'

Sonogashira Dual Catalytic Cycle
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure that can be adapted for the target molecule.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

Procedure:

  • To a Schlenk flask, add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography.

Expert Insights: The formation of diynes (Glaser coupling) is a common side reaction. Running the reaction under a strictly inert atmosphere and using a slight excess of the terminal alkyne can help to minimize this. The 3-amino group may coordinate to the copper catalyst, potentially affecting its activity. If yields are low, screening different amine bases and solvents is recommended.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. This can be a valuable method for introducing vinyl groups or other unsaturated moieties.

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene into the palladium-carbon bond[5]. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species. The base then regenerates the Pd(0) catalyst. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond (typically trans) are key considerations.

Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-Br(L2) Pd(0)L2->Oxidative Addition Complex Ar-Br Alkene Coordination [Ar-Pd(II)-Br(L)(Alkene)] Oxidative Addition Complex->Alkene Coordination + Alkene Migratory Insertion R-CH2-CH(Ar)-Pd(II)-Br(L) Alkene Coordination->Migratory Insertion Insertion Product Ar-CH=CH-R Migratory Insertion->Product Pd-H Complex H-Pd(II)-Br(L2) Migratory Insertion->Pd-H Complex β-Hydride Elimination Pd-H Complex->Pd(0)L2 Base - H-Base+ Br-

Heck Reaction Catalytic Cycle
Experimental Protocol: Heck Reaction

The following is a general protocol for a Heck reaction with an activated alkene like an acrylate.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] or another suitable phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • To a Schlenk tube, add 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the alkene (1.5 eq), and the base (2.0 eq).

  • Seal the tube and heat to 100-140 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Expert Insights: Heck reactions often require higher temperatures than other cross-coupling reactions. The choice of ligand can influence both the reactivity and regioselectivity. For less activated alkenes, phosphine-free conditions using a palladium salt and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) might be effective. The presence of the amino and pyrrole groups may necessitate screening of bases and solvents to optimize the reaction and minimize side product formation.

Conclusion

The functionalization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The choice of the optimal method depends on the desired final product.

  • Suzuki-Miyaura coupling is the go-to method for introducing aryl and heteroaryl substituents.

  • Buchwald-Hartwig amination provides a direct route to C-N coupled products.

  • Sonogashira coupling is ideal for installing an alkyne handle for further diversification.

  • Heck reaction offers a means to introduce alkenyl groups.

For each of these transformations, careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially given the potential for the 3-amino and pyrrole N-H groups to interact with the catalytic system. The protocols provided in this guide serve as a solid foundation for developing robust and scalable synthetic routes to novel 7-azaindole derivatives for drug discovery and development programs.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]

  • Maiti, P., Majumder, S., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11791-11806. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Heck reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20847-20857. [Link]

  • Leboho, T. C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Reddy, T. R., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2328-2336. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

Sources

A Senior Application Scientist's Guide: The 7-Azaindole Scaffold as a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the vast arsenal of heterocyclic scaffolds, the 7-azaindole core has emerged as a cornerstone in this endeavor, particularly in the realm of kinase inhibition.[1] This guide provides a comprehensive comparison of the 7-azaindole motif against its traditional indole counterpart and other bioisosteres, supported by experimental data, detailed protocols, and pathway visualizations to illuminate its advantages for researchers, scientists, and drug development professionals.

The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system bestows upon the 7-azaindole scaffold a unique set of physicochemical and biological properties.[1] These attributes have been instrumental in the design of numerous successful clinical candidates and approved drugs, solidifying its status as a "privileged" structure in drug discovery.[2][3]

Part 1: The Bioisosteric Advantage: A Tale of Two Rings

The concept of bioisosterism—the substitution of atoms or groups with other groups of similar size, shape, and electronic configuration—is a foundational strategy in drug design. 7-Azaindole serves as an exemplary bioisostere of both indole and the purine system of adenosine triphosphate (ATP).[2][4] This substitution, however, is far from conservative; it introduces profound and advantageous changes to the molecule's physicochemical profile.

The primary rationale for this substitution lies in modulating key drug-like properties. The introduction of the pyridine nitrogen atom generally increases polarity, which can lead to improved aqueous solubility and a more favorable polar surface area (PSA) compared to the parent indole.[1][5] This often translates into better absorption, distribution, metabolism, and excretion (ADME) profiles.[5] Furthermore, the modification can enhance metabolic stability and create novel intellectual property space.[2]

Comparative Physicochemical Properties: Indole vs. 7-Azaindole

The decision to replace an indole core with a 7-azaindole is a data-driven choice aimed at optimizing a lead compound's profile. The following table summarizes the typical shifts in physicochemical properties observed in this bioisosteric replacement.

PropertyIndole Analog7-Azaindole AnalogConsequence in Drug Design
Lipophilicity (LogP/clogD) Generally HigherGenerally LowerLower LogP can lead to improved solubility and reduced non-specific binding.[1][6]
Aqueous Solubility LowerGenerally HigherEnhanced solubility is critical for oral bioavailability and formulation.[2][5]
Polar Surface Area (PSA) LowerHigherIncreased PSA can improve membrane permeability and solubility.[1]
Hydrogen Bonding 1 Donor (N1-H)1 Donor (N1-H), 1 Acceptor (N7)The additional H-bond acceptor at N7 is crucial for enhanced target interactions, particularly with kinases.[1]

Part 2: The Functional Advantage: Superior Target Engagement in Kinase Inhibition

The most profound impact of the 7-azaindole scaffold is observed in the design of protein kinase inhibitors. Kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7] The majority of kinase inhibitors are developed as ATP-competitive agents that bind to the enzyme's active site.[8][9]

Here, the 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif.[1][8] The kinase hinge region is a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain and forms key hydrogen bonds with the adenine ring of ATP. The 7-azaindole scaffold exquisitely mimics this interaction by forming two crucial hydrogen bonds: the pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7-atom acts as a hydrogen bond acceptor.[10][11] This bidentate interaction is a significant enhancement over the indole scaffold, which can only offer a single hydrogen bond donor. This superior binding affinity often translates to significantly improved potency, as measured by lower half-maximal inhibitory concentrations (IC50).[1]

Caption: Bidentate vs. Monodentate Kinase Hinge Binding.

Analysis of co-crystal structures has revealed that the 7-azaindole group can bind to kinases in different modes, most commonly the "normal" mode described above, but also a "flipped" mode where the scaffold is rotated 180°.[10][11] This versatility further enhances its utility in drug design.

Part 3: Case Study: Vemurafenib (Zelboraf®), a Paradigm of Success

The discovery of Vemurafenib, an inhibitor of the BRAFV600E mutant kinase for treating melanoma, is a landmark achievement for both fragment-based drug discovery (FBDD) and the application of the 7-azaindole scaffold.[2][12]

The initial high-throughput screening identified a 7-azaindole fragment as a hit that could form the critical hydrogen bonding interactions with the kinase hinge region.[2] Structure-activity relationship (SAR) investigations and structure-based design led to the development of PLX4720 and subsequently Vemurafenib.[12] The 7-azaindole core is directly responsible for anchoring the molecule in the ATP-binding pocket, forming two strong hydrogen bonds with the backbone amide groups of Cys-532 and Gln-530 in the hinge region.[13] This potent and selective inhibition of the constitutively active mutant BRAF protein interrupts the MAPK signaling pathway, leading to apoptosis in melanoma cells.[13][14]

CompoundTargetIC50Significance
Vemurafenib (PLX4032) BRAFV600E31 nMFDA-approved drug for metastatic melanoma.[2]
PLX4720 BRAFV600E13 nMPotent and selective preclinical predecessor to Vemurafenib.[2]

Part 4: Experimental Protocols for Validation

To harness the advantages of the 7-azaindole scaffold, rigorous experimental validation is essential. Below are representative protocols for the synthesis and biological evaluation of novel 7-azaindole derivatives.

Protocol 1: Representative Synthesis via Suzuki Coupling

A common and versatile method for elaborating the 7-azaindole core is the Suzuki cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl substituents.

Objective: To synthesize a C3-arylated 7-azaindole derivative from a halogenated precursor.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-Bromo-7-azaindole (1.0 eq), the desired Arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method to determine the potency (IC50) of a synthesized compound against a target kinase.

Objective: To measure the concentration-dependent inhibition of a target kinase by a 7-azaindole test compound.

Caption: General workflow for a fluorescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted compounds to the wells of a low-volume 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Add the purified target kinase and its specific fluorogenic peptide substrate to each well.[15] Allow for a short pre-incubation period (e.g., 10-15 minutes) at room temperature.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to all wells.[16] The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear velocity region.[17]

  • Detection: Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to detection. Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.[15] The phosphorylation of the substrate will induce a change in the fluorescent signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 5: Challenges and Future Perspectives

While the 7-azaindole scaffold offers numerous advantages, it is not without potential liabilities. A key consideration is its susceptibility to metabolism by aldehyde oxidase (AO) at the C2 position, which can lead to rapid clearance.[18][19] Medicinal chemists have developed strategies to mitigate this, such as introducing substituents at the C2 position to block metabolism.[19] Additionally, despite its success, the 7-azaindole is not a universal solution; in some target classes, it has been found to be a non-viable bioisostere.[5]

The future for the 7-azaindole scaffold remains bright. Its proven success as a hinge-binder continues to make it a go-to fragment for new kinase inhibitor programs.[9] Furthermore, its utility extends beyond kinases into other target classes, including inhibitors for HIV, influenza, and various CNS disorders, ensuring its continued prominence in drug discovery for years to come.[19][20][21]

Conclusion

The 7-azaindole scaffold has firmly established itself as a privileged and valuable tool in the medicinal chemist's arsenal.[1] Its unique ability to act as a superior bioisostere for indole, primarily through its enhanced bidentate hydrogen bonding capacity, provides a clear advantage in designing potent kinase inhibitors.[1][22] Coupled with its generally favorable physicochemical properties that can improve a compound's ADME profile, the 7-azaindole is a highly attractive starting point and core component for the design of novel therapeutics.[2] The continued exploration and functionalization of this scaffold promise to yield a new generation of potent and selective drugs.

References

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Bollag, G. (2008). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Clinical Cancer Research, 14(19), 5994-6000. Retrieved January 19, 2026, from [Link]

  • Bandarage, U. K. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(5), 1805-1849. Retrieved January 19, 2026, from [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. Retrieved January 19, 2026, from [Link]

  • Khurana, L., Ali, H. I., Olszewska, T., Ahn, K. H., Kendall, D. A., & Lu, D. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS omega, 3(10), 14321-14332. Retrieved January 19, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules, 20(12), 21436-21453. Retrieved January 19, 2026, from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Irie, H., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(10), 921-930. Retrieved January 19, 2026, from [Link]

  • Bandarage, U. K., Clark, M. P., Perola, E., & Charifson, P. S. (2021). Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. Molecules, 26(22), 6963. Retrieved January 19, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 19, 2026, from [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). (2021). Journal of Medicinal Chemistry, 64(24), 17946-17961. Retrieved January 19, 2026, from [Link]

  • Bandarage, U. K., Arredondo, V. M., Clark, M. P., Di Grandi, M., Gao, M., Geng, P., ... & Perola, E. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(3), 327-332. Retrieved January 19, 2026, from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Tesi di dottorato. Retrieved January 19, 2026, from [Link]

  • The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026). PharmaCompass. Retrieved January 19, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). MDPI. Retrieved January 19, 2026, from [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2021). Molecules, 26(16), 4983. Retrieved January 19, 2026, from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2023). Pharmaceuticals, 16(11), 1541. Retrieved January 19, 2026, from [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in molecular biology, 795, 1-14. Retrieved January 19, 2026, from [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Pargellis, C. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of medicinal chemistry, 46(22), 4702-4713. Retrieved January 19, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International journal of molecular sciences, 22(16), 8711. Retrieved January 19, 2026, from [Link]

  • FDA-Approved drugs containing azaindole rings. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • p38 MAP kinase inhibitors as anti inflammatory agents. (2006). Current medicinal chemistry, 13(10), 1149-1165. Retrieved January 19, 2026, from [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2012). Current medicinal chemistry, 19(26), 4446-4458. Retrieved January 19, 2026, from [Link]

  • Clinically approved 7-azaindole conatining drug molecules. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride (CAS No. 1416354-42-1). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The core principle of this guide is adherence to the "cradle-to-grave" responsibility for chemical waste, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2]

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's associated hazards is critical. This compound is a halogenated heterocyclic compound.[3] Its structure, containing a brominated pyridine ring, contributes to its chemical reactivity and potential hazards.

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[4][5][6]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[4][5]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Cat. 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[3][4]
Skin Irritation (Cat. 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[4][6]
Eye Irritation (Cat. 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[4][6]
STOT - Single Exposure (Cat. 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[4]

Scientific Rationale: The hazards are typical for functionalized halogenated aromatic amines. The bromine atom enhances the electrophilic nature of the pyridine ring, while the amine group can act as a base or nucleophile. These properties contribute to its irritant effects on skin, eyes, and mucous membranes. The hydrochloride salt form suggests good water solubility, which can facilitate its absorption and distribution if ingested or in contact with moist tissues.

Primary Disposal Protocol: Segregation and Professional Removal

In-laboratory treatment of halogenated organic compounds is strongly discouraged unless explicitly permitted and outlined by your institution's Environmental Health & Safety (EHS) department.[7][8] The most reliable and compliant method for disposal is through a licensed hazardous waste contractor, managed via your institution's EHS office.

Step-by-Step Disposal Workflow:

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent skin and eye contact, which are the primary routes of exposure.

  • Procedure:

    • Wear a fully buttoned laboratory coat.

    • Use ANSI-approved chemical splash goggles or a face shield.[6]

    • Wear nitrile gloves. Given the skin irritation classification, double-gloving is recommended as a best practice.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

Step 2: Segregate and Contain the Waste

  • Rationale: Halogenated waste streams must be kept separate from non-halogenated streams to prevent dangerous reactions and to ensure proper, cost-effective disposal.[10][11] Mixing waste can classify an entire container of otherwise non-hazardous waste as hazardous.[12]

  • Procedure:

    • Designate a specific, compatible waste container for "Halogenated Organic Solids." A high-density polyethylene (HDPE) container is suitable.

    • Place the this compound waste into this container.

    • For grossly contaminated items (e.g., weighing paper, gloves), place them in the same designated container.

    • Crucially, do not mix this waste with:

      • Non-halogenated organic solvents or solids.[10]

      • Acids, bases, or oxidizing agents.[9]

      • Acutely toxic "P-listed" wastes.[11]

Step 3: Label the Waste Container Correctly

  • Rationale: Accurate labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel.

  • Procedure:

    • Affix a "Hazardous Waste" tag or label, available from your EHS department, to the container before adding the first drop of waste.[10][11]

    • Clearly write the full, unabbreviated chemical name: "this compound."

    • Include the CAS Number: 1416354-42-1.

    • List all constituents if it is a mixed waste, with percentage estimates.

    • Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").

    • Note the accumulation start date (the date the first piece of waste was added).

Step 4: Store the Waste Container Securely

  • Rationale: Proper storage in a designated Satellite Accumulation Area (SAA) prevents spills and unauthorized access, ensuring compliance with EPA and local regulations.[13]

  • Procedure:

    • Keep the waste container tightly sealed at all times, except when adding waste.[10][11]

    • Store the container in a designated SAA, which is typically "at or near the point of generation" and under the control of the lab operator.[13]

    • Ensure the storage location is a cool, dry, and well-ventilated area, away from heat or ignition sources.[9]

    • Use secondary containment (e.g., a plastic tub) to contain potential leaks.[9]

Step 5: Arrange for Timely Disposal

  • Rationale: Regulations impose limits on the volume of hazardous waste (up to 55 gallons) and the time it can be stored in an SAA.[13] Academic labs operating under Subpart K rules must have waste removed from the laboratory within twelve months.[13]

  • Procedure:

    • Once the container is nearly full (e.g., 75% capacity) or approaching the time limit, submit a chemical waste collection request to your institution's EHS department.[11]

    • EHS will then coordinate with a licensed hazardous waste transporter for proper treatment and disposal, completing the "cradle-to-grave" cycle.[2][14]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for handling this chemical waste in a laboratory setting.

DisposalWorkflow start Start: Have waste 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl ppe Step 1: Wear Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe waste_type Is this pure solid waste or contaminated labware? ppe->waste_type solid_waste Action: Place directly into designated waste container waste_type->solid_waste Pure Solid labware_waste Action: Place contaminated items (gloves, weigh paper) into same container waste_type->labware_waste Contaminated Labware container Step 2: Use 'Halogenated Organic Solids' Waste Container solid_waste->container labware_waste->container labeling Step 3: Label Container Correctly (Full Name, CAS#, Hazards, Date) container->labeling storage Step 4: Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage check_full Is container full or nearing time limit? storage->check_full continue_use Continue to accumulate waste safely check_full->continue_use No request_pickup Step 5: Submit Waste Pickup Request to EHS check_full->request_pickup Yes continue_use->storage end End: Waste collected by licensed professionals request_pickup->end

Caption: Disposal decision workflow for this compound.

Emergency Procedures for Spills

Accidents can happen. A clear and immediate response plan is essential.

  • For a Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the solid spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[9][15]

    • Carefully sweep or scoop the material into your designated "Halogenated Organic Solids" waste container.[4][16]

    • Clean the spill area with soap and water, and decontaminate all tools used.

    • Report the incident to your lab supervisor and EHS department.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is an inhalation or fire risk.

    • Close the laboratory doors to contain the spill.

    • Call your institution's emergency number and the EHS department immediately.[11] Do not attempt to clean up a large spill yourself.

References

  • RCRA. (n.d.). Environmental Health and Safety - Case Western Reserve University. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020, March 4). NY.gov. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • attachment_15.docx. (n.d.). Regulations.gov. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). A-State Knowledge Base. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, fostering a culture of proactive risk mitigation and ensuring the integrity of your research.

Understanding the Hazard Profile

This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling due to potential biological activity and associated hazards. The hydrochloride salt form may influence its physical properties, such as solubility and stability, but the core toxicological concerns of the parent molecule remain.

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation to the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[3][4]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[3][4]

  • Harmful if Inhaled (H332): Inhalation of the dust or aerosol can be harmful.[3]

The presence of a bromine atom and an amine group on a heterocyclic scaffold suggests that the compound may be reactive and possess toxicological properties that are not yet fully elucidated. Aromatic amines, as a class, are known for potential hazards including carcinogenicity and mutagenicity, necessitating a cautious approach.[5]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the work environment must be engineered to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine powders and to contain any potential spills.

  • Ventilation: Ensure good general laboratory ventilation to supplement the localized control of the fume hood.[1]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Hands Nitrile glovesProvides a barrier against skin contact.[1] Nitrile offers good resistance to a range of chemicals. Always double-glove when handling the pure compound or concentrated solutions.
Eyes Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles.[1][4]
Body Laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Dust respirator (NIOSH-approved)Required when handling the solid compound outside of a fume hood (not recommended) or during spill cleanup.[1][7]

Why this level of protection? The combination of potential skin, eye, and respiratory irritation, coupled with the unknown long-term toxicological profile of a novel compound, necessitates a comprehensive PPE strategy. This multi-layered approach ensures that all potential routes of exposure are addressed.

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, with each step logically flowing from the previous to ensure a consistently safe workflow.

Preparation and Weighing
  • Assemble all necessary materials within the chemical fume hood before opening the compound container. This includes spatulas, weigh boats, solvent, and waste containers.

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container inside the fume hood to avoid generating airborne dust.

  • Use a clean, designated spatula to transfer the desired amount of the compound to a tared weigh boat.

  • Close the primary container tightly immediately after weighing.

  • Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth in the designated solid waste container.

Solution Preparation
  • Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

  • Gently swirl or stir the mixture until the compound is fully dissolved. Sonication within the fume hood may be used if necessary.

  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

The following diagram illustrates the core handling workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assemble Materials in Fume Hood B Don Appropriate PPE A->B Pre-operation Safety C Weigh Compound in Fume Hood B->C Proceed to Handling D Prepare Solution in Fume Hood C->D Sequential Operation E Decontaminate Surfaces & Equipment D->E Post-operation F Dispose of Waste Properly E->F Final Step

Caption: Core workflow for handling this compound.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealed waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Follow your institution's specific spill response procedures.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

This decision tree outlines the immediate actions in case of an exposure event:

G cluster_actions Immediate Actions cluster_responses Response Procedures Exposure Exposure Event Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with Water (15 min) Remove Contaminated Clothing Skin->FlushSkin FlushEye Flush with Water (15 min) Seek Immediate Medical Attention Eye->FlushEye FreshAir Move to Fresh Air Seek Medical Attention Inhalation->FreshAir RinseMouth Rinse Mouth Seek Immediate Medical Attention Ingestion->RinseMouth

Caption: Decision tree for immediate response to personal exposure.

Disposal Plan: Responsible Stewardship

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or expired solid compound should be disposed of in its original container, clearly marked for waste pickup.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

    • Do not mix with incompatible waste streams. Consult your institution's waste disposal guidelines for specific instructions on halogenated organic waste.

  • Empty Containers:

    • Rinse the empty container three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling), as per your institutional policy.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • This compound. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Chemsrc. 3-Bromo-4-methyl-2-pyridinamine. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.